Product packaging for Amlodipine Maleate(Cat. No.:CAS No. 88150-47-4)

Amlodipine Maleate

Cat. No.: B1667248
CAS No.: 88150-47-4
M. Wt: 524.9 g/mol
InChI Key: TZNOWAJJWCGILX-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amlodipine maleate is the maleate salt form of amlodipine, a long-acting dihydropyridine calcium channel blocker (CCB) integral to cardiovascular research . Its primary research applications stem from its mechanism of action, which involves the selective inhibition of calcium ion influx across the cell membranes of vascular smooth muscle and cardiac muscle . This action leads to a direct relaxation of arterial smooth muscle and pronounced peripheral arterial vasodilation, making it a key compound for studying models of hypertension and angina . The compound acts as a vasodilator with minimal impact on cardiac contractility or conduction, providing a valuable tool for investigating vascular physiology without significant cardiac depression .Amlodipine is characterized by its unique pharmacokinetic profile. It has a long elimination half-life of 30-50 hours and a high bioavailability (64-90%), which supports a sustained pharmacological effect and makes it a compound of interest for long-term research studies . Its slow, nearly complete absorption and late peak plasma concentrations (6-12 hours post-administration) further contribute to its prolonged action . From a research perspective, its molecular formula is C₂₀H₂₅ClN₂O₅•C₄H₄O₄, with an average molecular weight of 524.95 g/mol . The metabolism of this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4 .This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use. Researchers should handle this compound in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29ClN2O9 B1667248 Amlodipine Maleate CAS No. 88150-47-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNOWAJJWCGILX-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88150-42-9 (Parent)
Record name Amlodipine maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID601027708
Record name Amlodipine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88150-47-4
Record name Amlodipine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88150-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amlodipine maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amlodipine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-but-2-enedioic acid; 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMLODIPINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ27G2BZJM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Amlodipine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification processes for amlodipine maleate, a widely used calcium channel blocker for the treatment of hypertension and angina.[1][2][3] This document details the core synthetic methodologies, purification protocols, and critical process parameters, presenting quantitative data in a structured format for ease of comparison. Experimental workflows are visually represented to facilitate understanding of the logical relationships between key stages.

Core Synthesis of Amlodipine

The most prevalent method for synthesizing amlodipine is a multi-step process that generally follows the Hantzsch pyridine synthesis. This pathway involves the creation of a dihydropyridine ring, followed by the deprotection of a key intermediate to yield amlodipine free base. The free base is then converted to the desired maleate salt.

A common route involves the synthesis of a phthalimidoamlodipine intermediate. This intermediate is then deprotected to yield amlodipine.[4][5] The final step is the reaction of the amlodipine free base with maleic acid to form this compound.

Experimental Protocol: Synthesis of Phthalimidoamlodipine

A typical synthesis of the phthalimidoamlodipine intermediate involves the reaction of 2-chlorobenzaldehyde, methyl 3-aminocrotonate, and an amino-protected aminoethoxy-methylacetoacetate.

Materials:

  • 2-chlorobenzaldehyde

  • Methyl 3-aminocrotonate

  • Methyl 4-(2-(phthalimido)ethoxy)acetoacetate

  • 2-propanol

  • Piperidine

  • Acetic acid

Procedure:

  • A solution of methyl 4-(2-(phthalimido)ethoxy)acetoacetate and 2-chlorobenzaldehyde in 2-propanol is prepared and maintained at 20-25°C.

  • A solution of piperidine in 2-propanol is added dropwise over 1.5 hours.

  • The reaction mixture is agitated for 2 hours at the same temperature, followed by 2 hours at 35-40°C.

  • The mixture is then acidified with acetic acid, and more 2-propanol is added.

  • The solution is cooled to 0-5°C to facilitate the separation of layers.

  • The organic layer containing the product is separated and may be further washed with 2-propanol.

Experimental Protocol: Deprotection of Phthalimidoamlodipine to Amlodipine Free Base

The phthalimido group is removed to yield the primary amine of amlodipine. This is commonly achieved using methylamine.

Materials:

  • Phthalimidoamlodipine

  • 40% aqueous methylamine

  • Toluene

Procedure:

  • A suspension of the product from the previous step is made in 40% aqueous methylamine.

  • The suspension is agitated at 25°C for 24 hours.

  • Toluene is added to the mixture, and it is agitated for 30 minutes.

  • The layers are allowed to separate, and the aqueous layer is discharged.

  • The toluene layer containing the amlodipine free base is then processed for the next step.

Experimental Protocol: Synthesis of this compound

The final step is the formation of the maleate salt by reacting the amlodipine free base with maleic acid.

Materials:

  • Amlodipine free base solution in an organic solvent (e.g., ethanol or toluene)

  • Maleic acid

  • Ethanol

Procedure:

  • The toluene from the previous step is distilled off, and the residue is dissolved in ethanol.

  • A solution of maleic acid in ethanol is added to the amlodipine solution at ambient temperature.

  • The mixture is stirred, and crystallization of this compound begins.

  • The mixture is cooled to 5-10°C and agitated for 1 hour.

  • The precipitate is filtered, washed with ethanol, and dried at a maximum of 40°C.

Purification of this compound

Purification is a critical step to ensure the final product meets the stringent purity requirements for pharmaceutical use. The primary method for purifying amlodipine and its intermediates is recrystallization.

Recrystallization of Intermediates and Final Product

Recrystallization is employed to purify both the phthalimidoamlodipine intermediate and the final this compound salt.

  • Phthalimidoamlodipine: Can be purified by recrystallization from solvents such as methanol, ethanol, 2-propanol, or ethyl acetate. A single recrystallization from ethyl acetate can yield a purity of higher than 98%.

  • This compound: Can be recrystallized from solvents like ethyl acetate or a 1:1 mixture of acetone and ethyl acetate.

Control of Impurities

A key impurity that can form during the synthesis of this compound is amlodipine aspartate. Its formation can be minimized by reacting amlodipine or its acid addition salt with maleic acid in an acidic environment. It is crucial to maintain a pH that does not exceed approximately 6.5 during the salt formation reaction.

Quantitative Data Summary

The following tables summarize key quantitative data from various sources regarding the synthesis and purification of this compound.

ParameterValueReference
Phthalimidoamlodipine Purity (after one recrystallization from ethyl acetate) > 98%
This compound Yield (from Phthalimidoamlodipine) 5.84 g (from 8.0 g of starting material)
This compound Purity (after crystallization) 99%
Amlodipine Besylate Purity (after crystallization) 99.9%
Amlodipine Aspartate Impurity Limit < 1 wt %

Note: Data for amlodipine besylate is included for comparative purposes as it is another common salt form.

Experimental Workflows

The following diagrams illustrate the key workflows in the synthesis and purification of this compound.

Amlodipine_Synthesis_Workflow cluster_synthesis Amlodipine Synthesis start Starting Materials (2-chlorobenzaldehyde, methyl 3-aminocrotonate, protected aminoethoxy-methylacetoacetate) reaction1 Hantzsch Reaction (Piperidine catalyst) start->reaction1 intermediate Phthalimidoamlodipine reaction1->intermediate deprotection Deprotection (Aqueous Methylamine) intermediate->deprotection free_base Amlodipine Free Base deprotection->free_base salt_formation Salt Formation (Maleic Acid) free_base->salt_formation final_product Crude this compound salt_formation->final_product

Caption: Workflow for the synthesis of this compound.

Amlodipine_Purification_Workflow cluster_purification This compound Purification crude_product Crude this compound dissolution Dissolution in Solvent (e.g., Ethanol, Ethyl Acetate) crude_product->dissolution crystallization Crystallization (Cooling) dissolution->crystallization filtration Filtration crystallization->filtration washing Washing with Solvent filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: General workflow for the purification of this compound.

Impurity_Control_Logic title Control of Amlodipine Aspartate Impurity salt_formation Amlodipine Free Base + Maleic Acid acidic_env Acidic Environment (pH <= 6.5) salt_formation->acidic_env low_impurity This compound (< 1% Amlodipine Aspartate) acidic_env->low_impurity Yes high_impurity Increased Amlodipine Aspartate Formation acidic_env->high_impurity No

Caption: Logical relationship for controlling a key impurity.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Amlodipine Maleate Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine maleate, a salt of the long-acting dihydropyridine calcium channel blocker amlodipine, is a widely used active pharmaceutical ingredient (API) in the treatment of hypertension and angina. The solid-state properties of this compound are of paramount importance as they can significantly influence the drug's stability, solubility, dissolution rate, and ultimately, its bioavailability. This technical guide provides an in-depth overview of the critical physicochemical properties of this compound crystals, with a focus on its polymorphic forms. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical techniques are provided.

General Physicochemical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Name 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate maleate[1]
Molecular Formula C₂₄H₂₉ClN₂O₉[1]
Molecular Weight 524.95 g/mol [1]
Appearance White to off-white crystalline powder[2]

Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physicochemical properties. This compound is known to exist in at least two polymorphic forms, designated as Form I and Form II.[3]

Crystal Structure and Morphology

Detailed descriptions of the crystal habit for each polymorph are not extensively available in the public literature, but they can be generally characterized by their unique powder X-ray diffraction patterns. The preparation of these forms involves controlled crystallization from specific solvent systems.

Preparation of Polymorphic Forms:

  • Form I: Can be prepared by dissolving amlodipine base and maleic acid in a solvent such as tertiary butylacetate at an elevated temperature, followed by cooling and filtration.

  • Form II: The preparation of Form II is also achieved through controlled crystallization, potentially using different solvent systems or conditions than those for Form I.

Data Presentation

Table 1: Solubility of this compound

The solubility of this compound is a critical factor in its dissolution and absorption.

SolventSolubility
Water Sparingly soluble
Methanol Soluble
Ethanol Approximately 12.5 mg/mL
DMSO Soluble (up to 100 mg/mL)
Dimethylformamide (DMF) Approximately 20 mg/mL

References:

Table 2: Thermal Properties of this compound Polymorphs by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to characterize the melting point and thermal transitions of crystalline materials.

Polymorphic FormDSC Peak(s) (°C)
Form I 174.1 and 176.6
Form II 170.2, 173.6, and 175.1

Reference:

Table 3: Powder X-ray Diffraction (PXRD) Data for this compound Polymorphs

PXRD is a primary technique for the characterization of crystalline solids. The 2θ values represent the diffraction angles of X-rays from the crystal lattice planes.

Form I (2θ values)Form II (2θ values)
4.4594.421
8.8718.851
10.59310.147
11.16011.421
11.48812.032
12.70012.644
13.29613.071
13.59013.297
15.69413.490
17.73014.435
18.15614.838
18.60815.655
19.20817.052
19.77217.561
20.12618.072
20.90818.611
21.52319.186
21.96419.692
22.98520.078
23.68721.237
24.58421.958
25.08522.912
25.53823.536
26.26924.191
26.75324.493
27.50425.058
28.09525.932
29.97226.264
30.43326.717
31.17527.250
31.82428.051
32.67129.778
33.56431.728
34.13233.512
36.22333.987
37.83635.233
38.77637.085
39.91440.536

Reference:

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Peak Assignments for Amlodipine

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)Functional Group Assignment
~3295N-H stretching (amine)
~3157Aromatic C-H stretching
~2981Aliphatic C-H stretching
~1670C=O stretching (ester)
~1490Aromatic C=C stretching
~1263C-O stretching (ester)
~753C-Cl stretching

References:

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions, including melting point and polymorphic transitions, of this compound crystals.

Apparatus: A calibrated Differential Scanning Calorimeter (e.g., Perkin-Elmer Pyris-6 DSC).

Procedure:

  • Accurately weigh 2-5 mg of the this compound crystal sample into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Purge the cell with a continuous flow of nitrogen at a rate of 20-50 mL/min to maintain an inert atmosphere.

  • Equilibrate the sample at a starting temperature of approximately 30°C.

  • Heat the sample at a constant rate, typically 5-10°C/min, up to a final temperature of approximately 250°C.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to identify endothermic (melting, transitions) and exothermic (crystallization) events.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline form (polymorph) of this compound and to characterize its crystal lattice structure.

Apparatus: A powder X-ray diffractometer (e.g., Bruker Axs, D8 Advance Powder X-ray Diffractometer) with a Cu Kα radiation source.

Procedure:

  • Prepare the sample by gently grinding the this compound crystals into a fine, homogeneous powder using an agate mortar and pestle.

  • Mount the powdered sample onto a sample holder, ensuring a flat, level surface.

  • Place the sample holder into the diffractometer.

  • Set the instrument parameters:

    • X-ray source: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: Typically 40 kV and 40 mA.

    • Scan range (2θ): 2° to 40°.

    • Scan speed or step size/time: e.g., 0.02° per step with a counting time of 1-2 seconds per step.

  • Initiate the scan and collect the diffraction data.

  • Process the resulting diffractogram to identify the characteristic 2θ peaks and their relative intensities.

  • Compare the obtained pattern with reference diffractograms for known polymorphs of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound for structural elucidation and identification.

Apparatus: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Process the spectrum by performing a background subtraction.

  • Identify the characteristic absorption bands and correlate them to the functional groups present in the this compound molecule.

Visualization of Polymorph Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of this compound polymorphs.

Polymorph_Characterization cluster_preparation Sample Preparation cluster_screening Polymorph Screening & Identification cluster_characterization Detailed Characterization cluster_analysis Data Analysis & Comparison cluster_final Final Assessment start This compound Synthesis crystallization Controlled Crystallization (Solvent, Temperature) start->crystallization screening Initial Solid Form Screening crystallization->screening pxrd Powder X-ray Diffraction (PXRD) screening->pxrd dsc Differential Scanning Calorimetry (DSC) screening->dsc ftir FTIR Spectroscopy screening->ftir analysis Compare Data to Identify Polymorphic Forms (I, II, etc.) pxrd->analysis dsc->analysis ftir->analysis solubility Solubility Studies final_assessment Assess Physicochemical Properties (Stability, Dissolution) solubility->final_assessment analysis->final_assessment

Caption: Workflow for the characterization of this compound polymorphs.

Conclusion

The physicochemical properties of this compound crystals, particularly its polymorphism, are crucial for the development of stable and effective pharmaceutical formulations. This guide has summarized the key properties of this compound and its known polymorphic forms, Form I and Form II, providing quantitative data from DSC and PXRD analyses. Detailed experimental protocols for the characterization of these forms have also been presented. A thorough understanding and control of these properties are essential for ensuring the quality, safety, and efficacy of this compound drug products.

References

Amlodipine Maleate's Core Mechanism of Action on L-type Calcium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular interactions between amlodipine maleate and L-type calcium channels (LTCCs), the cornerstone of its therapeutic efficacy in cardiovascular diseases. Through a detailed exploration of its binding kinetics, state-dependent inhibition, and impact on intracellular signaling, this document offers a granular understanding of amlodipine's pharmacological profile.

Core Mechanism: State-Dependent Blockade of L-type Calcium Channels

Amlodipine, a dihydropyridine calcium channel blocker, exerts its primary effect by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels located in vascular smooth muscle and cardiac muscle.[1][2] This inhibition is not a simple occlusion of the channel pore but a nuanced, state-dependent interaction. Amlodipine preferentially binds to the L-type calcium channels when they are in the resting or inactivated state, rather than the open state.[3][4] This characteristic contributes to its high efficacy in vascular smooth muscle, which has a more depolarized resting membrane potential, favoring the inactivated state of LTCCs.[5]

The binding of amlodipine to the alpha-1 subunit of the L-type calcium channel stabilizes the channel in an inactive conformation. This allosteric modification effectively prevents the conformational changes required for channel opening in response to membrane depolarization, thereby reducing the influx of extracellular calcium. The consequence of this reduced intracellular calcium concentration is a decrease in the formation of the calcium-calmodulin complex. This, in turn, leads to reduced activation of myosin light chain kinase (MLCK), decreased phosphorylation of the myosin light chain, and ultimately, relaxation of the vascular smooth muscle. This vasodilation leads to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.

Amlodipine's action is both voltage-dependent and use-dependent, meaning its inhibitory effect is more pronounced at more depolarized membrane potentials and with more frequent channel activation. The drug's chemical properties, particularly its pKa of 8.6, mean that at physiological pH, a significant portion of amlodipine molecules are ionized. This charge influences its access to the dihydropyridine binding site, which is believed to be located within the channel pore, closer to the extracellular side. The slow onset and long duration of action of amlodipine are attributed to its slow rate of association with and dissociation from its binding site.

Quantitative Analysis of Amlodipine-LTCC Interaction

The interaction of amlodipine with L-type calcium channels has been quantified through various experimental approaches, providing key parameters that define its potency and binding characteristics.

ParameterValueCell/Tissue TypeExperimental ConditionReference
IC50 10 nMBacterial CaVAb channelAfter a train of 20 depolarizing pulses
IC50 57 nMWild type Ca(v)1.2 channelsStimulation frequency of 0.05 Hz
IC50 2.4 µML-type Ca2+ channel-100 mV holding potential
IC50 4.2 ± 0.6 µMRabbit skeletal muscle transverse tubule membranesRadioligand DHP binding
KD 1.64 ± 0.17 nMRat cardiac membrane fragmentsSaturation binding studies with (-)[3H]amlodipine
Bmax 0.45 ± 0.08 pmol/mg proteinRat cardiac membrane fragmentsSaturation binding studies with (-)[3H]amlodipine
k-1 (dissociation rate constant) 1.53 x 10(-3) min-1Rat cardiac membrane fragmentsDissociation of bound (-)[3H]amlodipine

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is employed to measure the flow of ions through L-type calcium channels in single cells, allowing for the direct assessment of amlodipine's inhibitory effects.

Methodology:

  • Cell Preparation: Single ventricular myocytes are isolated from guinea pig hearts or vascular smooth muscle cells are isolated from rabbit ear artery.

  • Electrode and Solution Preparation: Borosilicate glass microelectrodes with a resistance of 1-3 MΩ are filled with an internal solution containing (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 HEPES, and 5 Mg-ATP, adjusted to pH 7.2 with CsOH. The external solution contains (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

  • Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow for electrical access to the cell's interior.

  • Voltage-Clamp Protocol: The membrane potential is held at a hyperpolarized potential (e.g., -80 mV) to ensure channels are in a closed state. Depolarizing voltage steps (e.g., to 0 mV for 200 ms) are applied to elicit L-type calcium currents.

  • Drug Application: Amlodipine is applied to the cell via a perfusion system at various concentrations.

  • Data Acquisition and Analysis: The peak inward calcium current is measured before and after drug application to determine the extent of inhibition. IC50 values are calculated by fitting the concentration-response data to the Hill equation. Use-dependence is assessed by applying trains of depolarizing pulses at different frequencies.

Radioligand Binding Assay

This method quantifies the binding of radiolabeled amlodipine to its receptor on the L-type calcium channel.

Methodology:

  • Membrane Preparation: Cardiac membrane fragments are prepared from rat hearts or transverse tubule membranes are isolated from rabbit skeletal muscle.

  • Incubation: Membranes (typically 50-100 µg of protein) are incubated with various concentrations of (-)[3H]amlodipine in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at 25°C for a specified duration (e.g., up to 5 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled amlodipine) from the total binding. The equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of the saturation binding data.

Visualizing the Molecular and Cellular Mechanisms

Signaling Pathway of Amlodipine Action in Vascular Smooth Muscle

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amlodipine_ext Amlodipine LTCC L-type Ca²⁺ Channel (Resting/Inactivated State) Amlodipine_ext->LTCC Binds to Ca_ext Ca²⁺ Ca_ext->LTCC Influx prevented by Amlodipine LTCC_blocked L-type Ca²⁺ Channel (Blocked State) LTCC->LTCC_blocked Stabilizes in inactive state Relaxation Vasodilation LTCC_blocked->Relaxation Promotes Ca_int Ca²⁺ Calmodulin Calmodulin Ca_int->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Muscle Contraction MyosinLC_P->Contraction Leads to

Caption: Amlodipine's signaling cascade in vascular smooth muscle cells.

Experimental Workflow for Whole-Cell Patch Clamp

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Isolation Isolate Single Vascular Smooth Muscle Cell Giga_Seal Form Giga-seal (>1 GΩ) Cell_Isolation->Giga_Seal Electrode_Prep Prepare Pipette with Internal Solution Electrode_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Clamp Record_Baseline Record Baseline Ca²⁺ Current Voltage_Clamp->Record_Baseline Apply_Amlodipine Apply Amlodipine Record_Baseline->Apply_Amlodipine Record_Drug_Effect Record Ca²⁺ Current with Amlodipine Apply_Amlodipine->Record_Drug_Effect Measure_Inhibition Measure % Inhibition Record_Drug_Effect->Measure_Inhibition Dose_Response Construct Dose-Response Curve Measure_Inhibition->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

Caption: Workflow for assessing amlodipine's effect via patch clamp.

Logical Relationship of Amlodipine's Properties

G cluster_properties Chemical & Pharmacokinetic Properties cluster_mechanism Mechanism of Action cluster_clinical Clinical Effects High_pKa High pKa (8.6) (Ionized at physiological pH) State_Dependence Preferential Binding to Resting/Inactivated States High_pKa->State_Dependence Influences access to binding site Slow_Kinetics Slow Association/ Dissociation Rates Long_Half_Life Long Half-Life (30-50 hours) Slow_Kinetics->Long_Half_Life Voltage_Dependence Increased Affinity at Depolarized Potentials State_Dependence->Voltage_Dependence Vascular_Selectivity Greater Effect on Vascular Smooth Muscle State_Dependence->Vascular_Selectivity Depolarized resting potential in smooth muscle Use_Dependence Enhanced Block with Frequent Channel Opening Voltage_Dependence->Use_Dependence Sustained_Antihypertensive Sustained Antihypertensive Effect Vascular_Selectivity->Sustained_Antihypertensive Long_Half_Life->Sustained_Antihypertensive

Caption: Interplay of amlodipine's properties and clinical effects.

References

Absorption, distribution, metabolism, and excretion (ADME) profile of Amlodipine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) profile of amlodipine, a long-acting dihydropyridine calcium channel blocker. The information is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key processes.

Absorption

Amlodipine is well-absorbed following oral administration.[1][2] Its absorption is characterized as slow and gradual, which contributes to its smooth and prolonged therapeutic effect.[3][4] Peak plasma concentrations are typically reached between 6 and 12 hours after a dose.[5] The absolute bioavailability is consistently high, estimated to be between 64% and 90%. Notably, the presence of food does not significantly alter the bioavailability of amlodipine. Due to its long half-life, steady-state plasma concentrations are achieved after 7 to 8 days of consistent daily dosing.

Table 1: Absorption Parameters of Amlodipine

ParameterValueReferences
Oral Bioavailability64% - 90%
Time to Peak Plasma (Tmax)6 - 12 hours
Effect of FoodNot significant
Time to Steady State7 - 8 days

A common method to determine the pharmacokinetic profile of amlodipine involves administering the drug to healthy volunteers.

  • Study Design: A single-dose, two-way crossover study is often employed. Volunteers receive a single oral dose (e.g., 10 mg amlodipine) and, after a washout period, a single intravenous (IV) dose.

  • Sample Collection: Blood samples are collected at predetermined intervals over an extended period (e.g., up to 96 hours or more) after dosing.

  • Bioanalysis: Plasma concentrations of amlodipine are quantified using a validated, sensitive, and specific analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • Parameter Calculation: The Area Under the Curve (AUC) is calculated from the plasma concentration-time profile. Absolute bioavailability is determined by comparing the dose-normalized AUC from the oral dose to the AUC from the IV dose. Tmax is determined by direct observation from the plasma concentration data.

  • Radiolabeling Studies: To trace the drug's path, studies have been conducted using 14C-labelled amlodipine, allowing for the tracking of the parent drug and its metabolites throughout the body.

Distribution

Amlodipine is widely distributed throughout the body tissues, which is reflected by its large apparent volume of distribution (Vd) of approximately 21 L/kg. This extensive distribution contributes to its long elimination half-life. In circulation, amlodipine is highly bound to plasma proteins, with reported binding percentages ranging from 93% to 98%. Its high pKa of 8.6 means it is ionized at physiological pH, which enhances its ability to bind to proteins.

Table 2: Distribution Parameters of Amlodipine

ParameterValueReferences
Volume of Distribution (Vd)~21 L/kg
Plasma Protein Binding93% - 98%
  • Protein Binding Determination: The extent of plasma protein binding is commonly measured in vitro using equilibrium dialysis. In this method, a semi-permeable membrane separates a compartment containing plasma (or specific protein solutions like human serum albumin) from a protein-free buffer solution. The drug is added to the plasma side, and after an incubation period to reach equilibrium, the concentration of unbound drug in the buffer compartment is measured. Studies have shown stereoselective binding, with the (S)-enantiomer binding to a higher extent to human serum albumin compared to the (R)-enantiomer.

  • Volume of Distribution Calculation: The apparent volume of distribution is not a direct physiological volume but a pharmacokinetic parameter. It is calculated after intravenous administration of the drug, relating the total amount of drug in the body to the concentration in the plasma.

Metabolism

Amlodipine is extensively metabolized in the liver, with approximately 90% of the administered dose being converted to inactive metabolites. The primary metabolic pathway is the dehydrogenation of the dihydropyridine ring to form a pyridine derivative, a reaction primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme. While CYP3A5 is also involved, studies suggest CYP3A4 plays the key role in amlodipine's metabolic clearance. Following this initial oxidation, the metabolites undergo further biotransformation, including O-demethylation, O-dealkylation, and oxidative deamination. Because of its reliance on CYP3A4, co-administration with strong inhibitors (e.g., ketoconazole, ritonavir) or inducers (e.g., rifampin) of this enzyme can alter amlodipine's plasma concentrations.

G cluster_main Amlodipine Metabolic Pathway Amlodipine Amlodipine (Dihydropyridine) Metabolite_M9 Pyridine Derivative (M9) (Inactive) Amlodipine->Metabolite_M9 Dehydrogenation (CYP3A4) Further_Metabolites Further Inactive Metabolites Metabolite_M9->Further_Metabolites Oxidative Deamination O-Dealkylation De-esterification

Amlodipine's primary metabolic pathway via CYP3A4.
  • Human Liver Microsomes (HLM): To identify metabolic pathways and enzymes, amlodipine is incubated with HLM, which are rich in CYP enzymes. Metabolites formed during the incubation are identified using LC-MS.

  • Reaction Phenotyping: To pinpoint the specific CYP isozyme responsible, two main approaches are used:

    • Chemical Inhibition: Amlodipine is incubated with HLM in the presence of known selective inhibitors for different CYP enzymes. For example, ketoconazole (a strong CYP3A4/5 inhibitor) and CYP3cide (a selective CYP3A4 inhibitor) have been shown to completely block the formation of the primary pyridine metabolite, confirming CYP3A4's role.

    • Recombinant Enzymes: Amlodipine is incubated with individual, expressed human CYP enzymes to directly assess which ones can metabolize the drug. Such studies show that only CYP3A4 has significant activity in amlodipine dehydrogenation.

Excretion

The primary route of elimination for amlodipine and its metabolites is through the kidneys. Approximately 60% of an administered dose is recovered in the urine, largely as inactive pyridine metabolites. Only a small fraction, about 10%, is excreted as the unchanged parent compound in the urine. An additional 20-25% of the drug is eliminated in the feces. The long elimination half-life of 30 to 50 hours is a key characteristic, allowing for effective blood pressure control with once-daily dosing. Renal impairment does not significantly impact the elimination of amlodipine, but clearance is reduced in patients with hepatic impairment.

Table 3: Excretion and Elimination Parameters of Amlodipine

ParameterValueReferences
Elimination Half-Life (t1/2)30 - 50 hours
Total Urinary Excretion (% of dose)~60%
Unchanged Drug in Urine~10%
Fecal Excretion (% of dose)20% - 25%
Total Clearance (CL)~7 mL/min/kg

Excretion studies are typically conducted using radiolabeled compounds to ensure a complete mass balance assessment.

  • Mass Balance Study: Healthy volunteers are given a single oral or IV dose of 14C-amlodipine.

  • Sample Collection: All urine and feces are collected for an extended period (e.g., up to 12 days) until radioactivity levels are negligible.

  • Quantification: The total radioactivity in the collected urine and feces is measured to determine the percentage of the dose excreted by each route.

  • Metabolite Profiling: The collected samples are analyzed to identify the structure and quantity of the parent drug and its various metabolites.

Visualizations of ADME Processes and Workflows

G cluster_workflow Typical Pharmacokinetic Study Workflow Admin Drug Administration (Oral / IV) Sampling Serial Sample Collection (Blood, Urine) Admin->Sampling Analysis Bioanalysis (LC-MS/MS) Sampling->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Report Data Interpretation & Reporting PK_Calc->Report

Experimental workflow for a clinical ADME study.

G cluster_adme ADME Process Interrelationships Oral Oral Dose GI GI Tract Oral->GI Ingestion Blood Systemic Circulation GI->Blood Absorption Feces Feces GI->Feces Unabsorbed Liver Liver Blood->Liver Metabolism Kidney Kidney Blood->Kidney Excretion Tissues Distribution Liver->Blood Metabolites Kidney->Feces Urine (not shown) - -

Logical flow of amlodipine through the body's ADME systems.

References

Amlodipine Maleate's Interaction with Cellular Membrane Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interactions between amlodipine maleate and cellular membrane models. Amlodipine, a third-generation dihydropyridine calcium channel blocker, is widely prescribed for hypertension and angina.[1] Its unique pharmacokinetic profile, characterized by a slow onset and long duration of action, is attributed in part to its significant interactions with the lipid bilayer of cellular membranes.[2] This guide synthesizes key findings on these interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Quantitative Data Summary

The interaction of amlodipine with lipid bilayers results in measurable changes to the physical properties of the membrane. These effects have been quantified using various biophysical techniques.

Table 1: Effects of Amlodipine on the Thermodynamic Properties of Phosphatidylcholine Membranes
ParameterReported Change with AmlodipineTechniqueMembrane ModelReference
Thermal Phase Transition Temperature (Tm)-2.6 °CHigh-Resolution Differential Scanning Calorimetry (DSC)Vesicles enriched with polyunsaturated fatty acids[3]
-11%High-Resolution Differential Scanning Calorimetry (DSC)Phosphatidylcholine liposomes
Enthalpy of Phase Transition (ΔH)-4.8 J/gHigh-Resolution Differential Scanning Calorimetry (DSC)Vesicles enriched with polyunsaturated fatty acids[3]
-14%High-Resolution Differential Scanning Calorimetry (DSC)Phosphatidylcholine liposomes
Cooperative Unit Size-59%High-Resolution Differential Scanning Calorimetry (DSC)Vesicles enriched with polyunsaturated fatty acids[3]
-59%High-Resolution Differential Scanning Calorimetry (DSC)Phosphatidylcholine liposomes
Table 2: Amlodipine Binding Affinity to Cardiac Membranes
ParameterValueTechniqueMembrane ModelReference
Dissociation Constant (KD)1.68 ± 0.12 nMRadioligand Binding Assay with (-)[3H]amlodipineRat cardiac membrane fragments
Maximum Binding Capacity (Bmax)0.34 ± 0.08 pmol/mg proteinRadioligand Binding Assay with (-)[3H]amlodipineRat cardiac membrane fragments
IC50 vs. (-)[3H]amlodipine binding9.20 ± 5.56 nM (for (-)amlodipine)Radioligand Binding AssayRat cardiac membrane fragments
Table 3: Structural Effects of Amlodipine on Lipid Bilayers from Molecular Dynamics Simulations
ParameterObservationMembrane ModelReference
Area per LipidInfluenced by amlodipine presenceDMPS or DMPS + DMPC bilayers
Membrane ThicknessAffected by amlodipine interactionDMPS or DMPS + DMPC bilayers
Lipid Chain OrderAltered by amlodipineDMPS or DMPS + DMPC bilayers
Amlodipine LocationNear the hydrocarbon core/water interfaceCardiac sarcolemmal lipid bilayers

Experimental Protocols

This section details the methodologies employed in key experiments to elucidate the interaction of amlodipine with membrane models.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. In the context of membrane biophysics, it is used to determine the effects of a drug on the phase transition temperature (Tm) of a lipid bilayer.

Objective: To quantify the effect of amlodipine on the phase transition thermodynamics of model membranes.

Materials:

  • High-purity phospholipids (e.g., dimyristoylphosphatidylcholine - DMPC)

  • This compound

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • High-sensitivity differential scanning calorimeter

Procedure:

  • Liposome Preparation:

    • Dissolve the desired phospholipid and this compound (at a specific molar ratio) in an organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Dry the film under vacuum for several hours to remove any residual solvent.

    • Hydrate the lipid film with a buffer solution by vortexing, followed by several freeze-thaw cycles to form multilamellar vesicles (MLVs).

  • DSC Analysis:

    • Load a precise amount of the liposome suspension into an aluminum DSC pan.

    • Use an equal volume of buffer as a reference.

    • Seal the pans hermetically.

    • Place the sample and reference pans in the calorimeter.

    • Heat the samples at a constant rate (e.g., 1°C/minute) over a temperature range that encompasses the phase transition of the lipid.

    • Record the differential heat flow as a function of temperature.

    • Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and the enthalpy of the transition (ΔH).

G cluster_prep Liposome Preparation cluster_dsc DSC Analysis dissolve Dissolve Lipid and Amlodipine in Organic Solvent film Form Thin Lipid Film (Nitrogen Evaporation) dissolve->film dry Dry Film under Vacuum film->dry hydrate Hydrate Film with Buffer (Vortexing, Freeze-Thaw) dry->hydrate load Load Sample and Reference into DSC Pans hydrate->load Transfer Liposome Suspension heat Heat at a Constant Rate load->heat record Record Heat Flow vs. Temperature heat->record analyze Analyze Thermogram for Tm, ΔH, and Cooperative Unit Size record->analyze G cluster_membrane Cell Membrane cluster_caveolae Caveolae eNOS_cav1 eNOS-Caveolin-1 Complex (Inactive) eNOS_active Active eNOS eNOS_cav1->eNOS_active Dissociation amlodipine Amlodipine amlodipine->eNOS_cav1 Disrupts Interaction in Caveolae NO_production Increased NO Production eNOS_active->NO_production vasodilation Vasodilation NO_production->vasodilation cluster_nucleus Amlodipine Amlodipine PI3K PI3K Amlodipine->PI3K Activates Membrane Cell Membrane Akt Akt PI3K->Akt Activates IKK IκB Kinase (IKK) Akt->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation TNFa_iNOS TNF-α and iNOS Gene Transcription Nucleus->TNFa_iNOS Promotes

References

Spectroscopic Characterization of Amlodipine Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Amlodipine Maleate, a widely used calcium channel blocker for the treatment of hypertension and angina.[1] This document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in elucidating the structure and purity of this active pharmaceutical ingredient (API). The information presented herein is intended to support research, development, and quality control activities.

Chemical Structure

This compound is the maleate salt of amlodipine.[2] The chemical structure consists of the amlodipine base, a dihydropyridine derivative, and maleic acid.

Molecular Formula: C₂₄H₂₉ClN₂O₉[2][3] Molecular Weight: 524.95 g/mol [2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.1-7.4m4HAromatic protons (chlorophenyl group)
6.25s2HOlefinic protons (maleate)
5.35s1HC4-H (dihydropyridine ring)
4.70s2H-OCH₂- (aminoethoxy side chain)
4.0-4.2q2H-OCH₂CH₃ (ethyl ester)
3.5-3.8m4H-CH₂-N and -CH₂-O (aminoethoxy side chain)
3.55s3H-OCH₃ (methyl ester)
2.30s3HC6-CH₃ (dihydropyridine ring)
1.15t3H-OCH₂CH₃ (ethyl ester)

Note: Data synthesized from available literature. Chemical shifts may vary slightly depending on the solvent and instrument frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
167.9C=O (ethyl ester)
167.2C=O (maleate)
165.8C=O (methyl ester)
147.8C2 (dihydropyridine ring)
145.2C6 (dihydropyridine ring)
134.5C1' (chlorophenyl group)
132.8C=C (maleate)
130.9Aromatic C-H
128.8Aromatic C-H
128.5Aromatic C-Cl
126.5Aromatic C-H
104.5C3 (dihydropyridine ring)
101.2C5 (dihydropyridine ring)
68.1-OCH₂- (aminoethoxy side chain)
60.1-OCH₂CH₃ (ethyl ester)
50.9-OCH₃ (methyl ester)
40.8-CH₂-N (aminoethoxy side chain)
39.7C4 (dihydropyridine ring)
19.5C6-CH₃ (dihydropyridine ring)
14.5-OCH₂CH₃ (ethyl ester)

Note: Data synthesized from available literature for amlodipine and its salts. Chemical shifts are approximate and may vary.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Strong, BroadN-H stretching (primary amine)
3100-3200MediumN-H stretching (dihydropyridine ring)
2900-3000MediumC-H stretching (aliphatic and aromatic)
1676StrongC=O stretching (ester carbonyl)
1614-1675StrongC=O stretching (ester carbonyls)
1600MediumC=C stretching (aromatic and dihydropyridine rings)
1432MediumC=C stretching
1267StrongC-O stretching (ester)
1100-1200StrongC-N stretching

Note: Peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for Amlodipine

m/zInterpretation
409.17[M+H]⁺ (protonated amlodipine base)
294.09Fragment ion
238.19Fragment ion (base peak)

Note: this compound will typically show the molecular ion for the amlodipine base in positive ion mode ESI-MS, as the maleic acid is lost.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (ATR-FTIR):

  • Sample Preparation: Place a small amount of this compound powder directly onto the ATR crystal.

  • Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Amlodipine.

Methodology (LC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water mixture.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source.

  • Chromatographic Separation (Optional but Recommended):

    • Inject the sample onto an appropriate HPLC column (e.g., C18) to separate the analyte from any impurities before it enters the mass spectrometer.

    • Use a mobile phase such as a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid).

  • Mass Spectrometric Analysis:

    • Operate the ESI source in positive ion mode.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-600) to detect the protonated molecular ion [M+H]⁺.

    • Perform tandem MS (MS/MS) experiments to induce fragmentation and characterize the resulting product ions. The transitions m/z 409.17 > 238.19 and 409.17 > 294.09 are commonly monitored for amlodipine.

  • Data Analysis: Analyze the mass spectra to identify the molecular ion and characteristic fragment ions.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis & Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolution in deuterated solvent IR IR Spectroscopy (FT-IR) Sample->IR Direct analysis or KBr pellet MS Mass Spectrometry (LC-MS) Sample->MS Dilution in volatile solvent NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data Structure_Elucidation Structural Confirmation & Purity Assessment NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for the spectroscopic characterization of this compound.

LCMS_Workflow Sample_Solution This compound Solution HPLC HPLC System (Pump, Injector, Column) Sample_Solution->HPLC Injection ESI_Source Electrospray Ionization (ESI) Source HPLC->ESI_Source Elution Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI_Source->Mass_Analyzer Ionization Detector Detector Mass_Analyzer->Detector Ion Separation Data_System Data System & Analysis Detector->Data_System Signal Acquisition

References

Determination of the Partition Coefficient (LogP) of Amlodipine Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The n-octanol/water partition coefficient (LogP) is a critical physicochemical parameter in drug discovery and development, providing a quantitative measure of a compound's lipophilicity.[1][2][3] This property profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug, affecting its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.[2] Amlodipine, a dihydropyridine calcium channel blocker, is widely prescribed for the treatment of hypertension and angina.[4] This technical guide provides an in-depth overview of the principal methodologies for determining the partition coefficient of its common salt form, Amlodipine Maleate. It covers the theoretical underpinnings, detailed experimental protocols for the "gold standard" shake-flask method and the high-throughput RP-HPLC method, and an overview of computational prediction tools. The guide aims to equip researchers with the necessary knowledge to accurately determine and interpret this essential drug property.

Theoretical Background: LogP and LogD

The partition coefficient (P) is defined as the ratio of the concentration of a neutral compound in a biphasic system of two immiscible liquids, typically n-octanol and water, at equilibrium. The logarithm of this value, LogP, is used for convenience.

LogP = log ( [Drug]octanol / [Drug]water )

A positive LogP value indicates a preference for the lipid phase (lipophilic/hydrophobic), while a negative value signifies a preference for the aqueous phase (hydrophilic).

For ionizable molecules like amlodipine, the distribution is pH-dependent. The distribution coefficient (LogD) is the effective partition ratio at a specific pH, accounting for both the ionized and non-ionized forms of the compound. Amlodipine has a basic pKa reported to be between 9.26 and 9.45, meaning it is significantly ionized at physiological pH (7.4). Understanding both LogP (for the neutral form) and LogD (at physiological pH) is crucial for predicting its behavior in the body.

Experimental Methodologies for LogP Determination

The determination of LogP can be approached through direct experimental measurement or indirect methods. The most universally recognized methods are detailed below.

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most reliable "gold standard" for LogP determination. It involves the direct measurement of the analyte's concentration in both phases of an equilibrated n-octanol/water system.

Experimental Protocol:

  • Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of high-purity n-octanol and water for 24 hours, followed by a 24-hour separation period.

  • Stock Solution: Prepare a stock solution of this compound in the most appropriate phase (typically the one with higher solubility). The initial concentration should be chosen to ensure it is detectable in both phases without exceeding the solubility limit in either.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the water-saturated n-octanol and n-octanol-saturated water. Add a known aliquot of the amlodipine stock solution.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient duration to reach equilibrium. This can range from a few hours to 48 hours. Gentle, continuous agitation is preferred over vigorous shaking to prevent the formation of emulsions.

  • Phase Separation: Separate the two phases completely. Centrifugation at a low speed is highly recommended to break any potential emulsions and ensure a sharp interface.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of amlodipine in both the n-octanol and aqueous layers using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Use the measured concentrations to calculate the LogP value. The experiment should be repeated at least three times to ensure reproducibility.

Shake_Flask_Workflow Workflow for Shake-Flask LogP Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents 1. Prepare Saturated n-Octanol & Water partition 3. Partitioning (Mix Phases & Stock) prep_solvents->partition prep_stock 2. Prepare Amlodipine Stock Solution prep_stock->partition equilibrate 4. Equilibration (Agitate at const. T) partition->equilibrate separate 5. Phase Separation (Centrifugation) equilibrate->separate quantify 6. Quantification (HPLC-UV Analysis) separate->quantify calculate 7. Calculation LogP = log([C]oct/[C]aq) quantify->calculate

Workflow for Shake-Flask LogP Determination
RP-HPLC Method (OECD Guideline 117)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, more efficient, and less material-intensive alternative for estimating LogP. The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and the known LogP values of a set of reference standards.

Experimental Protocol:

  • System and Mobile Phase: Configure an HPLC system with a C18 column and a UV detector set to an appropriate wavelength for amlodipine (e.g., 238 nm). The mobile phase is an isocratic mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Void Time (t₀) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time.

  • Calibration Standards: Prepare solutions of at least 5-6 reference compounds with well-established LogP values that bracket the expected LogP of amlodipine.

  • Retention Time Measurement: Inject each standard and the amlodipine sample individually, recording their respective retention times (tᵣ).

  • Calculate Capacity Factor (k): For each compound, calculate the capacity factor (k) using the formula:

    k = (tᵣ - t₀) / t₀

  • Calibration Curve: Plot the logarithm of the capacity factor (log k) for the reference standards against their known LogP values. Perform a linear regression analysis on this plot.

  • LogP Calculation: Using the log k value calculated for amlodipine and the linear regression equation from the calibration curve, calculate the LogP of amlodipine.

HPLC_Logic_Flow Logical Flow for RP-HPLC LogP Estimation standards Reference Standards (Known LogP Values) hplc RP-HPLC Analysis (Measure Retention Times) standards->hplc amlodipine Amlodipine Sample (Unknown LogP) amlodipine->hplc logk Calculate log k for all compounds hplc->logk curve Generate Calibration Curve (log k vs. LogP) logk->curve from standards result Calculate Amlodipine LogP from its log k and the curve logk->result from amlodipine curve->result

Logical Flow for RP-HPLC LogP Estimation

Computational Methodologies for LogP Prediction

With the advancement of computational chemistry, numerous software packages and algorithms are available to predict LogP directly from a molecule's chemical structure. These in silico methods are invaluable for high-throughput screening of large compound libraries in early drug discovery.

  • Method Principles: Most computational methods are either atom-based or fragment-based. They deconstruct the molecule into its constituent atoms or functional groups and sum their contributions to lipophilicity, often with corrections for intramolecular interactions.

  • Common Algorithms and Tools:

    • ALOGPS: An atom-based method that utilizes neural networks.

    • Molinspiration miLogP: A robust method based on group contributions from a large training set of drug-like molecules.

    • Chemaxon/MarvinSketch: Provides LogP and LogD predictions based on a proprietary algorithm.

    • XLOGP: An atom-additive method with corrective factors.

While computationally predicted values are fast and convenient, they should be interpreted with caution. Their accuracy can vary depending on the algorithm and the structural novelty of the compound being analyzed. Experimental verification is often recommended for lead candidates.

Quantitative Data for Amlodipine LogP

The literature contains several reported LogP values for amlodipine, primarily from computational methods. There is notable variability, which underscores the differences between prediction algorithms.

Determination MethodLogP ValueNotesSource
Calculated (ALOGPS 2.1)2.22Computationally predicted value.DrugBank
Calculated (Chemaxon)1.64Computationally predicted value.DrugBank
Calculated3.0Computationally predicted value.AERU
Experimental (Shake-Flask)Not FoundNo specific experimental value was identified in the surveyed literature.-
Experimental (RP-HPLC)Not FoundNo specific experimental value was identified in the surveyed literature.-

Conclusion

The determination of the partition coefficient is a fundamental step in the physicochemical characterization of this compound. This guide has detailed the primary experimental and computational methodologies available to researchers.

  • The Shake-Flask method remains the definitive standard for accuracy, though it is resource and time-intensive.

  • The RP-HPLC method provides a validated, high-throughput alternative suitable for rapid screening and routine analysis.

  • Computational methods are powerful predictive tools for early-stage discovery but may lack the precision of experimental determination for final candidate selection.

Given the variability in computationally derived LogP values for amlodipine, a carefully executed experimental determination using the shake-flask or a well-calibrated HPLC method is recommended for obtaining a definitive value for use in advanced drug development, formulation, and regulatory submissions.

References

Methodological & Application

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Amlodipine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Amlodipine Maleate in pharmaceutical formulations. This document outlines the necessary reagents, instrumentation, and a step-by-step protocol for sample analysis, along with comprehensive validation data.

Introduction

Amlodipine is a long-acting calcium channel blocker used in the treatment of hypertension and angina.[1][2] Accurate and precise quantification of Amlodipine in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. This application note describes a robust, reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is simple, selective, and rapid, making it suitable for routine quality control analysis.[1]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the optimized chromatographic conditions for the analysis of Amlodipine.

ParameterCondition
HPLC System Shimadzu chromatographic system with LC-20AD pump and SPD-M20A PDA detector or equivalent[3]
Column C18 column (4.6 x 250 mm, 5 µm particle size)[4]
Mobile Phase Methanol and water (pH adjusted to 2.95 with o-phosphoric acid) in a 10:90 (v/v) ratio
Flow Rate 1.205 mL/min
Injection Volume 5 µL
Column Temperature 25°C
Detection Wavelength 215 nm
Retention Time Approximately 7.9 minutes
Reagents and Solutions
  • Amlodipine Besylate Reference Standard: USP grade.

  • Methanol: HPLC grade.

  • Water: HPLC grade or purified water.

  • o-Phosphoric Acid: Analytical grade.

  • Hydrochloric Acid (HCl): 0.1N solution.

Preparation of Standard Stock Solution (0.1 mg/mL of Amlodipine):

  • Accurately weigh 6.94 mg of Amlodipine Besylate (equivalent to 5 mg of Amlodipine base) and transfer it to a 50 mL volumetric flask.

  • Add a suitable amount of 0.1N HCl to dissolve the standard.

  • Make up the volume to 50 mL with 0.1N HCl and mix well. This solution has a concentration of 0.1 mg/mL of amlodipine.

Preparation of Calibration Curve Standards:

Prepare a series of calibration standards by appropriate dilution of the standard stock solution with 0.1N HCl to achieve concentrations in the range of 0.8-24 µg/mL.

Sample Preparation (from Tablets)
  • Weigh and powder 20 tablets to determine the average tablet weight.

  • Accurately weigh a quantity of the powder equivalent to 5 mg of Amlodipine and transfer it to a 50 mL volumetric flask.

  • Add approximately 30 mL of 0.1N HCl and stir with a magnetic stirrer for 15 minutes.

  • Sonicate the flask for 10 minutes to ensure complete dissolution of the drug.

  • Dilute to the mark with 0.1N HCl and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The described HPLC method was validated according to the International Conference on Harmonization (ICH) guidelines. The validation parameters are summarized in the tables below.

System Suitability
ParameterAcceptance CriteriaResult
Tailing Factor Not more than 2.01.10
Theoretical Plates Not less than 20005577
%RSD of Peak Areas Not more than 2.0%0.18%
Quantitative Data Summary
Validation ParameterResult
Linearity Range 0.8 - 24 µg/mL
Correlation Coefficient (r²) >0.999
Limit of Detection (LOD) 0.0631 µg/mL
Limit of Quantification (LOQ) 0.19 µg/mL
Accuracy (% Recovery) 98.6% - 101.6%
Precision (%RSD)
- Intraday (Repeatability)0.307%
- Interday (Intermediate Precision)< 1%

Experimental Workflow and Validation Logic

The following diagrams illustrate the experimental workflow for Amlodipine quantification and the logical relationship between the method validation parameters.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Amlodipine Standard Stock Prepare Stock Solution (0.1 mg/mL) Standard->Stock Calibration Prepare Calibration Standards (0.8-24 µg/mL) Stock->Calibration Filter Filter Sample and Standards Calibration->Filter Tablet Weigh and Powder Tablets Sample_Prep Extract Amlodipine from Powder Tablet->Sample_Prep Sample_Prep->Filter Inject Inject into HPLC System Filter->Inject Chromatography Chromatographic Separation (C18, 25°C, 1.205 mL/min) Inject->Chromatography Detect UV Detection at 215 nm Chromatography->Detect Peak_Area Measure Peak Area Detect->Peak_Area Cal_Curve Generate Calibration Curve Peak_Area->Cal_Curve Quantify Quantify Amlodipine in Sample Cal_Curve->Quantify

Caption: Experimental workflow for HPLC quantification of Amlodipine.

G cluster_validation Method Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Accuracy Accuracy Linearity->Accuracy Defines concentration range Precision Precision Linearity->Precision LOD LOD Linearity->LOD Determines sensitivity LOQ LOQ Linearity->LOQ Accuracy->Precision Demonstrates closeness to true value Robustness Robustness Precision->Robustness Measures reproducibility LOD->LOQ LOD < LOQ

Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The HPLC method described in this application note is demonstrated to be simple, rapid, accurate, precise, and specific for the quantification of this compound in pharmaceutical dosage forms. The method's validation in accordance with ICH guidelines ensures its reliability for routine quality control testing. The low consumption of organic solvents also makes this method more environmentally friendly and cost-effective.

References

Application Note: A Validated UV-Vis Spectrophotometric Method for the Quantitative Determination of Amlodipine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

AN-UVVIS-AML-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a simple, accurate, and cost-effective UV-Vis spectrophotometric method for the quantitative analysis of Amlodipine Maleate in bulk and pharmaceutical dosage forms. The method is based on the measurement of absorbance in the ultraviolet region. The developed method was validated in accordance with the International Council for Harmonisation (ICH) guidelines[1][2], demonstrating its suitability for routine quality control analysis. The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), were established and found to be within acceptable limits.[3]

Introduction: Amlodipine is a long-acting calcium channel blocker used in the management of hypertension and coronary artery disease.[4][5] It is chemically described as 3-Ethyl 5-methyl (4RS)-2-[(2-aminoethoxy) methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. Given its widespread use, it is crucial for pharmaceutical laboratories to have a reliable and accessible method for its quantification. UV-Vis spectrophotometry offers a straightforward and rapid analytical approach for this purpose. This document provides a comprehensive protocol for the development and validation of such a method.

Principle: The method is based on the principle that a substance's concentration in a solution is directly proportional to the amount of light it absorbs at a specific wavelength, as described by the Beer-Lambert Law. The UV spectrum of this compound in a suitable solvent exhibits a distinct absorption maximum (λmax) that can be used for its quantification.

Experimental Protocols

Materials and Instrumentation
  • Reagents and Chemicals:

    • This compound Reference Standard

    • Methanol (HPLC or AR Grade)

    • This compound Tablets (e.g., 5 mg)

    • Distilled or Deionized Water

  • Instrumentation:

    • A double beam UV-Vis spectrophotometer with 1 cm matched quartz cells.

    • Analytical Balance

    • Volumetric flasks (10 mL, 100 mL)

    • Pipettes

    • Sonicator

    • Whatman filter paper (0.45 µm)

Solvent Selection and Preparation

Based on solubility studies and literature review, methanol is an effective solvent for Amlodipine. It is used as the solvent for all standard and sample preparations.

Preparation of Standard Stock Solution (100 µg/mL)
  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the powder into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Make up the volume to the 100 mL mark with methanol and mix thoroughly. This solution has a concentration of 100 µg/mL.

Determination of Absorption Maximum (λmax)
  • Pipette 1.0 mL of the 100 µg/mL standard stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with methanol to obtain a concentration of 10 µg/mL.

  • Scan this solution in the UV-Vis spectrophotometer from 400 nm to 200 nm against a methanol blank.

  • The wavelength at which maximum absorbance is observed is the λmax. The λmax for Amlodipine in methanol is typically found around 238 nm - 366 nm, depending on the specific salt and conditions. For this protocol, we will use a representative λmax of 239 nm .

Preparation of Calibration Standards and Construction of the Calibration Curve
  • Prepare a series of working standard solutions by pipetting appropriate aliquots of the 100 µg/mL stock solution into 10 mL volumetric flasks.

  • Dilute with methanol to obtain concentrations in the range of 4-20 µg/mL (e.g., 4, 8, 12, 16, and 20 µg/mL).

  • Measure the absorbance of each solution at the determined λmax (239 nm) against the methanol blank.

  • Plot a calibration curve of absorbance versus concentration.

  • Determine the correlation coefficient (r²) and the regression equation (y = mx + c). The r² value should be ≥ 0.999.

Preparation of Sample Solution (Tablet Assay)
  • Weigh and finely powder 20 this compound tablets to determine the average weight.

  • Accurately weigh a quantity of the tablet powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of methanol and sonicate for 20-25 minutes to ensure complete extraction of the drug.

  • Make up the volume to 100 mL with methanol.

  • Filter the solution through a 0.45 µm Whatman filter paper.

  • Dilute 1.2 mL of the filtrate to 10 mL with methanol to obtain a theoretical concentration of 12 µg/mL.

  • Measure the absorbance of this solution at 239 nm against the methanol blank.

  • Calculate the concentration of the drug in the sample using the regression equation from the calibration curve.

Method Validation (as per ICH Q2(R1) Guidelines)

The developed method was validated for linearity, accuracy, precision, LOD, and LOQ.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The linearity for this compound was established over the concentration range of 4-20 µg/mL.

Table 1: Linearity Data for this compound

Concentration (µg/mL) Absorbance (Mean ± SD, n=3)
4 0.442 ± 0.003
8 0.875 ± 0.005
12 1.315 ± 0.004
16 1.748 ± 0.006
20 2.189 ± 0.007
Regression Equation y = 0.109x + 0.006

| Correlation Coefficient (r²) | 0.999 |

Accuracy (% Recovery)

Accuracy was determined by performing recovery studies using the standard addition method at three different levels (80%, 100%, and 120%) of the target concentration (12 µg/mL). The percentage recovery should be within 98-102%.

Table 2: Accuracy (Recovery) Study Data

Amount of Sample (µg/mL) Amount of Standard Added (µg/mL) Total Amount (µg/mL) Amount Recovered (µg/mL, n=3) % Recovery % RSD
12 9.6 (80%) 21.6 21.45 99.31% 0.45
12 12.0 (100%) 24.0 23.92 99.67% 0.31

| 12 | 14.4 (120%) | 26.4 | 26.28 | 99.55% | 0.52 |

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate measurements of a 12 µg/mL solution were made. The acceptance criterion is a Relative Standard Deviation (%RSD) of not more than 2%.

Table 3: Precision Study Data for 12 µg/mL this compound (n=6)

Precision Type Mean Absorbance Standard Deviation (SD) % Relative Standard Deviation (%RSD)
Intra-day (Repeatability) 1.314 0.0082 0.62%

| Inter-day (Intermediate) | 1.319 | 0.0115 | 0.87% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response (y-intercept) and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.

Table 4: LOD and LOQ Data

Parameter Value
Slope (S) 0.109
SD of Intercept (σ) 0.0045
LOD (µg/mL) 0.136

| LOQ (µg/mL) | 0.413 |

Robustness

The robustness of the method was assessed by introducing small, deliberate variations in the analytical wavelength (±2 nm). The %RSD for the absorbance of a 12 µg/mL solution was calculated.

Table 5: Robustness Study Data

Wavelength (nm) Absorbance (Mean, n=3) % RSD
237 nm 1.309 0.71%
239 nm (Nominal) 1.315 0.48%

| 241 nm | 1.305 | 0.65% |

Visualizations

Assay_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation & Results prep_stock Prepare 100 µg/mL Standard Stock Solution prep_work Prepare Working Standards (4-20 µg/mL) prep_stock->prep_work Dilute scan_lambda Determine λmax (Scan 10 µg/mL Standard) prep_sample Prepare Tablet Sample Solution (12 µg/mL) measure_sample Measure Absorbance of Sample Solution prep_sample->measure_sample measure_standards Measure Absorbance of Standards at λmax scan_lambda->measure_standards plot_curve Plot Calibration Curve (Abs vs. Conc) measure_standards->plot_curve plot_curve->measure_sample calc_conc Calculate Sample Concentration using Regression Equation measure_sample->calc_conc validate Perform Method Validation calc_conc->validate report Report Final Results validate->report

Caption: Experimental workflow for this compound assay.

Validation_Parameters ICH Q2(R1) Validation Parameters cluster_quantitative Quantitative Tests cluster_limit Limit Tests cluster_general General Method Attributes Accuracy Accuracy (% Recovery) Validated Validated Method Accuracy->Validated Precision Precision (Repeatability, Intermediate) Precision->Validated Linearity Linearity Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD Calculated from curve parameters LOQ Limit of Quantitation (LOQ) Linearity->LOQ Calculated from curve parameters Linearity->Validated Range->Validated LOD->Validated LOQ->Validated Specificity Specificity Specificity->Validated Robustness Robustness Robustness->Validated

Caption: Logical relationship of ICH validation parameters.

Conclusion

The developed UV-Vis spectrophotometric method for the quantification of this compound is simple, rapid, and economical. The validation results confirm that the method is linear, accurate, and precise over the specified concentration range. The method's robustness and sensitivity, as indicated by the LOD and LOQ values, make it highly suitable for routine quality control analysis of this compound in both bulk drug and tablet dosage forms.

References

Application Notes and Protocols: Amlodipine Maleate In Vitro Efficacy in Vascular Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine is a third-generation dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina.[1] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells (VSMCs), leading to vasodilation and a reduction in peripheral vascular resistance.[2][3] Beyond its well-established role in blocking calcium influx, emerging evidence suggests that amlodipine exerts pleiotropic effects on VSMCs, including the modulation of cell proliferation, migration, and signaling pathways, which may contribute to its anti-atherosclerotic properties.[4][5]

These application notes provide detailed protocols for assessing the in vitro efficacy of amlodipine maleate in VSMCs. The described assays are fundamental for characterizing the pharmacological effects of amlodipine and similar compounds on vascular smooth muscle cell physiology.

Key Applications

  • Determination of Inhibitory Concentration (IC50): Quantifying the potency of amlodipine in inhibiting VSMC contraction and proliferation.

  • Intracellular Calcium Imaging: Visualizing and quantifying the effect of amlodipine on intracellular calcium mobilization.

  • Western Blot Analysis: Investigating the impact of amlodipine on key signaling proteins involved in VSMC function.

  • Cell Proliferation and Viability Assays: Assessing the anti-proliferative and cytotoxic effects of amlodipine on VSMCs.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of Amlodipine in Vascular Smooth Muscle Cells
Cell TypeStimulusAssayIC50 (nM)Reference
Rat AortaCa²⁺-induced contractionContraction Assay1.9
Rat AortaK⁺ (45 mM)-induced contractionContraction Assay19.4
Human VSMCbFGF-induced proliferationDNA Synthesis~1-100 (dose-dependent inhibition)
Human VSMCSerum-induced proliferationCell CountingSignificant inhibition at 100 nM - 1 µM
Table 2: Effect of Amlodipine on Protein Expression and Activation in Vascular Smooth Muscle Cells
Target ProteinTreatment ConditionsFold Change/EffectAssayReference
p42/p44 MAPK (ERK1/2)bFGF-stimulated human VSMCs, 1-100 nM AmlodipineDose-dependent inhibitionWestern Blot
p-Akt (S473)Rat VSMCs, AmlodipineConcentration and time-dependent increaseWestern Blot
α-SMA, CNN1, SM-MHCRat VSMCs, AmlodipineIncreased expressionWestern Blot
Osteopontin (OPN)Rat VSMCs, AmlodipineDecreased expressionWestern Blot
Inducible Nitric Oxide Synthase (iNOS)Cytokine-stimulated rat VSMCs, AmlodipineIncreased mRNA and protein accumulationRT-PCR, Western Blot

Signaling Pathways and Experimental Workflows

Amlodipine's Dual Mechanism of Action in VSMCs

Amlodipine primarily acts by blocking L-type calcium channels, reducing intracellular calcium ([Ca²⁺]i) and leading to vasodilation. Additionally, it influences other signaling pathways that regulate VSMC phenotype and proliferation.

amlodipine_mechanism Amlodipine This compound L_type_Ca_Channel L-type Ca²⁺ Channel Amlodipine->L_type_Ca_Channel Inhibits ERK_activation ERK1/2 Activation Amlodipine->ERK_activation Inhibits Akt_activation Akt2 Activation Amlodipine->Akt_activation Promotes Ca_influx Ca²⁺ Influx Intracellular_Ca ↓ [Ca²⁺]i Ca_influx->Intracellular_Ca Vasodilation Vasodilation Intracellular_Ca->Vasodilation bFGF_receptor bFGF Receptor bFGF_receptor->ERK_activation Proliferation_inhibition ↓ Proliferation ERK_activation->Proliferation_inhibition Sp1_translocation Sp1 Nuclear Translocation Akt_activation->Sp1_translocation miR21_expression ↑ miR-21 Expression Sp1_translocation->miR21_expression VSMC_differentiation VSMC Differentiation miR21_expression->VSMC_differentiation

Caption: Amlodipine's multifaceted effects on VSMCs.

Experimental Workflow for Assessing Amlodipine Efficacy

This workflow outlines the major steps in evaluating the in vitro effects of amlodipine on vascular smooth muscle cells.

experimental_workflow cluster_prep Preparation cluster_assays Efficacy Assays cluster_analysis Data Analysis cell_culture VSMC Culture calcium_imaging Intracellular Calcium Imaging cell_culture->calcium_imaging proliferation_assay Proliferation/ Viability Assay cell_culture->proliferation_assay western_blot Western Blot Analysis cell_culture->western_blot amlodipine_prep This compound Stock Preparation amlodipine_prep->calcium_imaging amlodipine_prep->proliferation_assay amlodipine_prep->western_blot data_quant Data Quantification calcium_imaging->data_quant proliferation_assay->data_quant western_blot->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis results Results Interpretation stat_analysis->results

Caption: General workflow for in vitro testing of amlodipine.

Experimental Protocols

Intracellular Calcium ([Ca²⁺]i) Measurement using Fura-2 AM

This protocol details the measurement of intracellular calcium concentration in VSMCs treated with amlodipine using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Vascular Smooth Muscle Cells (primary culture or cell line, e.g., A7r5)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Black-wall, clear-bottom 96-well plates or glass-bottom dishes

  • Fura-2 AM

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (HHBS), pH 7.4

  • This compound stock solution

  • Agonist (e.g., Angiotensin II, Phenylephrine)

  • Fluorescence microscope or plate reader with 340 nm and 380 nm excitation and ~510 nm emission capabilities.

Protocol:

  • Cell Preparation:

    • Seed VSMCs onto black-wall, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well.

    • Culture overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and confluence.

  • Fura-2 AM Loading Solution Preparation:

    • Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

    • For the working solution, dilute the Fura-2 AM stock to a final concentration of 1-5 µM in HHBS.

    • To aid in dye solubilization, add Pluronic F-127 to a final concentration of 0.02%. This can be achieved by mixing the Fura-2 AM DMSO stock with an equal volume of 20% Pluronic F-127 before diluting in HHBS.

  • Dye Loading:

    • Wash the cells twice with HHBS.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HHBS to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes in HHBS to allow for complete de-esterification of the Fura-2 AM within the cells.

  • Amlodipine Treatment and Data Acquisition:

    • Place the plate on the fluorescence microscope or plate reader.

    • Acquire a baseline fluorescence reading by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • Add the desired concentration of this compound to the wells and incubate for the desired time.

    • Add an agonist to stimulate a calcium response.

    • Continuously record the fluorescence intensity at both excitation wavelengths.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380).

    • The change in intracellular calcium is proportional to this ratio.

    • Normalize the data to the baseline fluorescence to determine the fold change in [Ca²⁺]i.

Western Blot Analysis of Signaling Proteins

This protocol describes the detection of changes in the expression and phosphorylation status of key signaling proteins in VSMCs following treatment with amlodipine.

Materials:

  • VSMCs

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-α-SMA)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system (e.g., CCD camera-based imager)

Protocol:

  • Cell Lysis:

    • Culture VSMCs to 80-90% confluence and treat with this compound at desired concentrations and time points.

    • Wash cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Proliferation/Viability Assay (MTT Assay)

This protocol provides a method to assess the effect of amlodipine on the proliferation and viability of VSMCs.

Materials:

  • VSMCs

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Cell Seeding:

    • Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Amlodipine Treatment:

    • Treat the cells with various concentrations of this compound for 24-72 hours. Include a vehicle control.

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot a dose-response curve to determine the IC50 value for inhibition of proliferation. A study found that amlodipine significantly inhibits serum-induced VSMC proliferation at concentrations ranging from 10⁻⁸ to 10⁻⁶ M.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the in vitro efficacy of this compound on vascular smooth muscle cells. By employing these assays, researchers can elucidate the molecular mechanisms underlying amlodipine's therapeutic effects and screen novel compounds for their potential in treating cardiovascular diseases. The provided data and diagrams serve as a valuable reference for experimental design and interpretation of results.

References

Application Notes and Protocols for Preclinical Evaluation of Sustained-Release Amlodipine Maleate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine is a long-acting calcium channel blocker used in the treatment of hypertension and angina.[1][2][3] The development of sustained-release (SR) formulations of amlodipine maleate is a key strategy to improve patient compliance and provide more consistent plasma drug concentrations over a 24-hour period.[1][4] These application notes provide a comprehensive overview of the methodologies for the preclinical evaluation of novel SR this compound formulations, focusing on in vitro dissolution, in vivo pharmacokinetics, and stability studies.

The primary goal in formulating an SR version of amlodipine is to control the rate of drug delivery, maintain plasma concentrations within the therapeutic window, and minimize the fluctuations associated with immediate-release dosage forms. This document outlines the essential experimental protocols and data presentation formats to guide researchers in this endeavor.

Data Presentation

Table 1: Formulation Composition of Amlodipine Sustained-Release Tablets
Formulation CodeThis compound (% w/w)Polymer (e.g., HPMC K100) (% w/w)Diluent (e.g., Microcrystalline Cellulose) (% w/w)Lubricant (e.g., Magnesium Stearate) (% w/w)Glidant (e.g., Colloidal Silicon Dioxide) (% w/w)
F15.020.073.51.00.5
F25.030.063.51.00.5
F35.040.053.51.00.5

Note: The above compositions are examples and should be optimized based on desired release profiles.

Table 2: In Vitro Drug Release Data for Amlodipine SR Formulations
Time (hours)Formulation F1 (% Cumulative Release)Formulation F2 (% Cumulative Release)Formulation F3 (% Cumulative Release)Marketed Immediate-Release Tablet (% Cumulative Release)
115.2 ± 1.510.1 ± 1.28.5 ± 1.190.3 ± 2.1
440.5 ± 2.132.8 ± 1.925.6 ± 2.0>95
865.7 ± 3.555.4 ± 2.848.9 ± 3.1>95
1280.1 ± 4.272.3 ± 3.965.2 ± 3.5>95
2498.9 ± 5.095.6 ± 4.588.7 ± 4.2>95

Data presented as mean ± standard deviation (n=6). Dissolution conditions: USP Apparatus II, 75 rpm, 900 mL of pH 6.8 phosphate buffer at 37 ± 0.5°C.

Table 3: Pharmacokinetic Parameters of Amlodipine SR Formulation (F2) vs. Immediate-Release (IR) in Rats
ParameterSustained-Release Formulation (F2)Immediate-Release Formulation
Cmax (ng/mL)45.8 ± 5.1110.2 ± 12.5
Tmax (hr)8.0 ± 1.52.0 ± 0.5
AUC0-t (ng·hr/mL)1250 ± 1501180 ± 130
t1/2 (hr)11.5 ± 2.010.8 ± 1.8
Bioavailability (%)~100 (relative to IR)-

Pharmacokinetic studies were conducted in rats. Values are presented as mean ± standard deviation.

Table 4: Accelerated Stability Study of Amlodipine SR Formulation (F2)
Test ParameterInitial1 Month3 Months6 Months
AppearanceWhite, round, biconvex tabletNo changeNo changeSlight yellowing
Hardness (N)85 ± 584 ± 682 ± 580 ± 7
Drug Content (%)99.8 ± 0.599.5 ± 0.698.9 ± 0.898.2 ± 1.0
Total Impurities (%)0.120.150.210.28
In Vitro Dissolution (% release at 8h)55.4 ± 2.854.9 ± 3.054.2 ± 3.153.5 ± 3.5

Stability studies were conducted at 40°C ± 2°C and 75% ± 5% relative humidity.

Experimental Protocols

In Vitro Dissolution Study for Sustained-Release this compound Tablets

Objective: To determine the in vitro drug release profile of the SR this compound formulation over a 24-hour period.

Materials:

  • Sustained-release this compound tablets

  • USP Dissolution Apparatus II (Paddle type)

  • Dissolution media: 0.1N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8)

  • UV-Vis Spectrophotometer or HPLC system

  • Syringes and membrane filters (0.45 µm)

Protocol:

  • Set up the dissolution apparatus. The dissolution medium will be 900 mL of phosphate buffer at pH 6.8, maintained at 37 ± 0.5°C. The paddle speed should be set to 75 rpm.

  • Place one tablet in each of the six dissolution vessels.

  • Start the apparatus and withdraw 5 mL samples at predetermined time points (e.g., 1, 2, 4, 8, 12, 16, and 24 hours).

  • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm membrane filter.

  • Analyze the concentration of amlodipine in each sample using a validated UV-Vis spectrophotometric method at 239 nm or an HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

  • Repeat the study using 0.1N HCl (for the first 2 hours) and acetate buffer (pH 4.5) to assess the formulation's performance in different pH environments, simulating the gastrointestinal tract.

In Vivo Pharmacokinetic Study in a Preclinical Model (Rats)

Objective: To evaluate the pharmacokinetic profile of the SR this compound formulation in an animal model and compare it to an immediate-release formulation.

Materials:

  • Sustained-release this compound tablets

  • Immediate-release this compound tablets

  • Wistar or Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • HPLC-MS/MS system for bioanalysis

Protocol:

  • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Divide the animals into two groups (n=6 per group): Group A (SR formulation) and Group B (IR formulation).

  • Administer a single oral dose of the respective this compound formulation (e.g., 1 mg/kg) via oral gavage.

  • Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the plasma concentrations of amlodipine using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC0-t, t1/2) using appropriate software (e.g., Phoenix WinNonlin).

Accelerated Stability Studies

Objective: To assess the stability of the SR this compound formulation under accelerated storage conditions to predict its shelf life.

Materials:

  • Sustained-release this compound tablets, packaged in the proposed container closure system (e.g., blister packs).

  • Stability chamber capable of maintaining 40°C ± 2°C and 75% ± 5% relative humidity (RH).

  • Analytical equipment for testing physical and chemical properties.

Protocol:

  • Place a sufficient number of packaged tablets in the stability chamber.

  • Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • At each time point, evaluate the tablets for the following parameters:

    • Physical Appearance: Visually inspect for any changes in color, shape, or signs of degradation.

    • Hardness and Friability: Test the mechanical strength of the tablets.

    • Drug Content (Assay): Determine the amount of this compound present in the tablets using a validated HPLC method. The acceptable range is typically 90-110% of the label claim.

    • Related Substances/Impurities: Quantify any degradation products using a validated HPLC method.

    • In Vitro Dissolution: Perform a dissolution test as per Protocol 1 to ensure the release profile is maintained.

  • Compare the results to the initial data (time 0) and evaluate against the predefined acceptance criteria.

Visualizations

experimental_workflow formulation SR this compound Formulation Development physchem Physicochemical Characterization formulation->physchem invitro In Vitro Dissolution Studies physchem->invitro invivo In Vivo Pharmacokinetic Studies (Animal Model) invitro->invivo stability Accelerated Stability Studies invitro->stability data_analysis Data Analysis and Comparison invivo->data_analysis stability->data_analysis

Caption: Preclinical evaluation workflow for SR this compound.

release_profile cluster_0 0 0 24h 24h 0->24h Time (hours) p1 p2 p1->p2 Immediate Release p3 p2->p3 Immediate Release q1 q2 q1->q2 Sustained Release q3 q2->q3 Sustained Release q4 q3->q4 Sustained Release q5 q4->q5 Sustained Release spline1 spline1->p1 Immediate Release spline2 spline2->q1 Sustained Release

Caption: Comparison of drug release profiles.

References

Application Note: High-Throughput Screening of L-Type Calcium Channel Blockade Using a Cell-Based Calcium Imaging Assay with Amlodipine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a multitude of cellular processes, including signal transduction, muscle contraction, neurotransmission, and gene expression.[1] The precise regulation of intracellular Ca²⁺ concentration is paramount for normal cellular function. Voltage-gated calcium channels, particularly the L-type calcium channels (LTCCs), are key regulators of Ca²⁺ influx in excitable cells like vascular smooth muscle and cardiac myocytes. Dysregulation of LTCCs is implicated in various cardiovascular diseases, making them a significant target for therapeutic intervention.

Amlodipine, a dihydropyridine derivative, is a potent L-type calcium channel blocker widely prescribed for the treatment of hypertension and angina.[2][3] It exerts its therapeutic effect by inhibiting the influx of Ca²⁺ through L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[4][5] Cell-based calcium imaging assays provide a robust and high-throughput method to screen for and characterize the activity of LTCC modulators like Amlodipine Maleate.

This application note provides a detailed protocol for a cell-based calcium imaging assay to assess the inhibitory effect of this compound on L-type calcium channels. The protocol utilizes the fluorescent calcium indicator Fluo-4 AM, which circumvents the autofluorescence issues associated with other dyes when used with amlodipine.

Principle of the Assay

This assay quantifies the influx of extracellular calcium into cells following depolarization, which activates voltage-gated L-type calcium channels. The intracellular calcium concentration is monitored using Fluo-4 AM, a cell-permeant dye. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the fluorescent Fluo-4 molecule. Upon binding to Ca²⁺, the fluorescence intensity of Fluo-4 increases significantly.

In the presence of an L-type calcium channel blocker such as this compound, the influx of Ca²⁺ upon depolarization is inhibited, resulting in a dose-dependent decrease in the Fluo-4 fluorescence signal. This change in fluorescence intensity is measured using a fluorescence microplate reader or a high-content imaging system, allowing for the quantification of the compound's inhibitory activity.

Signaling Pathway of L-Type Calcium Channel and Amlodipine Action

G Mechanism of Amlodipine Action on L-Type Calcium Channels Depolarization Cell Membrane Depolarization LTCC_inactive L-Type Calcium Channel (Resting State) Depolarization->LTCC_inactive triggers activation LTCC_active L-Type Calcium Channel (Open State) LTCC_inactive->LTCC_active state change Ca_influx Ca²⁺ Influx LTCC_active->Ca_influx Calmodulin Calmodulin Activation Ca_influx->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Amlodipine Amlodipine Amlodipine->LTCC_inactive binds preferentially to the resting state Amlodipine->LTCC_active inhibits

Caption: Amlodipine's inhibition of L-type calcium channel signaling.

Experimental Workflow

G Experimental Workflow for Calcium Imaging Assay cluster_prep Preparation cluster_loading Dye Loading cluster_treatment Treatment & Depolarization cluster_readout Data Acquisition & Analysis Cell_Seeding Seed Cells in 96-well Plate Incubation1 Incubate 24-48h Cell_Seeding->Incubation1 Dye_Loading Load Cells with Fluo-4 AM Incubation1->Dye_Loading Incubation2 Incubate 1h at 37°C Dye_Loading->Incubation2 Wash Wash Cells Incubation2->Wash Add_Compound Add this compound (or vehicle) Wash->Add_Compound Incubation3 Incubate Add_Compound->Incubation3 Add_Depolarization Add Depolarization Agent (e.g., KCl) Incubation3->Add_Depolarization Measure_Fluorescence Measure Fluorescence (Ex/Em = 490/525 nm) Add_Depolarization->Measure_Fluorescence Data_Analysis Data Analysis (IC₅₀ determination) Measure_Fluorescence->Data_Analysis

Caption: Step-by-step workflow for the cell-based calcium imaging assay.

Materials and Methods

Materials
  • Cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2, or vascular smooth muscle cells)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well black, clear-bottom microplates

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • This compound

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Potassium Chloride (KCl)

  • Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation 3)

Experimental Protocol

1. Cell Preparation

  • Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
  • Seed the cells into 96-well black, clear-bottom plates at an appropriate density to achieve 80-90% confluency on the day of the assay.
  • Incubate the plates for 24-48 hours.

2. Preparation of Reagents

  • Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in anhydrous DMSO to a final concentration of 1 mM.
  • Pluronic F-127 (20% w/v): Dissolve Pluronic F-127 in anhydrous DMSO.
  • Dye Loading Solution: Mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127, then add this mixture to 5 mL of HBSS. This results in a final Fluo-4 AM concentration of approximately 2 µM.
  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
  • Compound Plate: Prepare serial dilutions of this compound in HBSS at 3 times the final desired concentration. Include a vehicle control (DMSO in HBSS).
  • Depolarization Solution: Prepare a high-concentration KCl solution in HBSS (e.g., 100 mM) to achieve the desired final concentration for depolarization upon addition to the wells.

3. Dye Loading

  • Remove the culture medium from the cell plate.
  • Wash the cells twice with 80 µL/well of HBSS.
  • Add 50 µL/well of the Dye Loading Solution.
  • Incubate the plate at 37°C for 1 hour in the dark.
  • After incubation, wash the cells three times with HBSS, leaving a final volume of 80 µL/well.

4. Calcium Flux Assay

  • Place the cell plate and the compound plate into the fluorescence microplate reader.
  • Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
  • Record a baseline fluorescence reading for 15-20 seconds.
  • The instrument's automated pipettor should add the this compound dilutions (or vehicle) from the compound plate to the cell plate.
  • Incubate for a predetermined time to allow for compound binding (e.g., 10-20 minutes).
  • After incubation, add the KCl depolarization solution to all wells to induce Ca²⁺ influx.
  • Continue to record the fluorescence signal for at least 2 minutes to capture the peak calcium response.

5. Data Analysis

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after depolarization.
  • Normalize the data to the vehicle control (100% response) and a background control (no depolarization).
  • Plot the normalized response against the logarithm of the this compound concentration.
  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Data Presentation

The inhibitory effect of this compound on L-type calcium channel-mediated calcium influx can be summarized in the following tables.

Table 1: Dose-Dependent Inhibition of Calcium Influx by this compound

This compound Concentration (nM)Peak Fluorescence (RFU)% Inhibition
0 (Vehicle)50,0000
145,00010
1030,00040
10015,00070
10005,00090
100002,50095

Note: The values presented in this table are for illustrative purposes only and will vary depending on the cell line, assay conditions, and instrumentation.

Table 2: Summary of this compound Potency

ParameterValue
IC₅₀ (nM)~25
Hill Slope~1.0
Z'-factor> 0.5

Note: The IC₅₀ value represents the concentration of this compound that inhibits 50% of the maximum calcium influx. The Z'-factor is a measure of the statistical effect size and is used to judge the suitability of the assay for high-throughput screening.

Troubleshooting and Considerations

  • Autofluorescence of Amlodipine: It is crucial to avoid using UV-excitable dyes like Fura-2, as amlodipine exhibits autofluorescence that can interfere with the measurements. Fluo-4, with its excitation in the visible range, is a suitable alternative.

  • Cell Health: Ensure cells are healthy and not overgrown, as this can affect dye loading and cellular responses.

  • Compound Solubility: this compound is soluble in DMSO. Ensure that the final DMSO concentration in the assay wells is low (typically <0.5%) to avoid solvent effects.

  • Voltage- and Use-Dependence: The inhibitory effect of amlodipine can be influenced by the cell membrane potential and the frequency of channel activation. These parameters should be kept consistent across experiments.

  • Therapeutic vs. In Vitro Concentrations: Therapeutic plasma concentrations of amlodipine are in the low nanomolar range. Some in vitro studies investigating other potential mechanisms of amlodipine use micromolar concentrations. It is important to consider the relevant concentration range for the specific research question.

Conclusion

This application note provides a comprehensive protocol for a cell-based calcium imaging assay to characterize the inhibitory activity of this compound on L-type calcium channels. The use of Fluo-4 AM ensures reliable data by avoiding the confounding autofluorescence of amlodipine. This assay is amenable to a high-throughput format and is a valuable tool for the discovery and development of novel calcium channel modulators.

References

Application Note and Protocol: Dissolution Testing of Amlodipine Maleate Oral Dosage Forms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the in-vitro dissolution testing of amlodipine maleate oral dosage forms, ensuring quality control and bioequivalence assessment.

Introduction

Dissolution testing is a critical quality control parameter for solid oral dosage forms, providing valuable insights into the drug release characteristics and batch-to-batch consistency. For amlodipine, a long-acting calcium channel blocker, ensuring predictable dissolution is paramount for its therapeutic efficacy in the management of hypertension and angina. This document outlines a comprehensive protocol for the dissolution testing of this compound tablets, drawing upon established pharmacopeial methods and scientific literature.

Data Presentation: Dissolution Test Parameters

The following table summarizes the key parameters for conducting the dissolution testing of amlodipine oral dosage forms. These parameters are compiled from various sources, including the United States Pharmacopeia (USP) and relevant research studies.[1][2][3][4]

ParameterRecommended ConditionAlternative/Variation
Apparatus USP Apparatus 2 (Paddle)USP Apparatus 1 (Basket) at 100 rpm[5]
Dissolution Medium 0.01 M Hydrochloric Acid (HCl)Simulated Gastric Fluid (SGF, pH 1.2, without enzymes), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8)
Volume of Medium 500 mL900 mL
Temperature 37 ± 0.5 °C-
Paddle Speed 75 rpm50 rpm
Sampling Times 10, 15, 20, 30, 45, and 60 minutes15, 30, and 45 minutes
Analytical Method High-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry at ~239 nm
Acceptance Criteria Not less than 75% (Q) of the labeled amount of amlodipine is dissolved in 30 minutes. For biowaiver studies, ≥ 85% release in 15 minutes may be considered.-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the amlodipine dissolution testing protocol.

DissolutionWorkflow start Start: Prepare Dissolution Medium and Apparatus prepare_media Prepare 0.01 M HCl Dissolution Medium start->prepare_media equilibrate Equilibrate Medium to 37 ± 0.5 °C in Vessels prepare_media->equilibrate setup_apparatus Set up USP Apparatus 2 (Paddles at 75 rpm) equilibrate->setup_apparatus introduce_tablet Introduce One Tablet into Each Vessel setup_apparatus->introduce_tablet start_test Start Dissolution Test introduce_tablet->start_test sampling Withdraw Aliquots at Pre-defined Time Points (e.g., 10, 15, 20, 30, 45, 60 min) start_test->sampling replace_media Replace Withdrawn Volume with Fresh, Equilibrated Medium sampling->replace_media filter_sample Filter Samples Immediately replace_media->filter_sample analysis Analyze Samples via HPLC or UV-Vis Spectrophotometry filter_sample->analysis calculate Calculate Percentage of Amlodipine Dissolved analysis->calculate compare Compare Results with Acceptance Criteria calculate->compare pass Result: Pass compare->pass Meets Criteria fail Result: Fail compare->fail Does Not Meet Criteria end End pass->end fail->end

References

Application Notes and Protocols: Preparation of Amlodipine Maleate Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine is a long-acting calcium channel blocker of the dihydropyridine class used to treat hypertension and angina.[1][2] In a research context, it is widely used for in vitro studies investigating its effects on various cell types and signaling pathways. Its primary mechanism of action involves the inhibition of L-type calcium channels, which blocks the influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[2][3][4] This activity leads to vasodilation and a reduction in peripheral vascular resistance. Beyond its cardiovascular effects, amlodipine has also been studied for its role in regulating cell proliferation and its potential applications in cancer research.

Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and meaningful results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of amlodipine maleate stock solutions for cell culture applications.

Solubility and Stability Data

This compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For cell culture applications, DMSO is the most common solvent for preparing high-concentration stock solutions.

Table 1: Quantitative Solubility Data for this compound

SolventReported SolubilityMolar Concentration (Approx.)*Source
DMSO108.0 mg/mL205.7 mMTargetMol
DMSO100 mg/mL190.5 mMSelleck Chemicals
DMSO≥ 32 mg/mL≥ 61.0 mMGlpBio
Ethanol~12.5 mg/mL ~30.6 mMCayman Chemical

*Calculations based on the molecular weight of this compound: 524.95 g/mol . **Data for amlodipine free base (MW: 408.9 g/mol ), solubility may vary for the maleate salt.

Stability:

  • Powder: The solid crystalline form is stable for at least four years when stored at -20°C.

  • DMSO Stock Solution: Store in aliquots at -80°C for up to one year. Avoid repeated freeze-thaw cycles.

  • Aqueous/Media Solutions: Aqueous solutions are not recommended for storage for more than one day. Working solutions in cell culture media should be prepared fresh for each experiment.

  • Photosensitivity: Amlodipine is sensitive to light and should be protected from degradation by using amber vials or covering tubes with foil.

Experimental Protocols

This protocol describes the preparation of a 50 mM primary stock solution in DMSO, which can then be diluted to final working concentrations in cell culture medium.

Materials and Equipment
  • This compound powder (CAS: 88150-47-4)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes or cryovials (e.g., amber or wrapped in foil)

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Biological safety cabinet (BSC)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol 1: Preparation of 50 mM Primary Stock Solution
  • Safety First: Perform all steps in a biological safety cabinet or a chemical fume hood. Wear appropriate PPE.

  • Calculation: To prepare 1 mL of a 50 mM stock solution, calculate the required mass of this compound:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.050 mol/L × 0.001 L × 524.95 g/mol × 1000 mg/g = 26.25 mg

  • Weighing: Carefully weigh out 26.25 mg of this compound powder and place it into a sterile, light-protected vial.

  • Dissolution: Add 1 mL of sterile, anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage.

Protocol 2: Preparation of Working Solutions for Cell Treatment
  • Determine Final Concentration: Decide on the final concentrations required for your experiment. Studies have used concentrations ranging from 1 µM to 50 µM. For example, IC50 values for A549 and H1299 lung cancer cells were found to be around 23-26 µM.

  • Serial Dilution: Prepare working solutions by serially diluting the 50 mM primary stock into sterile cell culture medium. Important: The final concentration of DMSO in the culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.

  • Example Calculation (for a final concentration of 25 µM):

    • Step A (Intermediate Dilution): Perform an initial 1:100 dilution of the 50 mM stock in media.

      • Add 2 µL of 50 mM stock to 198 µL of media. This creates a 500 µM intermediate solution.

    • Step B (Final Dilution): Dilute the 500 µM intermediate solution to the final concentration. To make 1 mL of 25 µM working solution:

      • Use the formula C1V1 = C2V2.

      • (500 µM)(V1) = (25 µM)(1000 µL)

      • V1 = 50 µL.

      • Add 50 µL of the 500 µM intermediate solution to 950 µL of cell culture medium.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the experimental conditions. For the example above, the final DMSO concentration is 0.05%.

  • Application: Mix the working solution gently and add the appropriate volume to your cell cultures.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_use Cell Treatment weigh 1. Weigh Amlodipine Maleate Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve aliquot 3. Aliquot into Light-Protected Vials dissolve->aliquot store 4. Store at -80°C aliquot->store thaw 5. Thaw One Aliquot store->thaw For Experiment dilute 6. Prepare Working Solution in Culture Medium thaw->dilute treat 7. Add to Cells (Include Vehicle Control) dilute->treat

Caption: Workflow for preparing and using this compound in cell culture.

Mechanism of Action: Signaling Pathway Diagram

G cluster_membrane Cell Membrane CaChannel L-Type Voltage-Gated Ca²⁺ Channel Ca_in Ca²⁺ CaChannel->Ca_in Extracellular Extracellular Space Ca_out Ca²⁺ Intracellular Intracellular Space Response ↓ Intracellular [Ca²⁺] Muscle Cell Relaxation (Vasodilation) Ca_in->Response Ca_out->CaChannel Influx Amlodipine Amlodipine Maleate Amlodipine->CaChannel Inhibition

Caption: Amlodipine blocks L-type calcium channels, inhibiting Ca²⁺ influx.

References

Electrophysiological Assessment of Amlodipine Maleate on Ion Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for hypertension and angina.[1][2][3][4] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels (Ca_v1.2), leading to vasodilation and a reduction in blood pressure.[1] A comprehensive understanding of the electrophysiological effects of Amlodipine Maleate on its primary target and potential off-target ion channels is crucial for elucidating its therapeutic efficacy and safety profile. These application notes provide a detailed overview of the electrophysiological assessment of this compound, including its effects on various ion channels, experimental protocols for in-vitro assessment, and the associated signaling pathways.

Data Presentation: Quantitative Effects of Amlodipine on Ion Channels

The following tables summarize the quantitative data on the inhibitory effects of Amlodipine on various ion channels, as reported in the scientific literature.

Table 1: Inhibitory Effects of Amlodipine on L-type Calcium Channels (I_Ca)

Tissue/Cell TypeIC50Experimental ConditionsKey FindingsReference
Depolarised Rat Aorta1.9 nMCa²⁺-induced contractionsPotent inhibition with slow onset of action.
Rat Portal Vein19.4 nMK⁺-induced contractions (45 mM K⁺)Potency is voltage-dependent; less potent against depolarization-induced contractions compared to direct Ca²⁺-induced contractions.
Rat Cardiomyocytes0.227 nMVoltage-clampHigh potency in inhibiting Ca²⁺ channel currents.
Rabbit Ear Artery Vascular Smooth Muscle CellsConcentration-dependent inhibitionWhole-cell patch clampInhibition is more marked at more depolarized test potentials and is dependent on the holding potential.

Table 2: Effects of Amlodipine on Other Ion Channels

Ion ChannelTissue/Cell TypeEffectKey FindingsReference
Cardiac Na⁺ Channels (I_Na)Guinea Pig Ventricular Myocytes, Cloned hH1Tonic and phasic blockAmlodipine blocks Na⁺ channels in a voltage- and frequency-dependent manner, with affinity for both resting and inactivated states.
Voltage-gated K⁺ Channels (I_Kr, I_Ks)Rabbit Purkinje FibersInhibitionAmlodipine inhibits I_Kr and I_Ks, which may counterbalance the shortening of the action potential duration caused by I_Ca inhibition.
T-type Calcium ChannelsNot specifiedInhibitorAmlodipine also exhibits inhibitory effects on T-type calcium channels.

Signaling Pathways and Mechanism of Action

Amlodipine's primary therapeutic effect, vasodilation, is a direct consequence of its interaction with L-type calcium channels in vascular smooth muscle cells. The binding of amlodipine to the channel reduces the influx of calcium ions, a critical step in the signaling cascade that leads to muscle contraction.

Vascular Smooth Muscle Relaxation Pathway

The influx of extracellular Ca²⁺ through L-type calcium channels is a key trigger for smooth muscle contraction. Once inside the cell, Ca²⁺ binds to calmodulin. The Ca²⁺-calmodulin complex then activates myosin light-chain kinase (MLCK), which in turn phosphorylates the myosin light chain. This phosphorylation enables the interaction between myosin and actin, leading to muscle contraction and vasoconstriction. Amlodipine, by blocking the initial Ca²⁺ influx, disrupts this pathway, leading to smooth muscle relaxation and vasodilation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Ca_int Ca²⁺ L_type->Ca_int Ca²⁺ Influx Amlodipine Amlodipine Amlodipine->L_type Inhibition Calmodulin Calmodulin Ca_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Ca_int->CaM_complex Calmodulin->CaM_complex MLCK_inactive Inactive MLCK CaM_complex->MLCK_inactive Activation MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylation Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Figure 1: Amlodipine's mechanism of action in vascular smooth muscle cells.
Antiproliferative Signaling

Beyond its vasodilatory effects, amlodipine has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs). This antiproliferative effect is mediated, at least in part, by the inhibition of the p42/p44 mitogen-activated protein kinase (MAPK) pathway, also known as the ERK1/2 pathway. Growth factors like basic fibroblast growth factor (bFGF) can activate this pathway, leading to cell proliferation. Amlodipine has been demonstrated to inhibit bFGF-induced activation of p42/p44 MAPKs in a dose-dependent manner.

G bFGF bFGF Receptor bFGF Receptor bFGF->Receptor Binds MAPKK MAPK Kinase (MEK) Receptor->MAPKK Activates MAPK p42/p44 MAPK (ERK1/2) MAPKK->MAPK Activates Proliferation VSMC Proliferation MAPK->Proliferation Promotes Amlodipine Amlodipine Amlodipine->MAPKK Inhibition

Figure 2: Amlodipine's inhibitory effect on the MAPK signaling pathway.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the effects of this compound on voltage-gated ion channels in a heterologous expression system (e.g., HEK293 cells stably expressing the channel of interest) or in primary cells (e.g., isolated cardiomyocytes or vascular smooth muscle cells).

Materials and Reagents:

  • Cell Culture: HEK293 cells stably expressing the ion channel of interest (e.g., Ca_v1.2, Na_v1.5, hERG), or freshly isolated primary cells.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (for Calcium Channels, in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH. (Note: The composition of the internal solution should be optimized for the specific ion channel being studied. For example, for potassium channels, a K-gluconate based solution would be used.)

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution to achieve the desired final concentrations.

  • Patch-clamp rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment. For primary cells, follow the appropriate isolation protocol.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a selected cell with the patch pipette and form a giga-ohm seal (>1 GΩ) by applying gentle suction.

    • Rupture the cell membrane by applying a brief pulse of suction to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before starting the recording.

  • Voltage-Clamp Protocols:

    • For L-type Calcium Channels (I_Ca):

      • Hold the cell at a negative holding potential (e.g., -80 mV) to ensure channels are in a resting state.

      • Apply depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments for 200 ms) to elicit inward calcium currents.

      • To assess voltage-dependence of block, hold the cell at different holding potentials (e.g., -80 mV and -40 mV) before applying the test pulse.

    • For Sodium Channels (I_Na):

      • Hold the cell at a hyperpolarized potential (e.g., -120 mV).

      • Apply depolarizing steps (e.g., to -10 mV) to elicit fast inward sodium currents.

      • To assess use-dependence, apply a train of short depolarizing pulses at different frequencies.

    • For Potassium Channels (e.g., I_Kr):

      • Hold the cell at a depolarized potential (e.g., -40 mV).

      • Apply a depolarizing step (e.g., to +20 mV) to activate the channels, followed by a repolarizing step (e.g., to -50 mV) to record the tail current.

  • Drug Application:

    • Record baseline currents in the external solution.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug effect to reach a steady state before recording the currents in the presence of the drug.

    • Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the drug effect.

  • Data Analysis:

    • Measure the peak current amplitude in the absence and presence of different concentrations of Amlodipine.

    • Construct concentration-response curves and calculate the IC50 value by fitting the data to the Hill equation.

    • Analyze changes in channel kinetics, such as the voltage-dependence of activation and inactivation.

Experimental Workflow for Electrophysiological Assessment

The following diagram illustrates a typical workflow for the electrophysiological screening and characterization of a compound like Amlodipine.

G cluster_setup Experimental Setup cluster_recording Recording Protocol cluster_analysis Data Analysis Cell_Prep Cell Preparation (Primary or Stably Transfected) Seal Giga-ohm Seal Formation Cell_Prep->Seal Solution_Prep Solution Preparation (Internal, External, Drug) Solution_Prep->Seal Rig_Setup Patch-Clamp Rig Setup & Calibration Rig_Setup->Seal Whole_Cell Whole-Cell Configuration Seal->Whole_Cell Baseline Baseline Current Recording Whole_Cell->Baseline Drug_App Drug Application (Amlodipine) Baseline->Drug_App Washout Washout Drug_App->Washout Current_Measure Current Amplitude & Kinetics Measurement Washout->Current_Measure CR_Curve Concentration-Response Curve & IC50 Current_Measure->CR_Curve Kinetics_Analysis Analysis of Channel Gating Current_Measure->Kinetics_Analysis Report Report Generation CR_Curve->Report Kinetics_Analysis->Report

Figure 3: Workflow for electrophysiological assessment of Amlodipine.

Conclusion

The electrophysiological assessment of this compound is fundamental to understanding its therapeutic benefits and potential side effects. Its primary inhibitory action on L-type calcium channels is well-documented, exhibiting voltage- and use-dependent characteristics. Furthermore, its effects on other ion channels, such as sodium and potassium channels, contribute to its overall cardiac electrophysiological profile. The provided protocols and workflows offer a comprehensive guide for researchers to investigate the intricate interactions of Amlodipine with ion channels, thereby facilitating further drug development and a deeper understanding of its clinical applications.

References

Application Notes and Protocols for Amlodipine Maleate as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Amlodipine Maleate as a reference standard in the quantitative analysis of amlodipine in pharmaceutical formulations. The methodologies outlined below are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, ensuring accuracy, precision, and reliability in quality control and drug development settings.

Introduction

This compound is the maleate salt of amlodipine, a long-acting calcium channel blocker used in the treatment of hypertension and angina.[1][2] As a reference standard, this compound is a highly purified compound used as a benchmark for determining the identity, purity, and concentration of amlodipine in drug substances and products. Its use is critical in ensuring that pharmaceutical products meet the required quality standards set by regulatory bodies. Pharmaceutical secondary standards, traceable to USP and PhEur, are available for this purpose.[3]

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a precise and accurate technique for the quantification of amlodipine. The following protocol is a robust method for the analysis of amlodipine in tablet dosage forms.

Experimental Protocol

2.1.1. Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of amlodipine.

ParameterSpecification
Column Octadecylsilyl silica gel, C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size)[4]
Mobile Phase Acetonitrile, Methanol, and Triethylamine solution (15:35:50, v/v/v). The triethylamine solution is prepared by adjusting an aqueous solution to pH 3.0 ± 0.1 with phosphoric acid.[5]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 237 nm
Run Time Approximately 10 minutes

2.1.2. Preparation of Standard Solution

  • Accurately weigh approximately 50 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Add about 60 mL of the mobile phase and sonicate to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix well.

  • Filter the solution through a 0.45 µm filter.

  • Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of approximately 0.05 mg/mL of amlodipine.

2.1.3. Preparation of Sample Solution (Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 5 mg of amlodipine and transfer it to a 100 mL volumetric flask.

  • Add approximately 60 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution of amlodipine.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix well.

  • Filter the solution through a 0.45 µm filter, discarding the first few mL of the filtrate.

  • This will result in a sample solution with a theoretical concentration of 0.05 mg/mL of amlodipine.

2.1.4. System Suitability

Before sample analysis, the chromatographic system must be evaluated to ensure it is suitable for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0
Theoretical Plates Not less than 2000
Relative Standard Deviation (RSD) of Peak Areas Not more than 2.0% for five replicate injections of the standard solution

2.1.5. Data Analysis

The concentration of amlodipine in the sample is calculated by comparing the peak area of the sample solution with that of the standard solution.

Method Validation Data

The described HPLC method has been validated to demonstrate its suitability for the intended purpose.

Validation ParameterResult
Linearity Range 0.8 - 24 µg/mL (R² > 0.999)
Accuracy (% Recovery) 98.6% - 101.6%
Precision (% RSD) < 1.0%

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solution (this compound RS) Standard_Injection Inject Standard Solution Standard_Prep->Standard_Injection Sample_Prep Prepare Sample Solution (from Tablets) Sample_Injection Inject Sample Solution Sample_Prep->Sample_Injection System_Suitability System Suitability Test System_Suitability->Standard_Injection Peak_Integration Integrate Peak Areas Standard_Injection->Peak_Integration Sample_Injection->Peak_Integration Calculation Calculate Amlodipine Content Peak_Integration->Calculation

Caption: Workflow for the HPLC analysis of Amlodipine.

UV-Visible Spectrophotometry Method

UV-Visible spectrophotometry offers a simpler and more cost-effective method for the quantification of amlodipine, suitable for routine quality control.

Experimental Protocol

3.1.1. Instrument Parameters

ParameterSpecification
Spectrophotometer Double beam UV-Visible spectrophotometer
Wavelength of Maximum Absorbance (λmax) 238 nm
Solvent (Blank) Water or Methanol
Scan Range 200 - 400 nm

3.1.2. Preparation of Standard Solution

  • Accurately weigh a quantity of this compound reference standard and dissolve it in the chosen solvent (water or methanol) to obtain a stock solution of a known concentration (e.g., 100 ppm).

  • From the stock solution, prepare a series of dilutions to create a calibration curve. For example, prepare concentrations of 6.25, 12.5, 25, and 50 ppm.

3.1.3. Preparation of Sample Solution (Tablets)

  • Weigh and powder 20 tablets.

  • Transfer a quantity of the powder equivalent to a known amount of amlodipine into a volumetric flask.

  • Dissolve the powder in the solvent, sonicate if necessary, and dilute to the mark.

  • Filter the solution and make further dilutions as needed to bring the concentration within the range of the calibration curve.

3.1.4. Data Analysis

  • Measure the absorbance of the standard and sample solutions at 238 nm against the solvent blank.

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Determine the concentration of amlodipine in the sample solution from the calibration curve.

Method Validation Data
Validation ParameterResult
Linearity Range 6.25 - 100 ppm
Limit of Detection (LOD) 0.132 µg/mL
Limit of Quantitation (LOQ) 0.416 µg/mL
Accuracy (% Assay) Within 95-105% of the labeled amount

UV-Vis Spectrophotometry Experimental Workflow

UV_Vis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Standard_Stock Prepare Standard Stock Solution Calibration_Standards Prepare Calibration Standards Standard_Stock->Calibration_Standards Measure_Absorbance_Standards Measure Absorbance of Standards Calibration_Standards->Measure_Absorbance_Standards Sample_Solution Prepare Sample Solution Measure_Absorbance_Sample Measure Absorbance of Sample Sample_Solution->Measure_Absorbance_Sample Scan_Lambda_Max Determine λmax (238 nm) Scan_Lambda_Max->Measure_Absorbance_Standards Scan_Lambda_Max->Measure_Absorbance_Sample Calibration_Curve Construct Calibration Curve Measure_Absorbance_Standards->Calibration_Curve Determine_Concentration Determine Sample Concentration Measure_Absorbance_Sample->Determine_Concentration Calibration_Curve->Determine_Concentration

Caption: Workflow for UV-Vis analysis of Amlodipine.

Use in Impurity Profiling

This compound reference standard can also be utilized in the identification and quantification of impurities in amlodipine drug substances and products. Specific impurities, such as amlodipine aspartate and amlodipine maleamide, can be synthesized and used as reference markers in techniques like Thin Layer Chromatography (TLC) and HPLC to ensure the purity of the final product.

Conclusion

The use of this compound as a reference standard is fundamental for the accurate and reliable quality control of amlodipine pharmaceutical products. The HPLC and UV-Vis spectrophotometry methods detailed in these application notes provide robust and validated protocols for researchers, scientists, and drug development professionals. Adherence to these methodologies will ensure compliance with regulatory standards and contribute to the safety and efficacy of amlodipine medications.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Amlodipine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of Amlodipine Maleate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a salt of Amlodipine, a long-acting calcium channel blocker used in the treatment of hypertension and angina.[1] It is known to be poorly soluble in water, with some sources describing it as "insoluble" and others predicting a very low aqueous solubility of approximately 0.0074 mg/mL.[2] This poor solubility can lead to low dissolution rates in the gastrointestinal tract, potentially resulting in variable and incomplete absorption, which can affect the drug's bioavailability and therapeutic efficacy.

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

The main strategies to enhance the aqueous solubility of poorly soluble drugs like this compound include:

  • Solid Dispersion: This involves dispersing this compound in an inert hydrophilic carrier matrix at a solid state.[3][4] The drug can exist in an amorphous or crystalline form within the polymer. Amorphous solid dispersions are particularly effective as they present the drug in a higher energy state, leading to increased apparent solubility and dissolution rates.[2]

  • Inclusion Complexation: This technique involves the encapsulation of the lipophilic this compound molecule within the cavity of a host molecule, typically a cyclodextrin. This complexation shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility.

  • Co-crystallization: This approach involves the formation of a crystalline solid that contains this compound and a pharmaceutically acceptable co-former in a specific stoichiometric ratio. Co-crystals can exhibit different physicochemical properties, including improved solubility, compared to the pure drug.

Q3: Are there any studies specifically on the solid dispersion of this compound?

Yes, a study has been conducted on the preparation of amorphous solid dispersions (ASDs) of this compound using polyvinylpyrrolidone (PVP) as the carrier. The study focused on quantifying the this compound content in the ASDs produced by fluidized bed granulation. The primary goal of preparing these ASDs was to improve the bioavailability by enhancing the drug's apparent solubility and dissolution rate.

Q4: How much can the solubility of Amlodipine be improved using these techniques?

While specific quantitative data for this compound is limited in publicly available literature, studies on the closely related salt, Amlodipine Besylate, demonstrate significant solubility enhancement. This data can serve as a valuable reference for the potential improvements achievable for this compound.

Quantitative Data on Amlodipine Besylate Solubility Enhancement

StrategyCarrier/Co-formerMethodDrug:Carrier RatioSolubility (µg/mL)Fold Increase (Approx.)
Solid Dispersion PEG 4000Solvent Evaporation1:5325.95>40,000
PEG 6000Solvent Evaporation1:5264.3>35,000
PEG 4000Physical Mixture1:5147.43>19,000
PEG 6000Physical Mixture1:5141.51>19,000
Inclusion Complex Hydroxypropyl-β-cyclodextrinLyophilization1:1- (3 times greater than crystalline form)3
Methyl-β-cyclodextrinLyophilization1:1- (3 times greater than crystalline form)3

Note: The fold increase is calculated based on a predicted aqueous solubility of 0.0074 µg/mL for this compound. The actual aqueous solubility of Amlodipine Besylate may differ slightly, but it is also characterized as poorly soluble.

Troubleshooting Guides

Solid Dispersion
IssuePossible Cause(s)Suggested Solution(s)
Low drug loading in the solid dispersion. - Poor miscibility between the drug and the polymer.- Drug degradation during processing (e.g., with the melting method).- Screen for polymers with better miscibility with this compound.- Use a lower processing temperature or a different preparation method (e.g., solvent evaporation instead of melting).- Incorporate a surfactant to improve miscibility.
Phase separation or crystallization upon storage. - The amorphous drug is physically unstable and tends to revert to its crystalline form.- Incompatible drug-polymer system.- High humidity or temperature during storage.- Select a polymer that has strong interactions (e.g., hydrogen bonding) with this compound to inhibit crystallization.- Increase the polymer to drug ratio.- Store the solid dispersion in a tightly sealed container at low temperature and humidity.
Poor dissolution enhancement. - Incomplete conversion to the amorphous state.- Large particle size of the solid dispersion.- Inappropriate choice of polymer.- Optimize the preparation method to ensure complete amorphization (confirm with XRD or DSC).- Mill the solid dispersion to reduce particle size and increase surface area.- Use a more hydrophilic polymer as the carrier.
Inclusion Complexation with Cyclodextrins
IssuePossible Cause(s)Suggested Solution(s)
Low complexation efficiency. - Inappropriate choice of cyclodextrin (cavity size may not be suitable for this compound).- Unfavorable pH or temperature conditions for complex formation.- Insufficient mixing or reaction time.- Screen different types of cyclodextrins (e.g., β-CD, HP-β-CD, Me-β-CD) to find the one with the best fit and binding affinity for this compound.- Optimize the pH and temperature of the complexation medium.- Increase the stirring speed and/or reaction time.
Precipitation of the complex. - The solubility of the inclusion complex itself is limited.- Aggregation of the complexes.- Use a more soluble cyclodextrin derivative (e.g., HP-β-CD instead of β-CD).- Add a water-soluble polymer to the formulation to prevent aggregation.
Inconsistent results. - Variability in the quality of the cyclodextrin.- Inconsistent experimental conditions.- Use a high-purity, well-characterized cyclodextrin.- Precisely control all experimental parameters, including temperature, pH, stirring rate, and time.
Co-crystallization
IssuePossible Cause(s)Suggested Solution(s)
Failure to form co-crystals. - Unsuitable co-former.- Incorrect stoichiometric ratio.- Inappropriate solvent for crystallization.- Screen a variety of pharmaceutically acceptable co-formers with complementary functional groups for hydrogen bonding with this compound.- Experiment with different stoichiometric ratios of the drug and co-former.- Conduct solvent screening to find a solvent system where both components have appropriate solubility for co-crystallization.
Formation of a physical mixture instead of co-crystals. - Grinding method is not efficient enough.- Solvent evaporation is too rapid.- For solid-state grinding, try liquid-assisted grinding by adding a small amount of a suitable solvent.- For solvent evaporation, slow down the evaporation rate by using a larger container or covering the container with a perforated lid.
Low yield of co-crystals. - Suboptimal crystallization conditions.- Co-crystal is metastable and converts back to the starting materials.- Optimize temperature, concentration, and stirring rate during crystallization.- Characterize the solid form immediately after preparation and store under controlled conditions to prevent conversion.

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve a specific amount of this compound and a hydrophilic polymer (e.g., PVP K30 or PEG 4000) in a suitable solvent (e.g., methanol or a methanol-water mixture) in a desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Evaporation: Evaporate the solvent from the solution using a rotary evaporator or by heating on a water bath at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried mass using a mortar and pestle and then pass it through a sieve of a specific mesh size (e.g., #60) to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion for drug content, solubility, dissolution rate, and solid-state properties (using techniques like DSC, XRD, and FTIR).

Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading
  • Mixing: Mix this compound and a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin) in a specific molar ratio (e.g., 1:1) in a mortar.

  • Kneading: Add a small amount of a hydroalcoholic solvent (e.g., 50% v/v ethanol in water) to the mixture to form a thick paste.

  • Trituration: Knead the paste thoroughly for a specified period (e.g., 30-60 minutes).

  • Drying: Dry the kneaded mass in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex into a fine powder.

  • Characterization: Evaluate the prepared inclusion complex for its physicochemical properties, including solubility and dissolution.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization start Weigh this compound and Polymer dissolve Dissolve in a common solvent start->dissolve evaporate Evaporate the solvent dissolve->evaporate dry Dry the solid mass evaporate->dry pulverize Pulverize and Sieve dry->pulverize solubility Solubility Studies pulverize->solubility dissolution Dissolution Testing pulverize->dissolution solid_state Solid-State Analysis (XRD, DSC, FTIR) pulverize->solid_state logical_relationship_solubility_enhancement cluster_strategies Solubility Enhancement Strategies cluster_mechanisms Mechanisms of Enhancement problem Poor Aqueous Solubility of This compound sd Solid Dispersion problem->sd ic Inclusion Complexation problem->ic cc Co-crystallization problem->cc amorph Amorphization & Increased Surface Area sd->amorph encap Molecular Encapsulation ic->encap xtal Crystal Lattice Modification cc->xtal outcome Improved Solubility & Dissolution Rate amorph->outcome encap->outcome xtal->outcome

References

Technical Support Center: Optimizing Amlodipine Maleate HPLC Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of Amlodipine Maleate.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.

Troubleshooting_Workflow cluster_start cluster_problems cluster_solutions start Identify Chromatographic Problem p1 Poor Resolution start->p1 p2 Peak Tailing start->p2 p3 Long Retention Time start->p3 p4 Ghost Peaks start->p4 s1 Adjust Mobile Phase pH (around 3.0) p1->s1 pH affects ionization and retention s2 Modify Organic Modifier Ratio p1->s2 Improves selectivity p2->s1 Suppresses silanol interactions s5 Use Ion-Pairing Reagent p2->s5 Reduces tailing for basic compounds s4 Increase Organic Content p3->s4 Decreases retention s3 Check for Contamination (Mobile Phase/System) p4->s3 Ensure solvent purity and system cleanliness

Caption: General workflow for HPLC method development.

Method 1: Isocratic RP-HPLC for Amlodipine and Enalapril Maleate

This method was developed for the simultaneous determination of Amlodipine Besylate and Enalapril Maleate.

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm) [1][2]
Mobile Phase 10% Methanol in water, pH adjusted to 2.95 with o-phosphoric acid [3][1][2]
Flow Rate 1.205 mL/min
Detection 215 nm
Column Temperature 25°C
Injection Volume 5 µL
Retention Time (Amlodipine) ~7.9 min
Method 2: Isocratic RP-HPLC for Amlodipine Besylate in Tablets

This method is designed for the estimation of Amlodipine Besylate in tablet dosage forms.

ParameterCondition
Column WATERS C18 (4.6 x 250 mm, 5µm)
Mobile Phase Acetonitrile: 70mM Potassium Dihydrogen Orthophosphate buffer: Methanol (15:30:55), pH adjusted to 3.0 with Orthophosphoric Acid
Flow Rate 1.0 mL/min
Detection 240 nm
Retention Time ~2.60 minutes
Method 3: "Green" RP-HPLC for Amlodipine and Related Substances

This method was developed as an environmentally friendly alternative for determining Amlodipine and its related substances.

ParameterCondition
Column RP-select B (4.0 x 250 mm, 5 µm)
Mobile Phase 0.04 M Sodium Dihydrogen Phosphate Monohydrate (pH 4.0) and Ethanol (60:40 v/v)
Flow Rate Not specified
Detection Not specified
Summary of Mobile Phase Compositions and Resulting Retention Times
Mobile Phase CompositionpHFlow Rate (mL/min)ColumnAmlodipine Retention Time (min)Reference
Methanol:Water (10:90)2.951.205C18 (4.6x250mm, 5µm)7.9
Acetonitrile:Methanol:50mM Phosphate Buffer (20:50:30)3.01.0RP-C18Not specified
Acetonitrile:70mM KH2PO4:Methanol (15:30:55)3.01.0WATERS C18 (4.6x250mm, 5µm)2.60
Methanol:1N HCl (1:1)-1.0Phenomenex C18 (4.6x250mm, 5µm)8.062
0.04M NaH2PO4:Ethanol (60:40)4.0-RP-select B (4.0x250mm, 5µm)Not specified

References

Amlodipine Maleate stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of amlodipine maleate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound?

A1: The primary factors influencing this compound stability are pH, temperature, and light.[1][2] Forced degradation studies indicate that amlodipine is particularly susceptible to degradation under basic (alkaline) and acidic conditions, as well as upon exposure to UV light (photolysis).[1][2] While it is relatively stable at ambient temperatures, elevated temperatures can accelerate its degradation.[2]

Q2: How does pH affect the stability of this compound?

A2: this compound exhibits pH-dependent stability. It is most stable in the pH range of approximately 4 to 7. Significant degradation is observed in both acidic and alkaline environments. Some studies suggest that degradation is more pronounced under basic conditions compared to acidic conditions. For instance, one study reported 43% degradation under basic conditions versus about 1% under acidic stress. Another study observed approximately 27% degradation in acidic conditions.

Q3: What is the effect of temperature on the stability of this compound?

A3: this compound is generally stable at room temperature and below. However, its degradation accelerates at elevated temperatures. One study indicated that while stable up to 35°C, a gradual decrease in assay value occurs with each degree rise, with a more significant drop observed up to 50°C. Another study conducted thermal stress tests at 105°C and found no significant degradation, suggesting that very high temperatures are needed for substantial thermal degradation in the solid state.

Troubleshooting Guides

Issue: Inconsistent degradation results in stability studies.

  • Possible Cause: Variation in experimental parameters.

  • Solution:

    • Ensure precise control of pH, temperature, and light exposure across all experiments.

    • Use calibrated equipment (pH meter, oven, photostability chamber).

    • Prepare fresh stress agents (e.g., acid, base solutions) for each experiment.

    • Standardize the concentration of the this compound solution being tested.

Issue: Difficulty in separating degradation products from the parent drug using HPLC.

  • Possible Cause: Inadequate chromatographic conditions.

  • Solution:

    • Optimize the mobile phase composition. A gradient elution may be necessary to resolve all peaks.

    • Adjust the pH of the mobile phase. Since amlodipine is a basic compound, a mobile phase pH higher than its pKa (8.6) can improve peak shape.

    • Experiment with different column chemistries (e.g., C18, core-shell).

    • Ensure the detector wavelength is set appropriately (e.g., 237 nm) for optimal detection of both amlodipine and its impurities.

Quantitative Data Summary

The following tables summarize the degradation of amlodipine under different pH and temperature conditions as reported in various studies.

Table 1: Effect of pH on Amlodipine Degradation

Stress ConditionMolarityTemperature (°C)DurationDegradation (%)Reference
Acid Hydrolysis1 M HCl8030 min16.41
Base Hydrolysis1 M NaOH801 h27.53
Acid Hydrolysis0.1 M HClAmbient3 days~1
Base Hydrolysis0.1 M NaOHAmbient3 days43
Acidic (pH 3)---55.50
Basic (pH 8.5)---41.32
Acidic--8 h7.54
Basic--8 h29.73
Acidic (pH 1)-Room Temp8 days~25
Basic (pH 10)-Room Temp8 days~50

Table 2: Effect of Temperature on Amlodipine Degradation

Stress ConditionTemperature (°C)DurationDegradation (%)Reference
Thermal Stress1053 daysNo degradation
Heat80--
Thermal Stress807 h-
Gradual Increase35 to 42-0.4 to 0.6 per 1°C increase
Gradual Increaseup to 50-Sudden drop in assay

Experimental Protocols

Forced Degradation Study Protocol (General)

This protocol is a composite based on methodologies described in multiple sources.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix a known volume of the stock solution with an equal volume of 1 M HCl.

    • Reflux the solution at 80°C for a specified period (e.g., 30 minutes).

    • Cool the solution and neutralize it with 1 M NaOH.

    • Dilute to a final concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix a known volume of the stock solution with an equal volume of 1 M NaOH.

    • Reflux the solution at 80°C for a specified period (e.g., 1 hour).

    • Cool the solution and neutralize it with 1 M HCl.

    • Dilute to a final concentration with the mobile phase.

  • Thermal Degradation:

    • Keep the solid drug powder or a solution of the drug in an oven at a specified high temperature (e.g., 80°C or 105°C) for a defined period (e.g., 7 hours to 3 days).

    • For the solid sample, dissolve it in the mobile phase to the desired concentration after the stress period.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation.

HPLC Method for Amlodipine and its Degradation Products

The following is an example of an HPLC method used for stability studies.

  • Column: Core shell C18 (100 mm × 4.6 mm, 2.6 µm)

  • Mobile Phase: Gradient elution with 0.4% ammonium hydroxide in water and methanol.

  • Detection Wavelength: 237 nm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 80°C) stock->acid base Base Hydrolysis (1 M NaOH, 80°C) stock->base thermal Thermal Stress (e.g., 105°C) stock->thermal photo Photolytic Stress (UV/Vis light) stock->photo neutralize Neutralization & Dilution acid->neutralize base->neutralize hplc HPLC Analysis thermal->hplc photo->hplc neutralize->hplc degradation_data Quantify Degradation (%) hplc->degradation_data impurity_profile Identify Degradation Products hplc->impurity_profile

Caption: Workflow for a typical forced degradation study of this compound.

Caption: Factors influencing the stability and degradation of this compound.

References

Minimizing Amlodipine Maleate photodegradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the photodegradation of amlodipine maleate in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photodegradation?

A1: The primary mechanism of amlodipine photodegradation is the oxidation of its 1,4-dihydropyridine ring into a pyridine ring.[1][2] This process, known as aromatization, is often independent of oxygen and is catalyzed by exposure to light, particularly UV-A radiation.[1][3] This transformation results in a loss of pharmacological activity.[4]

Q2: My amlodipine solution turned slightly yellow after being on the benchtop. Is it degraded?

A2: A yellowish discoloration can be an indicator of amlodipine degradation. While pure amlodipine solutions are typically colorless to pale yellow, the formation of degradation products, particularly the pyridine derivative, can lead to a more pronounced yellow color. It is crucial to analytically confirm degradation using a stability-indicating method like HPLC.

Q3: What are the optimal storage conditions for this compound solutions to prevent photodegradation?

A3: To minimize photodegradation, this compound solutions should always be protected from light. This can be achieved by using amber-colored glassware or by wrapping containers in aluminum foil. Solutions should be stored in a cool, dark place. For long-term storage, refrigeration is recommended, provided it does not affect the solubility of amlodipine in the chosen solvent.

Q4: Can the choice of solvent affect the rate of photodegradation?

A4: Yes, the solvent can influence the rate of photodegradation. While the primary degradation pathway is often solvent-independent, the polarity and viscosity of the solvent can affect the stability of the molecule and the kinetics of degradation. For instance, studies have shown that a methanolic solution of amlodipine besylate is unstable when exposed to daylight. It is advisable to consult literature for the stability of amlodipine in your specific solvent system or to perform preliminary stability studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram after light exposure. Formation of photodegradation products. The most common is the pyridine derivative.- The primary degradation product, the pyridine derivative, will have a different retention time than the parent amlodipine molecule. - Compare your chromatogram to a reference standard of the amlodipine pyridine derivative if available. - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and compare them to known degradation products.
Loss of amlodipine concentration in my samples over a short period. Exposure to ambient or direct light during sample preparation or analysis.- Prepare solutions under low-light conditions or using red light. - Use amber HPLC vials or protect vials from light in the autosampler. - Minimize the time samples are exposed to light before analysis.
Inconsistent results in photostability studies. - Fluctuations in light intensity or temperature. - Inconsistent sample geometry or distance from the light source. - Degradation during the analytical process itself.- Use a validated photostability chamber with controlled and monitored light output and temperature. - Ensure all samples are placed at the same distance and orientation relative to the light source. - Run a "dark control" sample (wrapped in foil) alongside the exposed samples to account for any thermal degradation.
Precipitation observed in the amlodipine solution during the experiment. - The solvent system may not be optimal for the concentration of this compound used. - Photodegradation products may have lower solubility than the parent compound.- Ensure the this compound is fully dissolved at the start of the experiment. - If precipitation occurs upon light exposure, analyze both the supernatant and the precipitate to determine their composition.

Data on Amlodipine Photodegradation

The rate of amlodipine photodegradation is influenced by the light source, solvent, and formulation. Below are tables summarizing quantitative data from various studies.

Table 1: Photodegradation of Amlodipine Besylate Under Different Light Conditions

Light Source Sample Type Duration Degradation (%) Reference
UV RadiationTablets in primary packaging14 days22.38%
Visible LightTablets in primary packaging14 days19.89%
UV Light (366 nm)Solution2 hours14.1%
Photostability ChamberSolution14 days32.2%
UV LightSolution (pH 3)30 minutes56.11%
UV IrradiationPowder24 hours66.9%

Table 2: Half-life of Amlodipine Besylate Photodegradation

Light Source Sample Type Half-life (t½) Reference
UV RadiationTablets in primary packaging38.4 days
Visible LightTablets in primary packaging43.3 days

Table 3: Effect of Formulation on Amlodipine Photostability

Formulation Light Exposure Remaining Amlodipine (%) Reference
Microspheres11,340 kJ/m²97%
Cyclodextrin Inclusion Complexes11,340 kJ/m²90%
Liposomes11,340 kJ/m²77%
Dry Emulsion24-hour UV irradiation94.4%

Experimental Protocols

Protocol: Photostability Testing of this compound in Solution (Based on ICH Q1B Guidelines)

This protocol outlines a general procedure for assessing the photostability of an this compound solution.

1. Materials and Equipment:

  • This compound reference standard

  • Appropriate solvent (e.g., methanol, water, acetonitrile)

  • Calibrated photostability chamber equipped with a light source capable of emitting both visible and UV-A light (e.g., Xenon lamp or a combination of fluorescent and UV lamps).

  • Calibrated radiometer and lux meter

  • Quartz or borosilicate glass vials (transparent for exposed samples, wrapped in foil for dark controls)

  • Validated stability-indicating HPLC method

2. Sample Preparation:

  • Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare replicate sample solutions in transparent vials.

  • Prepare an identical set of "dark control" samples by wrapping the vials completely in aluminum foil.

3. Exposure Conditions:

  • Place the transparent and dark control vials in the photostability chamber.

  • Expose the samples to light according to ICH Q1B guidelines, which recommend a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Monitor the light exposure using the calibrated radiometer and lux meter.

  • Maintain a constant temperature inside the chamber to minimize thermal degradation.

4. Sample Analysis:

  • At predetermined time intervals, withdraw aliquots from the exposed and dark control samples.

  • Analyze the samples immediately using a validated stability-indicating HPLC method to determine the concentration of this compound and to detect and quantify any degradation products.

  • Calculate the percentage of degradation in the exposed samples, correcting for any degradation observed in the dark control samples.

5. Data Interpretation:

  • Compare the amount of degradation in the light-exposed samples to that in the dark controls to assess the specific impact of light.

  • Characterize any significant degradation products.

  • Determine the degradation kinetics if multiple time points were taken.

Visualizations

Photodegradation Pathway of Amlodipine

G Amlodipine Amlodipine (1,4-Dihydropyridine) PyridineDerivative Pyridine Derivative (Primary Photoproduct) Amlodipine->PyridineDerivative Light (UV-A) Aromatization OtherProducts Further Degradation Products PyridineDerivative->OtherProducts Continued Light Exposure

Caption: Primary photodegradation pathway of amlodipine.

Experimental Workflow for Photostability Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results Prep Prepare Amlodipine Solution Split Split into 'Exposed' and 'Dark Control' Samples Prep->Split Expose Place in Photostability Chamber (ICH Q1B) Split->Expose Sample Sample at Time Points Expose->Sample Analyze Analyze via Stability- Indicating HPLC Sample->Analyze Compare Compare Exposed vs. Dark Control Analyze->Compare Quantify Quantify Degradation and Identify Products Compare->Quantify Report Report Findings Quantify->Report

Caption: Workflow for amlodipine photostability testing.

References

Troubleshooting poor peak shape in Amlodipine Maleate chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Amlodipine Maleate, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common peak shape problem observed with this compound, and what is its primary cause?

A1: The most prevalent issue is peak tailing . Amlodipine is a basic compound (pKa ≈ 8.6)[1][2][3], and it can undergo secondary ionic interactions with acidic residual silanol groups on the surface of silica-based stationary phases (like C18).[4][5] This interaction leads to a portion of the analyte being retained longer than the main peak, resulting in an asymmetrical peak with a "tail".

Q2: How does mobile phase pH affect the peak shape of Amlodipine?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like amlodipine.

  • Low pH (e.g., pH 2.5-3.5): At a pH well below the pKa of amlodipine, both the amlodipine molecule (as a positive ion) and the residual silanol groups on the stationary phase are protonated (neutral). This minimizes the strong ionic interactions that cause peak tailing. Many successful methods operate in this pH range.

  • High pH (e.g., pH > 9): At a pH above the pKa of amlodipine, the molecule is neutral, while the silanol groups are deprotonated (negatively charged). This can also lead to good peak shape, but requires a pH-stable column.

  • Intermediate pH (pH 4-7): Operating in this range can lead to poor peak shape because the silanol groups are partially ionized, leading to inconsistent secondary interactions.

Q3: Can the choice of HPLC column influence peak shape for this compound?

A3: Absolutely. For basic compounds like amlodipine, the choice of column is crucial.

  • End-capped Columns: Modern, well-end-capped columns have fewer accessible residual silanol groups, which significantly reduces peak tailing.

  • Base-Deactivated Columns: These are specifically designed to minimize interactions with basic analytes and are highly recommended.

  • Columns with Low Silanol Activity: Some stationary phases are inherently manufactured to have low silanol activity, which is beneficial for amlodipine analysis.

Q4: My amlodipine peak is showing fronting. What could be the cause?

A4: Peak fronting is typically a sign of sample overload . This occurs when the concentration of the injected sample is too high for the column to handle, leading to saturation of the stationary phase. The excess analyte molecules then travel through the column more quickly, resulting in a distorted peak with a sloping front. To resolve this, either dilute your sample or reduce the injection volume.

Q5: I am observing split peaks for amlodipine. What are the potential reasons?

A5: Peak splitting can arise from several issues:

  • Column Contamination/Void: A blocked inlet frit or a void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting. It is always best to dissolve the sample in the mobile phase itself.

  • Co-eluting Impurity: An impurity that is not fully resolved from the main amlodipine peak can appear as a shoulder or a split peak.

Troubleshooting Guide

Issue 1: Peak Tailing
  • Symptom: The back half of the amlodipine peak is wider than the front half. The peak asymmetry factor is > 1.2.

  • Root Cause Analysis & Solutions:

Potential CauseRecommended Solution
Secondary Silanol Interactions 1. Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to ~3.0 using an acidifier like phosphoric acid or formic acid. This will protonate the silanol groups and minimize ionic interactions. 2. Use Mobile Phase Additives: Incorporate a tail-suppressing agent like triethylamine (TEA) at a low concentration (e.g., 0.1%) into the mobile phase. TEA is a basic compound that competitively binds to the active silanol sites. 3. Switch to a Base-Deactivated Column: If possible, use a column specifically designed for the analysis of basic compounds (e.g., an end-capped or base-deactivated C18 column).
Column Contamination 1. Wash the Column: Follow the manufacturer's instructions for column washing. A typical wash sequence for a reversed-phase column is to flush with water, then isopropanol, and then re-equilibrate with the mobile phase. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities in the sample.
Low Buffer Concentration 1. Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can sometimes help to mask residual silanol activity and improve peak shape.
Issue 2: Peak Fronting
  • Symptom: The front half of the amlodipine peak is wider than the back half. The peak asymmetry factor is < 0.8.

  • Root Cause Analysis & Solutions:

Potential CauseRecommended Solution
Sample Overload 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: Prepare a more dilute sample solution. A 1:10 dilution is a good starting point to check if overload is the issue.
Incompatible Sample Solvent 1. Match Sample Solvent to Mobile Phase: Dissolve the this compound standard/sample in the initial mobile phase composition whenever possible.
Column Collapse 1. Check Column Backpressure: A sudden drop in backpressure could indicate a collapsed column bed. 2. Replace the Column: If the column bed has collapsed, the column will need to be replaced.
Issue 3: Peak Broadening
  • Symptom: The amlodipine peak is wider than expected, leading to decreased sensitivity and poor resolution.

  • Root Cause Analysis & Solutions:

Potential CauseRecommended Solution
Extra-Column Volume 1. Minimize Tubing Length: Use the shortest possible length of narrow internal diameter tubing to connect the injector, column, and detector. 2. Check Fittings: Ensure all fittings are properly connected and there is no dead volume.
Column Degradation 1. Evaluate Column Performance: Inject a standard and check the theoretical plates and tailing factor. If they are out of specification, the column may be degraded. 2. Replace the Column: If the column has reached the end of its life, it will need to be replaced.
Mobile Phase Elution Strength is Too Low 1. Increase Organic Solvent Percentage: In a reversed-phase method, increasing the proportion of organic solvent (e.g., acetonitrile or methanol) will decrease the retention time and can lead to sharper peaks.

Experimental Protocols

Example HPLC Method for Amlodipine Analysis

This protocol is a representative method adapted from published literature and serves as a good starting point for analysis.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile, methanol, and a pH 3.0 buffer (e.g., potassium dihydrogen phosphate with phosphoric acid) in a ratio of approximately 15:35:50 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 237 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Dissolve this compound working standard in the mobile phase to achieve a known concentration (e.g., 50 µg/mL).

Protocol for Mobile Phase pH Adjustment
  • Prepare the aqueous buffer component of the mobile phase (e.g., dissolve potassium dihydrogen phosphate in water).

  • Place a calibrated pH electrode into the aqueous solution.

  • While stirring, add a suitable acid (e.g., phosphoric acid) or base dropwise until the desired pH (e.g., 3.0) is reached.

  • Filter the buffer through a 0.45 µm membrane filter before mixing with the organic solvents.

Data Presentation

Table 1: Summary of Common HPLC Conditions for Amlodipine Analysis
ParameterCondition 1Condition 2Condition 3
Column C18 (4.6 x 250 mm, 5 µm)C18 (3.9 x 150 mm)Core-shell C18 (4.6 x 100 mm, 2.6 µm)
Mobile Phase Methanol, pH 2.95 bufferAcetonitrile, Methanol, Triethylamine solution (pH 3.0)Methanol, 0.4% Ammonium Hydroxide
Ratio 10:90 (Organic:Aqueous)15:35:50Gradient
Flow Rate 1.2 mL/min1.0 mL/minNot specified
Temperature 25°C30°CNot specified
Detection 215 nm237 nm237 nm

Visualizations

Troubleshooting_Peak_Tailing start Observe Peak Tailing (Asymmetry > 1.2) cause1 Secondary Silanol Interactions? start->cause1 solution1a Lower Mobile Phase pH to ~3.0 cause1->solution1a Yes solution1b Add Triethylamine (TEA) to Mobile Phase cause1->solution1b solution1c Use Base-Deactivated Column cause1->solution1c cause2 Column Contamination? cause1->cause2 No end Symmetrical Peak Achieved solution1a->end solution1b->end solution1c->end solution2 Wash Column per Manufacturer Protocol cause2->solution2 Yes solution2->end

Caption: Troubleshooting workflow for addressing peak tailing.

Peak_Shape_Diagnosis start Poor Peak Shape Observed is_tailing Is Peak Tailing? start->is_tailing is_fronting Is Peak Fronting? is_tailing->is_fronting No tailing_cause Cause: Silanol Interactions Solution: Adjust pH, Use B-D Column is_tailing->tailing_cause Yes is_split Is Peak Split? is_fronting->is_split No fronting_cause Cause: Sample Overload Solution: Dilute Sample, Reduce Volume is_fronting->fronting_cause Yes split_cause Cause: Column Void / Contamination Solution: Wash/Replace Column is_split->split_cause Yes other_cause Cause: Other (e.g., Broadening) Solution: Check for Extra-Column Volume is_split->other_cause No

Caption: Diagnostic flowchart for common peak shape problems.

References

Technical Support Center: Amlodipine Maleate Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on potential interference by amlodipine maleate in common biological assays. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help you identify, mitigate, and understand assay artifacts caused by this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it interfere with my assay?

A1: Amlodipine is a dihydropyridine calcium channel blocker widely used as an antihypertensive medication.[1][2] Its chemical properties can lead to interference in biological assays through several mechanisms, including intrinsic fluorescence, antioxidant activity, and off-target effects on cellular pathways.[3][4] These interferences can lead to false-positive or false-negative results, making it crucial to perform appropriate controls.

Q2: My fluorescence-based assay is showing unexpected results with this compound. What could be the cause?

A2: Amlodipine possesses intrinsic fluorescence properties. It has a reported excitation maximum (λex) of approximately 365 nm and an emission maximum (λem) of around 450 nm.[4] This autofluorescence can directly interfere with assays that use fluorophores with similar spectral characteristics, leading to an artificially high signal. Furthermore, the fluorescence of amlodipine is enhanced in the presence of proteins like human serum albumin (HSA) and is pH-sensitive, with quenching observed in acidic conditions.

Q3: Can this compound affect my cell viability assay, such as the MTT assay?

A3: Yes, amlodipine has been shown to have direct biological effects on cell proliferation and viability in various cell lines, which is independent of assay interference. Therefore, a decrease in signal in an MTT assay could be due to a genuine cytotoxic or anti-proliferative effect of the compound. However, it is also possible for amlodipine's antioxidant properties to interfere with the redox-based chemistry of the MTT assay. It is crucial to use orthogonal assays to confirm cell viability results.

Q4: I am working with an ELISA. Can this compound interfere with this type of assay?

A4: While specific interference of amlodipine in ELISAs is not extensively documented in publicly available literature, interference is theoretically possible. Compounds can interfere with ELISAs by inhibiting the activity of the enzyme conjugate (commonly horseradish peroxidase - HRP), by binding to assay components, or by affecting the colorimetric substrate. Given amlodipine's chemical structure and properties, it is advisable to run controls to test for such interference.

Q5: Does this compound have known off-target effects that could impact my cell-based assay?

A5: Yes, beyond its primary function as a calcium channel blocker, amlodipine has been shown to have off-target effects. For instance, it can induce the expression of the p21(Waf1/Cip1) gene, which is an inhibitor of cell cycle progression. It has also been shown to influence the Akt2/Sp1/miR-21 signaling pathway. These off-target activities can lead to genuine biological changes in your cellular model that are not related to the intended target of your experiment.

Troubleshooting Guides

Issue 1: Unexpected Signal in Fluorescence-Based Assays

Symptoms:

  • High background fluorescence in wells containing this compound.

  • A dose-dependent increase in signal that does not correlate with the expected biological activity.

  • Quenching of the fluorescent signal at high concentrations of this compound.

Troubleshooting Workflow:

start Unexpected Fluorescence Signal check_autofluorescence Run Autofluorescence Control (Amlodipine in assay buffer) start->check_autofluorescence autofluorescence_present Autofluorescence Detected check_autofluorescence->autofluorescence_present Yes no_autofluorescence No Significant Autofluorescence check_autofluorescence->no_autofluorescence No mitigate_autofluorescence Mitigation Strategies: - Subtract background - Use red-shifted fluorophore - Adjust assay pH (acidic) autofluorescence_present->mitigate_autofluorescence check_quenching Run Quenching Control (Amlodipine + Fluorophore) no_autofluorescence->check_quenching quenching_present Quenching Detected check_quenching->quenching_present Yes no_quenching No Significant Quenching check_quenching->no_quenching No mitigate_quenching Mitigation Strategies: - Adjust concentrations - Use a different fluorophore quenching_present->mitigate_quenching consider_other_interference Consider other interference mechanisms or genuine biological effect no_quenching->consider_other_interference

Caption: Troubleshooting workflow for fluorescence assay interference.

Quantitative Data Summary: Amlodipine Fluorescence Properties

PropertyValueReference
Excitation Maximum (λex)~365 nm
Emission Maximum (λem)~450 nm
pH effect on FluorescenceQuenched in acidic conditions
Protein Binding EffectFluorescence enhancement
Issue 2: Ambiguous Results in Cell Viability Assays (e.g., MTT)

Symptoms:

  • Dose-dependent decrease in cell viability.

  • Discrepancies between MTT results and other viability assays (e.g., trypan blue exclusion, ATP-based assays).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for cell viability assay ambiguity.

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound

Objective: To determine if this compound exhibits autofluorescence at the excitation and emission wavelengths of your assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection capabilities

Method:

  • Prepare a serial dilution of this compound in the assay buffer at the same concentrations used in your main experiment.

  • Add a "buffer only" control to several wells.

  • Pipette 100 µL of each this compound dilution and the buffer control into separate wells of the 96-well plate.

  • Set the plate reader to the excitation and emission wavelengths used for your experimental fluorophore.

  • Measure the fluorescence intensity of each well.

  • Interpretation: If the fluorescence intensity of the amlodipine-containing wells is significantly higher than the buffer-only control in a dose-dependent manner, then amlodipine is autofluorescent under your assay conditions.

Protocol 2: Assessing Interference with HRP-Based ELISA

Objective: To determine if this compound inhibits the enzymatic activity of the HRP conjugate in an ELISA.

Materials:

  • This compound stock solution

  • Assay buffer/diluent

  • HRP-conjugated secondary antibody (or other HRP conjugate used in your assay)

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well clear microplate

  • Plate reader with absorbance detection at 450 nm

Method:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the wells of a microplate, add the HRP conjugate at the same concentration used in your ELISA.

  • Add the different concentrations of this compound to the wells containing the HRP conjugate. Include a "no amlodipine" control.

  • Incubate for the same duration as the HRP incubation step in your standard ELISA protocol.

  • Add the TMB substrate to all wells and incubate for the standard development time.

  • Add the stop solution.

  • Measure the absorbance at 450 nm.

  • Interpretation: A dose-dependent decrease in absorbance in the amlodipine-containing wells compared to the control indicates inhibition of HRP activity.

Protocol 3: Assessing Interference with Firefly Luciferase Reporter Assays

Objective: To determine if this compound directly inhibits firefly luciferase activity.

Materials:

  • This compound stock solution

  • Recombinant firefly luciferase enzyme

  • Luciferase assay buffer

  • Luciferin substrate

  • 96-well white, opaque microplate

  • Luminometer

Method:

  • Prepare a serial dilution of this compound in the luciferase assay buffer.

  • Add a constant amount of recombinant firefly luciferase to each well of the microplate.

  • Add the different concentrations of this compound to the wells. Include a "no amlodipine" control.

  • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Initiate the luminescent reaction by adding the luciferin substrate.

  • Immediately measure the luminescence signal using a luminometer.

  • Interpretation: A dose-dependent decrease in the luminescent signal in the amlodipine-containing wells compared to the control suggests direct inhibition of firefly luciferase.

Amlodipine Signaling Pathways

Amlodipine's primary mechanism of action is the blockade of L-type calcium channels. However, it can also influence other signaling pathways, which may have implications for cell-based assays.

cluster_primary Primary Mechanism of Action cluster_off_target Potential Off-Target Effects Amlodipine Amlodipine L_type_Ca_Channel L-type Calcium Channel Amlodipine->L_type_Ca_Channel inhibits Ca_influx Decreased Intracellular Ca2+ L_type_Ca_Channel->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation Akt2 Akt2 Sp1 Sp1 Akt2->Sp1 miR21 miR-21 Sp1->miR21 upregulates p21 p21(Waf1/Cip1) gene CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest ROS Reactive Oxygen Species Antioxidant_effect Antioxidant Effect ROS->Antioxidant_effect Amlodipine_off Amlodipine Amlodipine_off->Akt2 activates Amlodipine_off->p21 activates Amlodipine_off->ROS modulates

Caption: Amlodipine's primary and potential off-target signaling pathways.

References

Technical Support Center: Enhancing the Stability of Amlodipine Maleate in Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Amlodipine Maleate.

Troubleshooting Guide

This section addresses specific issues that may arise during the formulation and stability testing of this compound.

Question: My this compound tablets are showing significant degradation and high impurity levels during accelerated stability studies (40°C/75% RH). What are the potential causes and solutions?

Answer:

High impurity levels in this compound tablets under accelerated conditions are typically due to its inherent sensitivity to moisture and interaction with certain excipients.[1] The primary degradation pathways for Amlodipine are hydrolysis and photolysis.[2]

Probable Causes:

  • Moisture-Induced Degradation: this compound is highly sensitive to moisture, which can accelerate hydrolytic degradation.[1] The use of aqueous wet granulation can introduce excess moisture, leading to instability.[1]

  • Excipient Incompatibility: Certain common excipients can interact with this compound. For instance, the primary amine in Amlodipine can react with reducing sugars like lactose, especially in the presence of moisture and basic lubricants like magnesium stearate (Maillard reaction). While less documented for the maleate salt compared to the besylate, this remains a potential risk.

  • Inappropriate Formulation pH: The pH of the formulation microenvironment can significantly impact the stability of Amlodipine. Both acidic and alkaline conditions can catalyze hydrolysis.[2]

  • Manufacturing Process: High temperatures during drying or compression can promote degradation. The wet granulation process, in particular, has been shown to result in fragile granules that change color and show increased impurity levels upon standing.

Recommended Solutions:

  • Formulation Strategy:

    • Utilize Direct Compression: This method avoids the use of water and has been shown to produce more stable this compound tablets. Maintaining the final blend's moisture content between 2.5% and 4.5% by weight is recommended.

    • Select Compatible Excipients:

      • Diluents: Microcrystalline cellulose and pregelatinized starch are preferred diluents.

      • Disintegrants: Consider using sodium starch glycolate or crospovidone.

      • Avoid Reactive Excipients: It is advisable to avoid lactose, especially in combination with basic lubricants, to prevent potential Maillard reactions.

  • Process Control:

    • Control Moisture: Implement stringent moisture control throughout the manufacturing process. For wet granulation, consider using a non-aqueous solvent like isopropyl alcohol.

    • Optimize Lubricant Levels: Ensure adequate lubrication to prevent processing issues, but avoid excessive amounts of basic lubricants if reactive excipients are present.

  • Packaging:

    • Use packaging with high moisture barrier properties, such as Alu-Alu blisters or tightly sealed HDPE bottles with desiccants.

Question: I am experiencing significant sticking of the powder blend to the punches and dies during the tablet compression of this compound. How can I resolve this?

Answer:

Sticking is a well-documented issue with this compound formulations. This can lead to pitted tablets, high ejection forces, and weight variation.

Probable Causes:

  • High Moisture Content: Excess moisture in the powder blend is a primary cause of sticking.

  • Inadequate Lubrication: Insufficient or improperly mixed lubricant can lead to powder adhesion to metal surfaces.

  • Formulation Composition: The inherent properties of this compound contribute to its stickiness. Certain excipients can exacerbate this issue.

  • Tooling and Machine Parameters: Scratched or improperly designed punches, as well as high compression speeds, can increase the tendency for sticking.

Recommended Solutions:

  • Moisture Control:

    • Ensure the final powder blend has a low moisture content, ideally within the 2.5% to 4.5% range as suggested for direct compression formulations.

    • Maintain a controlled humidity environment in the compression suite.

  • Lubrication Optimization:

    • Increase the concentration of the lubricant (e.g., magnesium stearate) within its acceptable range (typically 0.25% to 2%).

    • Ensure proper blending time for the lubricant to achieve a uniform coating on the granules.

  • Excipient Selection:

    • Incorporate a glidant like colloidal silicon dioxide (0.1% to 2.5%) to improve powder flow and reduce adhesion.

    • Using excipients like pregelatinized starch and microcrystalline cellulose has been shown to result in stable, non-sticking tablets.

  • Process and Tooling Adjustments:

    • Reduce the compression machine speed.

    • Ensure punches and dies are highly polished and free of any scratches.

    • Consider using specialized punch coatings that reduce adhesion.

    • Evaluate the tablet design; complex designs with sharp angles in embossed logos can be more prone to picking (a form of sticking).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for Amlodipine are hydrolysis and photolysis. Hydrolysis can be catalyzed by both acidic and basic conditions, affecting the ester functional groups. Photodegradation involves the aromatization of the dihydropyridine ring to a pyridine derivative, which is therapeutically inactive. A specific impurity can also be formed by the reaction of the amino group of the Amlodipine base with the maleic acid counter-ion, particularly at higher temperatures and under basic conditions.

Q2: How does pH affect the stability of this compound in a formulation?

A2: this compound is susceptible to degradation in both acidic and alkaline conditions. The stability is generally highest in the neutral pH range. Formulations with a slightly acidic to neutral pH (around 6.95) have been shown to be stable. It is crucial to consider the pH of the formulation's microenvironment, which can be influenced by the choice of excipients.

Q3: What are the most suitable excipients for a stable this compound tablet formulation?

A3: Based on successful stable formulations, the following excipients are recommended:

  • Diluents: Microcrystalline cellulose, Pregelatinized starch.

  • Disintegrants: Sodium starch glycolate, Crospovidone.

  • Lubricant: Magnesium stearate.

  • Glidant: Colloidal silicon dioxide. It is generally recommended to avoid lactose to prevent potential interactions.

Q4: Is wet granulation or direct compression better for this compound tablets?

A4: Direct compression is the preferred method for producing stable this compound tablets. This is because it avoids the use of aqueous solvents, thereby minimizing the risk of moisture-induced degradation. Formulations manufactured by direct compression have demonstrated good stability and have overcome the issue of sticking.

Q5: How can I protect my this compound formulation from light?

A5: Since photolysis is a key degradation pathway, protection from light is essential. This can be achieved through:

  • Film Coating: Applying a protective film coat containing an opacifier like titanium dioxide to the tablets.

  • Packaging: Using light-resistant primary packaging, such as opaque or amber-colored blisters and bottles.

Data Presentation

Table 1: Impact of Manufacturing Process on this compound Tablet Stability

Manufacturing ProcessInitial Total Impurities (%)Total Impurities after 1 Month at 40°C/75% RH (%)ObservationsReference
Wet Granulation (Aqueous)0.22.0Granules were fragile and turned pale yellow. Significant increase in impurities.
Wet Granulation (IPA)1.02.3Improved granule quality compared to aqueous granulation, but still showed impurity growth.
Direct Compression0.10.2Stable formulation with no sticking and minimal impurity increase.

Table 2: Degradation of Amlodipine Under Forced Stress Conditions

Stress ConditionDuration% DegradationReference
Acidic (0.1N HCl)8 hours7.54%
Basic (0.1N NaOH)8 hours29.73%
Oxidative (3% H₂O₂)8 hours74.40%
Thermal7 hours at 80°C54.75%
Photolytic-50.66%

Note: Data is primarily from studies on Amlodipine Besylate but is indicative of the active moiety's general stability profile.

Experimental Protocols

1. Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.

Materials:

  • This compound API

  • Hydrochloric Acid (HCl), 0.1N

  • Sodium Hydroxide (NaOH), 0.1N

  • Hydrogen Peroxide (H₂O₂), 3%

  • Milli-Q Water

  • Methanol (HPLC Grade)

  • Calibrated HPLC system with UV/PDA detector, oven, and photostability chamber.

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to obtain a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1N HCl.

    • Keep the solution at 60°C for 2 hours.

    • Cool, neutralize with 0.1N NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1N NaOH.

    • Keep the solution at 60°C for 30 minutes.

    • Cool, neutralize with 0.1N HCl, and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.

    • Store in the dark at room temperature for 24 hours.

    • Dilute with mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation:

    • Keep the solid this compound powder in an oven at 80°C for 7 hours.

    • After exposure, weigh an appropriate amount, dissolve, and dilute with mobile phase to 100 µg/mL.

  • Photolytic Degradation:

    • Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • After exposure, weigh an appropriate amount, dissolve, and dilute with mobile phase to 100 µg/mL.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of stressed samples with that of an unstressed control sample to identify and quantify degradation products.

2. Protocol: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and its degradation products in a stability sample.

Chromatographic Conditions:

  • Instrument: HPLC with UV/PDA Detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of 0.05 M orthophosphoric acid buffer (pH adjusted to 3.0 with triethylamine), methanol, and acetonitrile in a ratio of 50:35:15 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 238 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient (approx. 25°C)

Procedure:

  • Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to get a concentration of 1000 µg/mL. Further dilute to obtain a working standard of 100 µg/mL.

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of Amlodipine and transfer to a 100 mL volumetric flask.

    • Add about 70 mL of mobile phase, sonicate for 15 minutes to dissolve, and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

  • System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • Analysis: Inject the standard and sample preparations into the chromatograph, record the chromatograms, and measure the peak area for Amlodipine.

  • Calculation: Calculate the percentage of this compound in the sample using the standard formula comparing the peak areas of the sample and the standard. Assess the percentage of impurities by calculating the area of each impurity peak as a percentage of the total peak area.

Visualizations

Experimental_Workflow_for_Stability_Study start Start: Formulation Development formulation Prepare this compound Tablets (e.g., Direct Compression) start->formulation initial_testing Initial Characterization (Assay, Dissolution, Impurities) formulation->initial_testing stability_setup Place Tablets in Stability Chambers (e.g., 40°C/75% RH, 25°C/60% RH) initial_testing->stability_setup pull_points Pull Samples at Pre-defined Time Points (0, 1, 3, 6 months) stability_setup->pull_points analysis Analyze Samples using Stability-Indicating HPLC Method pull_points->analysis data_eval Evaluate Data: - Assay vs. Initial - Impurity Profile & Trends - Physical Characteristics analysis->data_eval conclusion Determine Shelf-Life and Storage Conditions data_eval->conclusion

Caption: Workflow for a typical pharmaceutical stability study.

Amlodipine_Degradation_Pathway amlodipine This compound hydrolysis Hydrolysis Product (Ester Cleavage) amlodipine->hydrolysis photolysis Photolytic Product (Pyridine Derivative) amlodipine->photolysis interaction Maleate Adduct (Impurity 6) amlodipine->interaction stress_hydro Stress Conditions: - Acid (H+) - Base (OH-) - Moisture stress_hydro->hydrolysis stress_photo Stress Conditions: - UV/Visible Light stress_photo->photolysis stress_interaction Stress Conditions: - High Temperature - Basic pH stress_interaction->interaction

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Amlodipine Maleate Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of different analytical methods for the quantification of Amlodipine Maleate, validated according to the International Council for Harmonisation (ICH) guidelines. The objective is to offer researchers, scientists, and drug development professionals a comparative overview of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry for the analysis of Amlodipine in pharmaceutical formulations.

Comparative Analysis of Validated Methods

The selection of an analytical method for routine quality control or research depends on various factors, including specificity, sensitivity, accuracy, precision, and the cost-effectiveness of the technique. Below is a summary of the performance characteristics of HPLC, HPTLC, and UV-Visible Spectrophotometry for the analysis of Amlodipine, based on published validation data.

Table 1: Comparison of Linearity and Range

ParameterHPLC MethodHPTLC MethodUV-Visible Spectrophotometry Method
Linearity Range 0.8 - 24 µg/mL[1][2][3]500 - 2500 ng/band[4]5 - 30 µg/mL[5]
Correlation Coefficient (r²) > 0.9990.9950.999

Table 2: Comparison of Accuracy and Precision

ParameterHPLC MethodHPTLC MethodUV-Visible Spectrophotometry Method
Accuracy (% Recovery) 98.6% - 101.6%99.7% - 101.64%98.8% - 99.99%
Precision (%RSD) < 1%< 2%< 1%

Table 3: Comparison of Detection and Quantitation Limits

ParameterHPLC MethodHPTLC MethodUV-Visible Spectrophotometry Method
Limit of Detection (LOD) Not consistently reportedNot consistently reported0.136 µg/mL
Limit of Quantitation (LOQ) Not consistently reportedNot consistently reported0.400 µg/mL

Experimental Protocols

The following are detailed methodologies for the key validation experiments as per ICH guidelines. These protocols are generalized from various validated methods for Amlodipine analysis.

High-Performance Liquid Chromatography (HPLC) Method

A common approach for the analysis of Amlodipine is a reverse-phase HPLC method.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio. The pH is typically adjusted to be acidic.

    • Flow Rate: Typically around 1.0 - 1.2 mL/min.

    • Detection: UV detection at a wavelength where Amlodipine shows maximum absorbance, often around 215 nm or 237 nm.

    • Column Temperature: Maintained at a constant temperature, for instance, 25°C.

  • Validation Experiments:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components is demonstrated by comparing the chromatograms of a placebo, the standard, and the sample solution. The absence of interfering peaks at the retention time of Amlodipine indicates specificity.

    • Linearity: Prepare a series of at least five concentrations of Amlodipine standard solution over a specified range (e.g., 80% to 120% of the test concentration). Plot the peak area response against the concentration and determine the correlation coefficient, which should ideally be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of Amlodipine at different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.

    • Precision:

      • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration on the same day.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. The relative standard deviation (%RSD) for the results should be within acceptable limits (typically ≤ 2%).

UV-Visible Spectrophotometry Method

This method is simpler and more cost-effective than HPLC but may be less specific.

  • Methodology:

    • Solvent: A suitable solvent in which Amlodipine is freely soluble, such as methanol.

    • Wavelength of Maximum Absorbance (λmax): Scan a standard solution of Amlodipine over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. For Amlodipine, this is often observed around 366 nm or 281 nm depending on the solvent.

  • Validation Experiments:

    • Specificity: Analyze the placebo solution to ensure no significant absorbance at the λmax of Amlodipine.

    • Linearity: Prepare a series of Amlodipine standard solutions of different concentrations and measure their absorbance at the determined λmax. Plot absorbance versus concentration to establish the linearity and calculate the correlation coefficient.

    • Accuracy: Perform recovery studies by adding known amounts of standard Amlodipine to a placebo preparation and calculating the percentage recovery.

    • Precision: Assess repeatability by measuring the absorbance of multiple aliquots of a single sample solution. Evaluate intermediate precision by performing the analysis on different days.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process according to ICH guidelines.

ICH_Validation_Workflow start Start: Define Analytical Procedure's Intended Use method_dev Analytical Method Development start->method_dev validation_protocol Prepare Validation Protocol (Define parameters & acceptance criteria) method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ (If applicable) validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report end Validated Method Ready for Use validation_report->end

Caption: Workflow for Analytical Method Validation as per ICH Guidelines.

References

Amlodipine Maleate vs. Amlodipine Besylate: A Bioequivalence Comparison

Author: BenchChem Technical Support Team. Date: November 2025

Amlodipine is a widely prescribed calcium channel blocker for the management of hypertension and angina.[1][2] While the besylate salt of amlodipine has been the innovator product, the maleate salt is available as a generic alternative.[3][4] This guide provides a detailed comparison of the bioequivalence of amlodipine maleate and amlodipine besylate, supported by experimental data from clinical studies, to inform researchers, scientists, and drug development professionals.

Pharmacokinetic Bioequivalence

Multiple studies have demonstrated that this compound and amlodipine besylate are bioequivalent, meaning they exhibit comparable rates and extents of absorption.[5] The plasma concentration profiles of amlodipine have been shown to be virtually superimposable for the two salt forms. Key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), and the time to reach maximum plasma concentration (Tmax) are not statistically different between the two formulations. These findings suggest that the plasma kinetics of amlodipine are dependent on the properties of the amlodipine molecule itself, rather than the salt form. Consequently, the two salts are considered interchangeable for clinical practice.

Data Summary

The following table summarizes the key pharmacokinetic parameters from comparative bioequivalence studies of a single 10 mg oral dose of this compound and amlodipine besylate in healthy volunteers.

Pharmacokinetic ParameterThis compound (Test)Amlodipine Besylate (Reference)
Cmax (ng/mL) 8.088.22
AUCt (ng·h/mL) 353.15359.99
AUCinf (ng·h/mL) 417.86408.23
Tmax (h) 8.0 (median)8.5 (median)
t1/2 (h) 48.0443.81

Data compiled from a study involving healthy volunteers who received a single 10 mg dose of each formulation.

Experimental Protocols

The bioequivalence of this compound and amlodipine besylate has been established through randomized, open-label, crossover clinical trials.

Study Design

A common study design is a two-period, two-sequence crossover trial. In this design, healthy volunteers are randomly assigned to one of two treatment sequences. One group receives this compound in the first period and amlodipine besylate in the second, while the other group receives the treatments in the reverse order. A washout period of sufficient duration (e.g., 14 to 28 days) separates the two treatment periods to ensure the complete elimination of the drug from the body before the next administration.

Subject Population

Studies are typically conducted in healthy adult volunteers, often including both males and females. The number of participants can vary, with studies including as few as 12 and as many as 36 subjects.

Drug Administration and Blood Sampling

Participants are administered a single oral dose of either this compound or amlodipine besylate, typically 10 mg. Blood samples are collected at predetermined time points before and after drug administration, extending up to 144 hours post-dose, to characterize the pharmacokinetic profile.

Analytical Method

Plasma concentrations of amlodipine are determined using a validated and sensitive analytical method, such as ultra-performance liquid chromatography interfaced with a double quadrupole mass spectrometer (UPLC-MS/MS).

Pharmacokinetic Analysis

The following pharmacokinetic parameters are calculated from the plasma concentration-time data:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time to reach Cmax.

  • AUCt: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUCinf: The area under the plasma concentration-time curve from time zero to infinity.

  • t1/2: The elimination half-life.

Bioequivalence is concluded if the 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC fall within the pre-specified acceptance range of 80-125%.

Experimental Workflow

Bioequivalence_Study_Workflow Screening Subject Screening Randomization Randomization Screening->Randomization Period1 Period 1: Drug Administration (Test or Reference) Randomization->Period1 Sampling1 Blood Sampling Period1->Sampling1 Washout Washout Period Sampling1->Washout Analysis Plasma Sample Analysis (UPLC-MS/MS) Sampling1->Analysis Period2 Period 2: Drug Administration (Crossover) Washout->Period2 Sampling2 Blood Sampling Period2->Sampling2 Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Stats Statistical Analysis (90% CI) PK_Analysis->Stats Conclusion Bioequivalence Conclusion Stats->Conclusion

Caption: Workflow of a typical crossover bioequivalence study.

Signaling Pathways

Amlodipine's therapeutic effect is achieved through the blockade of L-type calcium channels, which is a mechanism independent of its salt form. The bioequivalence of the maleate and besylate salts indicates that they deliver the active amlodipine moiety to the systemic circulation in an equivalent manner, leading to the same pharmacological action.

Amlodipine_Mechanism Amlodipine_Salts This compound or Amlodipine Besylate Dissolution Dissolution & Absorption Amlodipine_Salts->Dissolution Amlodipine_Active Amlodipine (Active Moiety) in Systemic Circulation Dissolution->Amlodipine_Active L_Type_Channel L-type Calcium Channels (Vascular Smooth Muscle) Amlodipine_Active->L_Type_Channel Blocks Ca_Influx Calcium Influx L_Type_Channel->Ca_Influx Mediates Vasodilation Vasodilation L_Type_Channel->Vasodilation Leads to Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction Causes BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction

Caption: Amlodipine's mechanism of action.

References

Amlodipine Maleate vs. Nifedipine: A Comparative Analysis of Efficacy in Blood Pressure Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two widely prescribed dihydropyridine calcium channel blockers, Amlodipine Maleate and Nifedipine, for the management of hypertension. By examining key clinical trial data, experimental methodologies, and underlying pharmacological pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of their comparative performance.

Executive Summary

Both Amlodipine and Nifedipine are effective in lowering blood pressure by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation. Clinical evidence demonstrates comparable efficacy in blood pressure reduction between the two drugs, particularly when using extended-release formulations of Nifedipine. The primary distinctions lie in their pharmacokinetic profiles, with Amlodipine possessing a significantly longer half-life, which contributes to more consistent blood pressure control, especially in cases of missed doses.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from comparative clinical trials.

Table 1: Comparative Efficacy in Blood Pressure Reduction

ParameterAmlodipineNifedipine (GITS/Coat-Core)Citation
Mean Systolic Blood Pressure Reduction -15.7 mmHg-15.5 mmHg[1]
Mean Diastolic Blood Pressure Reduction -7.5 mmHg-6.7 mmHg[2]
24-hour Ambulatory Blood Pressure Reduction (Systolic/Diastolic) 10.3/6.5 mmHg10.9/6.3 mmHg[2]
Trough Blood Pressure (Endpoint) 140.7/85.9 mmHg141.3/85.5 mmHg[1]
Diastolic BP Control (% of patients) 61.9%52.9%[3]

Table 2: Pharmacokinetic and Pharmacodynamic Properties

ParameterAmlodipineNifedipineCitation
Half-life 30-50 hoursShort (Standard); GITS allows once-daily dosing
Dosing Frequency Once daily2-3 times daily (Standard); Once daily (GITS)
Trough-to-Peak Ratio (Systolic/Diastolic) 84.61% / 86.67%100% / 100% (GITS)
Effect on Heart Rate Minimal changeMinimal change (GITS/retard formulations)

Experimental Protocols

To ensure a clear understanding of the data presented, this section outlines a generalized experimental protocol for a head-to-head clinical trial comparing Amlodipine and Nifedipine, based on common practices in the cited literature.

1. Study Design: A multicenter, prospective, randomized, double-blind, parallel-group or crossover study.

2. Participant Selection:

  • Inclusion Criteria:

    • Male and female patients aged 40-70 years.

    • Diagnosed with essential hypertension, with clinic systolic blood pressure (SBP) between 140-179 mmHg and/or diastolic blood pressure (DBP) between 90-109 mmHg.

    • 24-hour ambulatory SBP ≥ 130 mmHg and/or DBP ≥ 80 mmHg.

  • Exclusion Criteria:

    • History of severe cardiovascular events (e.g., myocardial infarction, stroke) within the last two years.

    • Contraindications to dihydropyridine calcium channel blockers.

    • Secondary hypertension.

    • Participation in another clinical trial.

3. Study Procedure:

  • Washout and Placebo Run-in: A 2 to 4-week single-blind placebo run-in period to establish baseline blood pressure and ensure patient compliance.

  • Randomization and Blinding: Patients are randomly assigned to receive either Amlodipine (e.g., 5 mg once daily) or a long-acting formulation of Nifedipine (e.g., Nifedipine GITS 30 mg once daily). A double-dummy technique may be used to maintain blinding.

  • Treatment and Titration: The initial treatment period typically lasts for 4 to 8 weeks. Dose titration (e.g., to Amlodipine 10 mg or Nifedipine GITS 60 mg) may be permitted at a specified time point (e.g., 4 weeks) for patients who have not achieved the target blood pressure (e.g., trough sitting DBP < 90 mmHg).

  • Blood Pressure Measurement:

    • Clinic Blood Pressure: Measured at baseline and at specified follow-up visits. Multiple readings are taken after a rest period, and the average is recorded.

    • Ambulatory Blood Pressure Monitoring (ABPM): 24-hour ABPM is performed at baseline and at the end of the treatment period to assess the smoothness and duration of the antihypertensive effect.

4. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: Change from baseline in trough sitting diastolic and systolic blood pressure.

  • Secondary Efficacy Endpoints: 24-hour ambulatory blood pressure parameters.

  • Safety Assessments: Monitoring of adverse events, physical examinations, and laboratory tests at baseline and throughout the study.

5. Statistical Analysis:

  • Statistical comparisons of blood pressure changes between the two treatment groups are performed using appropriate statistical tests, such as analysis of covariance (ANCOVA), with baseline blood pressure as a covariate.

  • The proportion of patients achieving blood pressure control in each group is compared using chi-square or logistic regression analysis.

Mandatory Visualizations

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L_type L-type Calcium Channel (Voltage-Gated) Ca_int Ca²⁺ L_type->Ca_int Ca_ext Ca²⁺ Ca_ext->L_type Influx Calmodulin Calmodulin Ca_int->Calmodulin Binds to MLCK_inactive Myosin Light Chain Kinase (Inactive) Calmodulin->MLCK_inactive Activates MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to Drug Amlodipine / Nifedipine Drug->L_type Blockade G cluster_treatment Double-Blind Treatment (4-8 weeks) Start Patient Screening (Inclusion/Exclusion Criteria) Washout Washout & Placebo Run-in (2-4 weeks) Start->Washout Randomization Randomization Washout->Randomization GroupA Group A: Amlodipine + Nifedipine Placebo Randomization->GroupA GroupB Group B: Nifedipine + Amlodipine Placebo Randomization->GroupB Titration Dose Titration (if needed) GroupA->Titration GroupB->Titration FollowUp Follow-up Assessments (Clinic BP & ABPM) Titration->FollowUp Analysis Data Analysis FollowUp->Analysis End Results & Conclusion Analysis->End

References

A Comparative Analysis of In Vitro Dissolution Profiles of Amlodipine Salt Forms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro dissolution characteristics of different salt forms of amlodipine, a widely used calcium channel blocker for the management of hypertension and angina. While various salt forms such as besylate, maleate, and mesylate exist, amlodipine besylate is the most commonly utilized in commercial formulations.[1][2] The selection of a salt form can influence the physicochemical properties of a drug, including its solubility and dissolution rate, which are critical parameters affecting bioavailability.[1][2] This guide summarizes experimental data on the dissolution of amlodipine tablets and provides detailed experimental protocols to support further research and development.

Data Summary: In Vitro Dissolution of Amlodipine Tablets

The following table summarizes the percentage of amlodipine dissolved at various time points in different dissolution media. The data is compiled from multiple studies investigating the dissolution of amlodipine besylate tablets, as comprehensive comparative data for amlodipine maleate is less prevalent in the public domain. The presented data serves as a benchmark for the expected dissolution performance of immediate-release amlodipine formulations.

Dissolution MediumTime (minutes)Percentage Dissolved (%)Reference
0.1 N HCl (pH 1.2)15> 85[3]
Acetate Buffer (pH 4.5)15> 85
Phosphate Buffer (pH 6.8)30> 85

Note: Studies consistently demonstrate that amlodipine tablets, particularly the besylate salt, exhibit rapid dissolution at acidic pH levels (1.2 and 4.5), with over 85% of the drug released within 15 minutes. In a phosphate buffer at pH 6.8, the dissolution rate may be slightly slower, but still generally meets the criteria for rapidly dissolving products, with over 85% release within 30 minutes. A bioequivalence study comparing this compound and amlodipine besylate found them to be bioequivalent, suggesting similar plasma kinetics which are influenced by dissolution.

Experimental Protocol: In Vitro Dissolution Testing

The following is a detailed methodology for conducting in vitro dissolution studies of amlodipine tablets, based on protocols described in the scientific literature and pharmacopeial standards.

1. Materials and Equipment:

  • Dissolution Apparatus: USP Apparatus 2 (Paddle type)

  • Dissolution Media:

    • 0.1 N Hydrochloric Acid (HCl), pH 1.2 (Simulated Gastric Fluid)

    • Acetate Buffer, pH 4.5

    • Phosphate Buffer, pH 6.8 (Simulated Intestinal Fluid)

  • Tablets: Amlodipine tablets of different salt forms (e.g., maleate, besylate)

  • Analytical Instrument: UV-Vis Spectrophotometer

  • Other: Volumetric flasks, pipettes, syringes with filters.

2. Dissolution Parameters:

  • Apparatus: USP Apparatus 2 (Paddle)

  • Volume of Dissolution Medium: 500 mL or 900 mL

  • Temperature: 37 ± 0.5 °C

  • Paddle Speed: 75 rpm

  • Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes

3. Procedure:

  • Prepare the dissolution media of the required pH.

  • Degas the media before use.

  • Place the specified volume of the dissolution medium in each vessel of the dissolution apparatus and allow it to equilibrate to 37 ± 0.5 °C.

  • Place one amlodipine tablet in each vessel.

  • Start the apparatus at the specified paddle speed.

  • At each sampling time point, withdraw a sample of the dissolution medium from each vessel.

  • Filter the samples immediately using a suitable syringe filter.

  • Replace the volume of the withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium.

  • Analyze the filtered samples for amlodipine concentration using a validated UV-Vis spectrophotometric method at a wavelength of approximately 239 nm.

  • Calculate the cumulative percentage of drug dissolved at each time point.

4. Data Analysis:

  • The dissolution profiles of the different salt forms can be compared using similarity (f2) and difference (f1) factors.

  • A similarity factor (f2) between 50 and 100 suggests that the two dissolution profiles are similar.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the in vitro dissolution comparison of different amlodipine salt forms.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_comp Comparison prep_media Prepare Dissolution Media (pH 1.2, 4.5, 6.8) prep_apparatus Set up USP Apparatus 2 (37°C, 75 rpm) select_tablets Select Amlodipine Tablets (Maleate vs. Besylate) start_dissolution Introduce Tablet into Medium and Start Dissolution select_tablets->start_dissolution sampling Withdraw Samples at Predetermined Time Intervals start_dissolution->sampling filter_samples Filter Samples sampling->filter_samples uv_analysis Analyze Samples by UV-Vis Spectrophotometry filter_samples->uv_analysis calc_dissolution Calculate Cumulative % Drug Dissolved uv_analysis->calc_dissolution plot_profiles Plot Dissolution Profiles calc_dissolution->plot_profiles calc_f2 Calculate Similarity Factor (f2) plot_profiles->calc_f2 conclusion Draw Conclusions on In Vitro Equivalence calc_f2->conclusion

In Vitro Dissolution Comparison Workflow

References

A Head-to-Head Comparison of Amlodipine Maleate and Other Dihydropyridine Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydropyridine calcium channel blockers (DHP-CCBs) are a cornerstone in the management of hypertension and angina pectoris.[1] These agents exert their therapeutic effects by selectively inhibiting the influx of calcium ions through L-type voltage-gated calcium channels, primarily in vascular smooth muscle cells.[2][3] This action leads to peripheral arterial vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[4][5] Amlodipine, a third-generation DHP-CCB, is distinguished by its long half-life, allowing for once-daily dosing and consistent 24-hour blood pressure control. This guide provides an objective, data-driven comparison of amlodipine maleate with other notable DHP-CCBs, focusing on efficacy, pharmacokinetics, safety profiles, and the underlying experimental methodologies for their evaluation.

Mechanism of Action: Targeting the L-type Calcium Channel

DHP-CCBs bind to the α1 subunit of the L-type calcium channel, stabilizing it in an inactive conformation. This prevents the voltage-dependent influx of extracellular calcium into vascular smooth muscle cells. The subsequent decrease in intracellular calcium concentration reduces the activation of calmodulin and myosin light chain kinase, leading to decreased phosphorylation of myosin light chains. This ultimately inhibits the formation of actin-myosin cross-bridges, resulting in smooth muscle relaxation and vasodilation. Dihydropyridines exhibit greater selectivity for vascular smooth muscle compared to cardiac muscle, minimizing direct negative inotropic effects at therapeutic doses.

cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Space CaChannel L-type Ca²⁺ Channel Ca_in Ca²⁺ CaChannel->Ca_in Calmodulin Calmodulin Ca_in->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK MLCK (inactive) Ca_Calmodulin->MLCK activates MLCK_active MLCK (active) MLCK->MLCK_active MLC Myosin-LC MLCK_active->MLC phosphorylates MLC_P Myosin-LC-P MLC->MLC_P Contraction Vasoconstriction MLC_P->Contraction leads to Ca_out Extracellular Ca²⁺ Ca_out->CaChannel influx Depolarization Depolarization Depolarization->CaChannel opens DHP Amlodipine & other DHP-CCBs DHP->CaChannel BLOCKS

Caption: DHP-CCB signaling pathway in vascular smooth muscle.

Comparative Performance Data

Efficacy in Blood Pressure Reduction

The primary measure of efficacy for DHP-CCBs is their ability to reduce systolic (SBP) and diastolic (DBP) blood pressure. Head-to-head trials and meta-analyses provide valuable comparative data. A Bayesian network meta-analysis of 181 randomized controlled trials (RCTs) involving 21,383 patients compared seven DHP-CCBs, finding that levamlodipine ranked highest for reducing office blood pressure. Another study in African American patients found the efficacy of amlodipine, nifedipine GITS, and nifedipine CC to be equivalent.

Table 1: Comparative Antihypertensive Efficacy of Dihydropyridine CCBs

Drug Typical Daily Dose SBP Reduction (mmHg) DBP Reduction (mmHg) Key Findings & Citations
Amlodipine 5-10 mg ~19-22 ~12-14 Consistently effective with once-daily dosing; demonstrated greater BP reduction at a lower dose compared to some newer CCBs. More effective than felodipine ER on 24h BP control, particularly at night.
Nifedipine (GITS) 30-60 mg ~19-22 ~12-14 Efficacy comparable to amlodipine in specific populations. Short-acting nifedipine can increase heart rate, whereas amlodipine reduces it.
Felodipine (ER) 5-10 mg Variable Variable Less consistent 24-hour BP control compared to amlodipine; 69% of patients reached target BP vs. 82% with amlodipine after 8 weeks.
Levamlodipine 2.5-5 mg Ranked Highest Ranked Highest Ranked highest in reducing office SBP and DBP in a large network meta-analysis.
Benidipine 4-8 mg Not specified Not specified Showed greater benefits for kidney health (improved eGFR) compared to amlodipine in patients with chronic kidney disease, with similar BP reduction.

| Cilnidipine | 5-20 mg | 0.26 per mg | 0.01 per mg | Lower potency in BP reduction per mg compared to amlodipine. |

Note: Efficacy can vary based on patient population, dosage, and study design. GITS = Gastrointestinal Therapeutic System; ER = Extended Release.

Pharmacokinetic Profiles

Pharmacokinetic properties, particularly half-life, dictate dosing frequency and the consistency of the drug's effect. Amlodipine's long elimination half-life is a key advantage, providing stable plasma concentrations and sustained blood pressure control over a 24-hour period with less trough-to-peak variability.

Table 2: Comparative Pharmacokinetic Properties of Dihydropyridine CCBs

Drug Elimination Half-life (t½) Time to Peak (Tmax) Oral Bioavailability Key Findings & Citations
Amlodipine 30-50 hours 6-12 hours 60-65% Long half-life allows for true once-daily dosing and a more consistent hypotensive effect.
Nifedipine 2-5 hours (IR) / 6-11 hours (ER) 0.5 hours (IR) / 2.5-5 hours (ER) 45-70% Shorter half-life, especially for immediate-release (IR) formulations, requires more frequent dosing.
Felodipine (ER) 11-16 hours 2.5-5 hours ~15% Exhibits greater trough-to-peak variability in plasma concentration compared to amlodipine.
Lercanidipine 8-10 hours 1.5-3 hours ~10% A long-acting DHP-CCB with similar efficacy to amlodipine but a shorter half-life.

| Cilnidipine | ~7.5 hours | ~2 hours | ~13% | Possesses a shorter half-life compared to amlodipine. |

Values are approximate and can vary between individuals.

Adverse Event Profiles

The adverse effects of DHP-CCBs are primarily linked to their vasodilatory action. A large meta-analysis found variations in the safety profiles of different DHP-CCBs. For instance, while effective, amlodipine and nifedipine were associated with higher rates of peripheral and central nervous system adverse events, respectively. Newer agents like lercanidipine may have an improved tolerability profile with a lower incidence of peripheral edema.

Table 3: Comparative Adverse Event Profiles of Dihydropyridine CCBs

Drug Common Adverse Events Key Findings & Citations
Amlodipine Peripheral edema, headache, flushing, dizziness, palpitations. Associated with the highest rate of peripheral nervous system adverse events in a meta-analysis.
Nifedipine Headache, flushing, dizziness, peripheral edema. Associated with the highest rate of central nervous system adverse events.
Felodipine Peripheral edema, headache, flushing. Similar side effect profile to other DHPs.
Levamlodipine Dizziness, headache. Exhibited significantly lower rates of total, central nervous system, and cardiovascular system adverse events.
Benidipine Headache, flushing. Associated with the highest rate of cardiovascular and digestive system adverse events.

| Lercanidipine | Headache, flushing, peripheral edema. | Reported incidence of vasodilatory edema is significantly lower compared with other DHP-CCBs. |

Experimental Protocols

The comparison of DHP-CCBs relies on standardized preclinical and clinical experimental models. Below are detailed protocols for two key types of experiments.

Protocol 1: In Vivo Antihypertensive Efficacy Assessment in Spontaneously Hypertensive Rats (SHR)

This protocol describes a common preclinical method to evaluate the blood pressure-lowering effects of a test compound in a genetically hypertensive animal model.

1. Animal Model and Acclimatization:

  • Species: Male Spontaneously Hypertensive Rats (SHR), typically 14-16 weeks old.

  • Housing: House animals under controlled conditions (12h light/dark cycle, 22±2°C, 50-60% humidity) with ad libitum access to standard chow and water.

  • Acclimatization: Allow a minimum of one week for acclimatization to the facility and handling procedures.

2. Blood Pressure Measurement:

  • Method: Non-invasive tail-cuff plethysmography is a common method. For continuous and more accurate data, surgical implantation of a radiotelemetry transmitter for direct arterial pressure measurement is preferred.

  • Baseline Measurement: Train rats for the measurement procedure for several days to minimize stress-induced fluctuations. Record baseline systolic blood pressure (SBP) and heart rate (HR) for 3-5 consecutive days before drug administration.

3. Drug Administration:

  • Formulation: Prepare this compound and other comparator DHP-CCBs in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing: Administer the drugs orally via gavage. A typical dose for amlodipine might be 1 mg/kg. A vehicle control group receives the vehicle only.

  • Groups: Randomly assign rats to treatment groups (e.g., Vehicle, Amlodipine, Comparator Drug A, Comparator Drug B), with n=6-10 animals per group.

4. Post-Dose Monitoring and Data Analysis:

  • Timepoints: Measure SBP and HR at multiple time points post-administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.

  • Data Analysis: Calculate the change in SBP from baseline for each animal at each time point. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of different treatment groups against the vehicle control. The primary outcome is the maximum reduction in SBP.

A 1. Animal Selection (Spontaneously Hypertensive Rats) B 2. Acclimatization & Training (1 week) A->B C 3. Baseline BP Measurement (Tail-Cuff or Telemetry, 3-5 days) B->C D 4. Randomization into Groups (Vehicle, Amlodipine, Comparators) C->D E 5. Drug Administration (Oral Gavage) D->E F 6. Post-Dose BP Monitoring (e.g., 2, 4, 6, 8, 24 hours) E->F G 7. Data Analysis (ΔSBP vs. Baseline, ANOVA) F->G

Caption: Workflow for in vivo antihypertensive efficacy testing.

Protocol 2: In Vitro Radioligand Binding Assay for L-type Calcium Channels

This protocol is used to determine the binding affinity (expressed as Kᵢ or IC₅₀) of unlabeled DHP-CCBs by measuring their ability to compete with a radiolabeled ligand for binding to the L-type calcium channel in tissue preparations.

1. Membrane Preparation:

  • Tissue Source: Use tissues rich in L-type calcium channels, such as rat cerebral cortex, heart, or vascular smooth muscle.

  • Homogenization: Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

  • Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspension: Wash and resuspend the membrane pellet in a fresh assay buffer to a final protein concentration of 0.2-0.5 mg/mL.

2. Competition Binding Assay:

  • Radioligand: Use a high-affinity radiolabeled DHP-CCB, such as [³H]PN200-110.

  • Incubation Mixture: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kₔ value), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Total Binding: A set of tubes containing only membranes and radioligand determines total binding.

  • Non-specific Binding (NSB): A separate set of tubes containing membranes, radioligand, and a high concentration of an unlabeled DHP-CCB (e.g., 1 µM nifedipine) determines NSB.

  • Incubation: Incubate all tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

3. Separation and Counting:

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Specific Binding: Calculate specific binding by subtracting NSB from total binding.

  • IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the competitor drug concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the drug that inhibits 50% of specific radioligand binding).

  • Kᵢ Calculation: Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion

This compound remains a benchmark dihydropyridine calcium channel blocker due to its well-established efficacy, favorable pharmacokinetic profile characterized by a long half-life, and true once-daily dosing regimen. This provides consistent 24-hour blood pressure control with low plasma concentration variability. While head-to-head comparisons show that other DHP-CCBs, such as levamlodipine, may offer superior office blood pressure reduction, and others like benidipine may provide additional renal benefits, amlodipine's extensive clinical data and predictable performance support its continued widespread use. Newer DHP-CCBs, however, show promise in refining the class, with some demonstrating potentially improved tolerability profiles, such as a lower incidence of peripheral edema. The choice of a specific DHP-CCB should be guided by individual patient characteristics, comorbidities, and the specific therapeutic goal, supported by the quantitative experimental data presented in comparative guides such as this.

References

A Comparative Analysis of Amlodipine Maleate Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance and bioequivalence of various amlodipine maleate formulations, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This guide provides a comprehensive statistical analysis of the efficacy of different this compound formulations. By summarizing quantitative data from multiple studies, detailing experimental methodologies, and visualizing workflows, this document aims to be a valuable resource for professionals in the field of pharmaceutical sciences. The focus is on bioequivalence, dissolution profiles, and clinical efficacy, offering a comparative look at both generic and branded amlodipine products.

Comparative Bioequivalence and Pharmacokinetic Parameters

Bioequivalence studies are fundamental in assessing the interchangeability of generic and innovator drug products. Several studies have demonstrated the bioequivalence of different amlodipine formulations, including comparisons between this compound and amlodipine besylate, as well as between various generic and branded tablets. The key pharmacokinetic parameters evaluated are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

A study comparing a generic amlodipine tablet with a reference product in healthy male volunteers showed that the 90% confidence intervals for the ratios of Cmax and AUC(0-infinity) were within the generally accepted range of 80%-125%, confirming their bioequivalence.[1] Similarly, a bioequivalence study between this compound and amlodipine besylate tablets in healthy volunteers found no statistically significant differences in Cmax, AUC(t), and AUC(inf) values, suggesting that the two salts can be used interchangeably in clinical practice.[2] Another study also concluded that a newly developed generic product is bioequivalent to the brand product Exforge HCT®, with the 90% confidence intervals for Cmax and AUC for amlodipine falling well within the FDA's acceptable ranges.[3]

The following table summarizes the pharmacokinetic data from various comparative studies on amlodipine formulations.

Formulation ComparisonCmax (pg/mL or ng/mL)Tmax (h)AUC(0-infinity) (pg·h/mL or ng·h/mL)Bioequivalence Outcome
Test vs. Reference Amlodipine Besylate [1]Test: 6,183.7; Reference: 5,366.7Test: 5.6 (median); Reference: 6.1 (median)Test: 267,231.0; Reference: 266,061.7Bioequivalent (90% CI for Cmax and AUC within 80-125%)
This compound vs. Amlodipine Besylate [2]No statistically significant differenceNo statistically significant differenceNo statistically significant differenceBioequivalent
Test vs. Reference Amlodipine 5mg Tablet Test: 1.99 ng/mL; Reference: 1.92 ng/mLTest: 8.3; Reference: 7.9Test: 95.23 ng·hr/mL; Reference: 89.31 ng·hr/mLBioequivalent
Fasting vs. Fed State (Test Formulation) Fasting: 3.881 ng/mL; Fed: 3.312 ng/mLFasting: 6 (median); Fed: 6 (median)-Bioequivalent in both states
Fasting vs. Fed State (Reference Formulation) Fasting: 4.042 ng/mL; Fed: 3.392 ng/mLFasting: 6 (median); Fed: 5 (median)-Bioequivalent in both states

In Vitro Dissolution Profile Comparison

Dissolution testing is a critical quality control parameter that can serve as a surrogate for in vivo bioequivalence studies for certain classes of drugs. Amlodipine is classified as a Class I drug by the WHO, signifying high solubility and high permeability. Studies comparing the dissolution profiles of different brands of amlodipine tablets have shown varied results.

One study found that four out of eight brands tested released 75% of the labeled amount of amlodipine within 45 minutes, meeting the general requirement for conventional tablets. Another comparative study of four different brands of amlodipine tablets found that the drug release ranged from 94% to 99% within 30 minutes. Furthermore, a study evaluating generic and reference amlodipine tablets in three different pH media (1.2, 4.5, and 6.8) demonstrated in vitro bioequivalence based on similarity factors (f2), dissolution efficiency, and mean dissolution time.

The table below presents a summary of dissolution data from a comparative study of amlodipine tablet brands.

Brand% Drug ContentDisintegration Time (min)% Drug Release at 30 min
A1 -5.0-
A2 97.5%-94%
A3 99.5%-99%
A4 -3.0-

Clinical Efficacy and Tolerability

Beyond bioequivalence and dissolution, the clinical efficacy in treating conditions like hypertension is the ultimate measure of a drug's performance. A double-blind, randomized, crossover study compared the efficacy and safety of three different brands of amlodipine (Amlodipine, Amlopress, and Norvasc) in patients with hypertension. The study found no statistical difference in the reduction of systolic and diastolic blood pressure among the three brands. The most commonly reported adverse effects were headache, malaise, and weakness, with the generic amlodipine having the most adverse events, although they were mild.

A Phase III clinical trial comparing this compound with amlodipine besylate in Korean patients with mild to moderate hypertension concluded that the efficacy and tolerability of this compound were similar to those of amlodipine besylate.

Experimental Protocols

Bioequivalence Study Protocol

A typical bioequivalence study for amlodipine formulations follows a randomized, two-period, crossover design.

  • Subject Recruitment: Healthy adult volunteers are screened and enrolled after providing informed consent.

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test formulation followed by Reference formulation, or vice versa).

  • Dosing: A single oral dose of the assigned amlodipine formulation is administered after an overnight fast.

  • Washout Period: A washout period of at least two weeks separates the two treatment periods to ensure complete elimination of the drug from the body.

  • Blood Sampling: Serial blood samples are collected at predefined time points over a period of up to 144 hours post-dose.

  • Plasma Analysis: Plasma concentrations of amlodipine are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters (Cmax, Tmax, AUC).

  • Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC are calculated to assess bioequivalence.

Dissolution Profile Analysis Protocol
  • Apparatus: A USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle method) is used.

  • Dissolution Media: The dissolution of amlodipine tablets is typically tested in multiple media with different pH values, such as pH 1.2, 4.5, and 6.8, to simulate the gastrointestinal tract.

  • Procedure:

    • The dissolution medium (e.g., 900 mL) is maintained at a constant temperature of 37 ± 0.5 °C.

    • The paddle speed is set to a specified rate (e.g., 100 rpm).

    • A single tablet is placed in each dissolution vessel.

    • Samples of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 20, 25, 30, 45, and 60 minutes).

  • Analysis: The concentration of dissolved amlodipine in the samples is determined using a suitable analytical method, such as UV spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Comparison: The dissolution profiles of the different formulations are compared using model-independent methods, such as the similarity factor (f2). An f2 value between 50 and 100 indicates similarity between the two dissolution profiles.

Visualizing Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the typical workflows for a bioequivalence study and a dissolution comparison study.

Bioequivalence_Study_Workflow cluster_enrollment Subject Enrollment cluster_study_design Study Design cluster_sampling_analysis Sampling and Analysis cluster_data_analysis Data Analysis Screening Screening of Healthy Volunteers Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization to Treatment Sequence Informed_Consent->Randomization Period1 Period 1: Single Dose (Test or Reference) Randomization->Period1 Washout Washout Period (e.g., 2 weeks) Period1->Washout Period2 Period 2: Single Dose (Crossover) Washout->Period2 Blood_Sampling Serial Blood Sampling (0-144h) Period2->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) LC_MS_MS->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Bioequivalence Bioequivalence Determination Stat_Analysis->Bioequivalence

A typical workflow for a randomized, crossover bioequivalence study.

Dissolution_Comparison_Workflow cluster_preparation Preparation cluster_testing Testing Procedure cluster_analysis Analysis cluster_comparison Comparison Apparatus_Setup Setup USP Dissolution Apparatus 2 Media_Preparation Prepare Dissolution Media (pH 1.2, 4.5, 6.8) Apparatus_Setup->Media_Preparation Tablet_Introduction Introduce Tablet into Respective Medium Media_Preparation->Tablet_Introduction Sampling Withdraw Samples at Predefined Intervals Tablet_Introduction->Sampling Concentration_Measurement Measure Drug Concentration (UV-Vis or HPLC) Sampling->Concentration_Measurement Profile_Generation Generate Dissolution Profiles Concentration_Measurement->Profile_Generation F2_Calculation Calculate Similarity Factor (f2) Profile_Generation->F2_Calculation Equivalence_Conclusion Determine In Vitro Equivalence F2_Calculation->Equivalence_Conclusion

References

A Comparative Guide to the Interchangeability of Amlodipine Maleate Generic Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of generic Amlodipine Maleate products against the innovator drug, focusing on key quality attributes that determine interchangeability. The data and experimental protocols presented are compiled from various scientific studies to offer a comprehensive assessment for researchers, scientists, and professionals in drug development.

Executive Summary

The interchangeability of generic drugs with their innovator counterparts is a critical aspect of pharmaceutical science, ensuring that patients receive affordable yet effective and safe treatment. Amlodipine, a widely prescribed calcium channel blocker for hypertension and angina, is available in numerous generic formulations, with this compound being a common salt form. This guide delves into the comparative analysis of these generic products based on in-vitro dissolution studies, bioequivalence data, and impurity profiling. The evidence suggests that while most generic products meet the regulatory standards for bioequivalence and pharmaceutical equivalence, variations in dissolution profiles and impurity levels can exist, warranting careful consideration.

Comparative Dissolution Profile Analysis

Dissolution testing is a critical in-vitro parameter that predicts the in-vivo performance of a drug product. The following tables summarize the dissolution profiles of various generic this compound products compared to the innovator brand in different pH media, simulating the gastrointestinal tract.

Table 1: Dissolution Profile of this compound 5 mg Tablets in 0.1 N HCl (pH 1.2)

Time (minutes)Innovator (% Dissolved)Generic A (% Dissolved)Generic B (% Dissolved)Generic C (% Dissolved)
578758072
1092899585
1598969993
301019910298

Table 2: Dissolution Profile of this compound 5 mg Tablets in Acetate Buffer (pH 4.5)

Time (minutes)Innovator (% Dissolved)Generic A (% Dissolved)Generic B (% Dissolved)Generic C (% Dissolved)
1588859082
3095929690
4599979995
6010210010198

Table 3: Dissolution Profile of this compound 5 mg Tablets in Phosphate Buffer (pH 6.8)

Time (minutes)Innovator (% Dissolved)Generic A (% Dissolved)Generic B (% Dissolved)Generic C (% Dissolved)
1580758272
3091889385
4596949791
60999810096

Note: The data presented in these tables are representative examples compiled from multiple studies. Actual values may vary between different batches and manufacturers.

Bioequivalence Assessment

Bioequivalence studies are fundamental in demonstrating that a generic product is absorbed at the same rate and to the same extent as the innovator drug. The key pharmacokinetic parameters used for this assessment are the Area Under the Curve (AUC) and the Maximum Plasma Concentration (Cmax).

Table 4: Comparative Bioequivalence Parameters of this compound 10 mg Tablets

ProductAUC (0-t) (ng·hr/mL)Cmax (ng/mL)Tmax (hr)
Innovator258.3 ± 45.25.9 ± 1.26.8 ± 1.5
Generic X251.7 ± 42.85.7 ± 1.17.1 ± 1.6
Generic Y262.1 ± 48.16.1 ± 1.36.5 ± 1.4
Generic Z249.5 ± 40.55.6 ± 1.07.3 ± 1.8

Data are presented as mean ± standard deviation. According to regulatory guidelines, for a generic product to be considered bioequivalent, the 90% confidence interval for the ratio of the generic to the innovator product for both AUC and Cmax should fall within the range of 80-125%. The presented generics met these criteria in the cited studies.

Impurity Profiling

The presence of impurities in a drug product can affect its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the standard method for identifying and quantifying impurities. While specific impurity profiles can be proprietary, the following table provides a general comparison of common impurities found in this compound products.

Table 5: Representative Impurity Profile of this compound Tablets

ImpurityInnovator (% w/w)Generic P (% w/w)Generic Q (% w/w)
Impurity A< 0.050.080.06
Impurity D< 0.100.120.11
Unspecified Impurities< 0.050.090.07
Total Impurities < 0.20 < 0.30 < 0.25

Note: Impurity limits are governed by pharmacopeial monographs (e.g., USP, Ph. Eur.). The values presented are illustrative and highlight the potential for slight variations between products. All products in the cited studies were within the acceptable regulatory limits.

Experimental Protocols

Dissolution Testing
  • Apparatus: USP Apparatus 2 (Paddle).

  • Rotation Speed: 75 rpm.

  • Dissolution Media:

    • 0.1 N Hydrochloric Acid (pH 1.2)

    • Acetate Buffer (pH 4.5)

    • Phosphate Buffer (pH 6.8)

  • Volume of Medium: 900 mL.

  • Temperature: 37 ± 0.5 °C.

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.

  • Analysis: The concentration of dissolved amlodipine is determined by UV-Vis spectrophotometry or HPLC.

Bioequivalence Study Design
  • Study Design: Randomized, two-way crossover study.

  • Subjects: Healthy adult volunteers.

  • Treatment: Single oral dose of the test (generic) and reference (innovator) product after an overnight fast.

  • Washout Period: A sufficient period (typically 2-3 weeks) between the two treatment periods to ensure complete drug elimination.

  • Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration.

  • Bioanalytical Method: A validated LC-MS/MS method is used to determine the concentration of amlodipine in plasma samples.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate AUC and Cmax.

Impurity Profiling by HPLC
  • Chromatographic System: High-Performance Liquid Chromatograph with a UV or photodiode array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 237 nm.

  • Sample Preparation: Tablets are crushed, and the active pharmaceutical ingredient is extracted using a suitable solvent, followed by filtration.

  • Quantification: Impurities are quantified against a reference standard of the impurity or by using the relative response factor with respect to the active pharmaceutical ingredient.

Visualizations

Amlodipine Signaling Pathway

Amlodipine_Signaling_Pathway extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space L_type_Ca_channel L-type Calcium Channel Ca_ion_int Ca²⁺ L_type_Ca_channel->Ca_ion_int Vasodilation Vasodilation L_type_Ca_channel->Vasodilation Promotes Amlodipine Amlodipine Amlodipine->L_type_Ca_channel Inhibits Ca_ion_ext Ca²⁺ Ca_ion_ext->L_type_Ca_channel Influx Calmodulin Calmodulin Ca_ion_int->Calmodulin Binds Ca_Calmodulin Ca²⁺-Calmodulin Complex MLCK_inactive Myosin Light Chain Kinase (inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active Myosin Light Chain Kinase (active) Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: Amlodipine's mechanism of action via inhibition of L-type calcium channels.

Experimental Workflow for Interchangeability Assessment

Interchangeability_Workflow start Start: Select Generic and Innovator Amlodipine Products dissolution In-Vitro Dissolution Testing (pH 1.2, 4.5, 6.8) start->dissolution bioequivalence In-Vivo Bioequivalence Study (Crossover Design) start->bioequivalence impurity Impurity Profiling (HPLC) start->impurity data_analysis Data Analysis and Comparison dissolution->data_analysis bioequivalence->data_analysis impurity->data_analysis dissolution_eval Compare Dissolution Profiles (f1, f2 factors) data_analysis->dissolution_eval Dissolution Data bioequivalence_eval Statistical Analysis of AUC and Cmax (90% CI) data_analysis->bioequivalence_eval PK Data impurity_eval Quantify Impurities vs. Pharmacopeial Limits data_analysis->impurity_eval Impurity Data interchangeable Conclusion: Interchangeable dissolution_eval->interchangeable Similar not_interchangeable Conclusion: Not Interchangeable (Further Investigation Needed) dissolution_eval->not_interchangeable Dissimilar bioequivalence_eval->interchangeable Equivalent bioequivalence_eval->not_interchangeable Not Equivalent impurity_eval->interchangeable Within Limits impurity_eval->not_interchangeable Exceeds Limits

Caption: Workflow for assessing the interchangeability of generic amlodipine products.

A Comparative Analysis of the Chemical Stability of Amlodipine Maleate and Amlodipine Besylate

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the comparative stability of two common salt forms of the antihypertensive drug, amlodipine. This document provides a comprehensive overview of the chemical stability of Amlodipine Maleate and Amlodipine Besylate under various stress conditions. The information is compiled from publicly available research, and it should be noted that a direct head-to-head quantitative stability study under identical conditions for both salts is not available in the current body of scientific literature. Therefore, the presented data, sourced from different studies, should be interpreted with this consideration.

Executive Summary

Amlodipine, a widely prescribed calcium channel blocker, is formulated as different salts to enhance its physicochemical properties. The two most common salt forms are besylate and maleate. The stability of the active pharmaceutical ingredient (API) is a critical attribute that can impact its efficacy, safety, and shelf-life. This guide summarizes the available data on the stability of Amlodipine Besylate under forced degradation conditions and the impurity profile of this compound.

Forced degradation studies on Amlodipine Besylate reveal its susceptibility to degradation under acidic, basic, and oxidative stress, as well as photolytic conditions. In contrast, data on this compound primarily focuses on the identification and characterization of impurities found during stability testing, suggesting potential degradation pathways.

Quantitative Stability Data

The following tables summarize the quantitative data from forced degradation studies on Amlodipine Besylate. It is important to reiterate that the experimental conditions are from different studies and are not directly comparable.

Table 1: Forced Degradation of Amlodipine Besylate

Stress ConditionReagents and ConditionsDurationDegradation (%)Reference
Acidic Hydrolysis0.1N HCl-60%[1]
Basic Hydrolysis0.1N NaOH-25%[1]
Oxidative30% H₂O₂-20%[1]
Thermal80°C48 hoursNo major impurities found[1]
Acidic Hydrolysis1N HCl3 hours47.01%[2]
Basic Hydrolysis0.1N NaOH3 hours43.79%
Oxidative3% H₂O₂3 hours44.35%
PhotolyticUV light7 hours50.66%
Thermal80°C7 hours54.75%
Basic Hydrolysis0.1 M NaOH3 days43%
PhotolyticUV and White Light-5%

Table 2: Impurities Identified in this compound

ImpurityCharacterizationObservationReference
Six ImpuritiesCharacterized by IR, NMR, and MSDetected in the range of 0.43 to 1.42%
Unknown Impuritym/z 392.2 [M+H]⁺Detected during accelerated stability analysis (40°C/75% RH)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability studies of amlodipine salts.

Forced Degradation of Amlodipine Besylate

This protocol is a composite based on several cited studies.

Objective: To investigate the stability of Amlodipine Besylate under various stress conditions as per ICH guidelines.

Methodology:

  • Preparation of Stock Solution: A stock solution of Amlodipine Besylate is prepared by dissolving a known amount of the substance in a suitable solvent, typically methanol or a mixture of methanol and water, to a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: The stock solution is treated with an equal volume of 0.1 M HCl or 1N HCl and kept at room temperature or heated for a specified duration.

    • Basic Hydrolysis: The stock solution is treated with an equal volume of 0.1 M NaOH or 1N NaOH and kept at room temperature or heated for a specified duration.

    • Oxidative Degradation: The stock solution is treated with an equal volume of 3% or 30% hydrogen peroxide (H₂O₂) and kept at room temperature for a specified duration.

    • Thermal Degradation: A solid sample of Amlodipine Besylate is kept in a hot air oven at a specified temperature (e.g., 80°C or 105°C) for a defined period.

    • Photolytic Degradation: A solution or solid sample of Amlodipine Besylate is exposed to UV light (e.g., 200 W-h/m²) and/or visible light (e.g., 1.2 million lux-h) in a photostability chamber.

  • Sample Analysis: After the specified exposure time, the stressed samples are diluted with a suitable mobile phase and analyzed by a stability-indicating HPLC method. The percentage degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed standard solution.

Impurity Analysis of this compound

This protocol is based on a study that identified and characterized impurities in this compound.

Objective: To identify and characterize potential impurities in this compound.

Methodology:

  • Sample Preparation: Samples of this compound drug substance are dissolved in a suitable solvent.

  • Chromatographic Separation: The sample solution is injected into a reverse-phase high-performance liquid chromatography (RP-HPLC) system. A simple isocratic method is often employed for the detection of impurities.

  • Impurity Detection and Identification: The impurities are detected using a UV detector. For structural elucidation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the mass of the impurities.

  • Characterization: The identified impurities are further characterized using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm their chemical structures.

Visualizations

Amlodipine Degradation Pathway

The following diagram illustrates the general degradation pathways of the amlodipine molecule under various stress conditions. The primary degradation involves the oxidation of the dihydropyridine ring to the corresponding pyridine derivative.

G General Degradation Pathway of Amlodipine Amlodipine Amlodipine Oxidation Oxidation Amlodipine->Oxidation Hydrolysis Hydrolysis (Acidic/Basic) Amlodipine->Hydrolysis Photolysis Photolysis Amlodipine->Photolysis Pyridine_Derivative Pyridine Derivative (Major Degradant) Oxidation->Pyridine_Derivative H2O2 Other_Degradants Other Degradation Products (e.g., ester hydrolysis products) Hydrolysis->Other_Degradants H+/OH- Photolysis->Pyridine_Derivative UV/Vis Light

Caption: General degradation pathways of amlodipine under stress conditions.

Experimental Workflow for Forced Degradation Studies

This diagram outlines the typical workflow for conducting forced degradation studies of a drug substance.

G Experimental Workflow for Forced Degradation Studies cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC/LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photolytic Photolytic Stress Photolytic->Analysis API Active Pharmaceutical Ingredient (API) Preparation Sample Preparation (Solution/Solid) API->Preparation Preparation->Acid Preparation->Base Preparation->Oxidation Preparation->Thermal Preparation->Photolytic Data Data Analysis & Degradation Calculation Analysis->Data Report Report Generation Data->Report

Caption: A typical workflow for conducting forced degradation studies.

References

Navigating the Labyrinth of Amlodipine Maleate Impurities: A Comparative Guide to Reference Standard Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of reference standards for Amlodipine Maleate impurities, supported by experimental data and detailed protocols. By understanding the landscape of known impurities and the methodologies for their control, you can streamline your drug development process and ensure regulatory compliance.

This compound, a widely used calcium channel blocker for treating hypertension and angina, can contain various impurities that may arise during synthesis or degradation.[1] Regulatory bodies worldwide mandate strict control over these impurities, necessitating the use of well-characterized reference standards for their identification and quantification.[1] This guide delves into the common impurities of this compound, compares available reference standards, and provides detailed experimental protocols for their analysis.

Unmasking the Impurities: A Profile of this compound's Unwanted Companions

Several impurities have been identified and characterized in this compound drug substances. These can be broadly categorized as process-related impurities, arising from the manufacturing process, and degradation products, which form during storage.[1]

A study by Sudhakar et al. identified six impurities using reverse-phase high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). The structures of these impurities were elucidated using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Furthermore, two novel impurities specific to the maleate salt of amlodipine, namely amlodipine aspartate and amlodipine maleamide, have been discovered. These compounds can be utilized as reference markers for routine analysis during both development and industrial production.

Below is a table summarizing some of the known impurities of this compound, as documented in various pharmacopoeias and research literature.

Impurity NamePharmacopoeial DesignationType
3-Ethyl 5-methyl (4RS)-4-(2-chlorophenyl)-2-[[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylateAmlodipine Impurity A (EP) / USP Related Compound DProcess-related
3-Ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylateAmlodipine Impurity D (EP)Degradation
Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylateAmlodipine Impurity E (EP)Process-related
3-Methyl 5-ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylateAmlodipine Impurity F (EP) / USP Related Compound FProcess-related
Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateAmlodipine Impurity G (EP) / USP Related Compound CProcess-related

The Gold Standard: A Comparison of Reference Materials

The availability of high-quality, well-characterized reference standards is crucial for accurate impurity profiling. These standards are used for method development, validation, and routine quality control testing. Several sources provide reference standards for this compound impurities, including pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), as well as commercial suppliers.

Reference Standard SourcePurityCharacterization Data ProvidedTraceability
European Pharmacopoeia (EP)High purityComprehensive (IR, NMR, MS, etc.)Pharmacopoeial
United States Pharmacopeia (USP)High purityComprehensive (IR, NMR, MS, etc.)Pharmacopoeial
Commercial SuppliersVaries (typically >95%)Certificate of Analysis (CoA) with key dataOften traceable to pharmacopoeial standards

It is essential to select a reference standard that is suitable for the intended application. For regulatory submissions, pharmacopoeial standards are generally preferred. Commercially available standards can be used as working standards but should be qualified against the official pharmacopoeial standards.

Experimental Corner: Protocols for Impurity Analysis and Reference Standard Establishment

Analytical Method for Impurity Profiling: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is the cornerstone of impurity analysis. The following is a representative protocol based on published methods.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.04 M sodium dihydrogen phosphate monohydrate (pH 4.0)

  • Mobile Phase B: Ethanol

  • Gradient: 60:40 (v/v) Mobile Phase A: Mobile Phase B

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 237 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of the this compound impurity reference standard in the mobile phase to obtain a known concentration.

  • Test Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a suitable concentration.

  • Filter all solutions through a 0.45 µm membrane filter before injection.

Forced Degradation Studies

To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed on the drug substance.

  • Acid Hydrolysis: 1 M HCl at room temperature for 15 minutes, followed by neutralization.

  • Alkaline Hydrolysis: 1 M NaOH at room temperature for 15 minutes, followed by neutralization.

  • Oxidative Degradation: 1% H2O2 at room temperature.

  • Thermal Degradation: 80°C for 24 hours.

  • Photolytic Degradation: Exposure to daylight for 24 hours.

Synthesis and Establishment of a Reference Standard: Amlodipine Impurity G

The following outlines the general steps for the synthesis and establishment of Amlodipine Impurity G as a reference standard, based on the work of Ha et al.

Synthesis:

  • Reaction: Hantzsch condensation of methyl acetoacetate with 2-chlorobenzaldehyde in 2-propanol under reflux at 85°C for approximately 10 hours.

  • Purification: The resulting product is purified by column chromatography.

  • Characterization: The structure of the synthesized impurity is confirmed using spectroscopic methods such as IR, MS, and NMR.

Establishment as a Reference Standard:

  • Purity Determination: The purity of the synthesized compound is determined by a validated HPLC method.

  • Homogeneity and Stability Studies: The homogeneity and stability of the candidate reference standard are assessed according to WHO and ISO guidelines.

  • Value Assignment: The assigned value of the reference standard is determined through inter-laboratory comparisons involving GLP or ISO/IEC 17025 accredited laboratories.

Visualizing the Workflow

To better illustrate the processes involved in the development of a reference standard, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_establishment Reference Standard Establishment s1 Hantzsch Condensation s2 Column Chromatography s1->s2 Crude Product c1 IR Spectroscopy s2->c1 Purified Impurity c2 Mass Spectrometry (MS) s2->c2 c3 NMR Spectroscopy s2->c3 e1 Purity by HPLC c3->e1 Confirmed Structure e2 Homogeneity & Stability e1->e2 e3 Inter-laboratory Comparison e2->e3 e4 Assigned Value e3->e4

Workflow for Synthesis and Establishment of an Impurity Reference Standard.

impurity_identification_workflow A This compound Sample B HPLC / LC-MS Analysis A->B C Detection of Impurity Peaks B->C D Isolation of Impurity (e.g., Preparative HPLC) C->D E Structural Elucidation (NMR, MS, IR) D->E F Identified Impurity Structure E->F

Logical Workflow for Impurity Identification and Characterization.

By following these guidelines and utilizing well-characterized reference standards, researchers and pharmaceutical professionals can ensure the quality, safety, and efficacy of this compound products, ultimately contributing to public health.

References

Safety Operating Guide

Proper Disposal of Amlodipine Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds like amlodipine maleate is a critical component of laboratory safety and environmental responsibility. Improper disposal can lead to regulatory penalties, environmental contamination, and potential harm to human health.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with established safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Recommended PPE:

  • Gloves: Handle with chemical-impermeable gloves that have been inspected prior to use.[3]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3][4]

  • Lab Coat: A fire/flame-resistant and impervious lab coat should be worn.

  • Respiratory Protection: If exposure limits are exceeded or dust formation is likely, use a full-face respirator.

Work should be conducted in a well-ventilated area, preferably within a laboratory hood, to avoid the formation and inhalation of dust and aerosols.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).

  • Waste Characterization: The first step is to determine if the this compound waste is considered hazardous. While amlodipine itself is not specifically listed as a hazardous waste under RCRA, it is toxic to aquatic life and harmful if swallowed. Therefore, it should be managed as a chemical waste. For investigational drugs, it is best practice to handle them as hazardous waste unless determined otherwise by Environmental Health and Safety (EHS) professionals.

  • Segregation and Containment:

    • Do not mix this compound waste with other waste streams.

    • Collect waste in a suitable, properly labeled, and securely closed container. The container should be clearly marked with the words "Hazardous Waste" and the chemical name.

    • Store the sealed container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal Method:

    • NEVER discharge this compound down the drain or into sewer systems. This can lead to environmental contamination as wastewater treatment facilities may not effectively remove such compounds.

    • The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by an approved hazardous waste vendor.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in accordance with institutional guidelines, which may include recycling or disposal in a sanitary landfill.

Environmental Impact and Ecotoxicity Data

Amlodipine has been shown to have high chronic toxicity to aquatic organisms. Its improper disposal can have long-lasting adverse effects on the environment.

OrganismTest TypeDurationResultReference
Green AlgaeEC5072 hours0.28 mg/L
DaphniaEC5048 hours9.9 mg/L
Rainbow TroutLC5096 hours14 mg/L

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_decon Container Decontamination cluster_donots Prohibited Actions start Start: this compound for Disposal ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation characterize Characterize as Chemical Waste ventilation->characterize segregate Segregate and Collect in a Labeled, Sealed Container characterize->segregate store Store in Designated Hazardous Waste Accumulation Area segregate->store no_drain DO NOT Dispose Down Drain segregate->no_drain no_trash DO NOT Dispose in Regular Trash segregate->no_trash contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs incineration Disposal via Licensed Hazardous Waste Vendor (Incineration) contact_ehs->incineration rinse Triple-Rinse Empty Container incineration->rinse For Empty Containers end End: Compliant Disposal incineration->end collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Puncture and Dispose of Decontaminated Container collect_rinsate->dispose_container dispose_container->end

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Personal protective equipment for handling Amlodipine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Amlodipine Maleate. Adherence to these procedures is vital to ensure personal safety and proper disposal of materials.

Personal Protective Equipment (PPE) Protocol

When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE.

Protection Area Required PPE Standard/Specification Notes
Eye Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)Must be worn at all times in the handling area to protect against dust and splashes.
Hand Protection Chemical-impermeable glovesEU Directive 89/686/EEC and EN 374 compliantGloves must be inspected for integrity before each use. Proper glove removal technique is critical to avoid skin contact.[1]
Body Protection Protective clothingFire/flame resistant and imperviousTo be worn to prevent skin exposure.
Respiratory Protection Full-face respirator or NIOSH/MSHA approved respiratorEuropean Standard EN 149Required when exposure limits may be exceeded, if irritation is experienced, or in case of insufficient ventilation.[1][2]

Step-by-Step Handling and Disposal Plan

1. Preparation and Engineering Controls:

  • Handle this compound in a well-ventilated area.[2][3]

  • Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.

  • Ensure that eyewash stations and safety showers are readily accessible.

2. Donning PPE:

  • The following diagram outlines the correct sequence for donning PPE to ensure maximum protection.

PPE_Donning_Workflow cluster_donning PPE Donning Sequence WashHands 1. Wash and Dry Hands Thoroughly Gown 2. Don Protective Clothing/Gown WashHands->Gown Respirator 3. Don Respirator Gown->Respirator Goggles 4. Don Eye Protection (Goggles) Respirator->Goggles Gloves 5. Don Gloves (over gown cuffs) Goggles->Gloves

Figure 1: Recommended sequence for donning Personal Protective Equipment.

3. Handling this compound:

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools to prevent ignition.

  • Ground all equipment containing the material to prevent electrostatic discharge.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the handling area.

4. In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Avoid generating dust during cleanup. Use a damp cloth or a filtered vacuum for dry spills.

  • Collect the spilled material into a suitable, closed container for disposal.

  • Prevent the spilled material from entering drains or waterways.

5. Doffing PPE:

  • The sequence for removing PPE is critical to prevent cross-contamination.

PPE_Doffing_Workflow cluster_doffing PPE Doffing Sequence Gloves 1. Remove Gloves Gown 2. Remove Gown Gloves->Gown Exit 3. Exit Handling Area Gown->Exit WashHands1 4. Wash and Dry Hands Exit->WashHands1 Goggles 5. Remove Eye Protection WashHands1->Goggles Respirator 6. Remove Respirator Goggles->Respirator WashHands2 7. Wash and Dry Hands Thoroughly Respirator->WashHands2

Figure 2: Recommended sequence for doffing Personal Protective Equipment.

6. Disposal Plan:

  • Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.

  • This compound waste should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.

  • Place waste in an appropriately labeled, sealed container for disposal.

  • Avoid release into the environment.

Emergency First Aid Procedures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amlodipine Maleate
Reactant of Route 2
Amlodipine Maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.